Ethyl isovalerate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-9-7(8)5-6(2)3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXUHEORWJQRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Record name | ETHYL ISOVALERATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21901 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID3047057 | |
| Record name | Ethyl isovalerate | |
| Source | EPA DSSTox | |
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Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl isovalerate appears as a colorless oily liquid with a strong odor similar to apples. Less dense than water. Vapors heavier than air. May mildly irritate skin and eyes., Liquid, colourless liquid/strong, fruity, vinous, apple-like odour on dilution | |
| Record name | ETHYL ISOVALERATE | |
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| Record name | Butanoic acid, 3-methyl-, ethyl ester | |
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| Record name | Ethyl isovalerate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030028 | |
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| Record name | Ethyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/202/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
131.00 to 133.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl isovalerate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030028 | |
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Solubility |
2 mg/mL at 20 °C, soluble in propylene glycol, 1 ml in 350 ml water; miscible with alcohol, most fixed oils | |
| Record name | Ethyl isovalerate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030028 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Ethyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/202/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.862-0.866 | |
| Record name | Ethyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/202/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
108-64-5 | |
| Record name | ETHYL ISOVALERATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Ethyl isovalerate | |
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| Record name | Ethyl isovalerate | |
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| Record name | ETHYL ISOVALERATE | |
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| Record name | Butanoic acid, 3-methyl-, ethyl ester | |
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| Record name | Ethyl isovalerate | |
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| Record name | Ethyl isovalerate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.276 | |
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| Record name | ETHYL ISOVALERATE | |
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| Record name | Ethyl isovalerate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030028 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-99.3 °C | |
| Record name | Ethyl isovalerate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030028 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
ethyl isovalerate CAS number 108-64-5
An In-depth Technical Guide to Ethyl Isovalerate (CAS 108-64-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, systematically named ethyl 3-methylbutanoate, is an organic ester characterized by the chemical formula C₇H₁₄O₂.[1] It presents as a colorless oily liquid and is well-known for its potent, fruity scent reminiscent of apples and pineapples.[1] This compound occurs naturally in a variety of fruits, vegetables, and alcoholic beverages, where it contributes to their aromatic profiles.[1] In industrial contexts, this compound is extensively used in the flavor and fragrance sectors and serves as a crucial intermediate in the synthesis of pharmaceutical compounds. This technical guide offers a detailed examination of this compound, covering its physicochemical properties, protocols for its synthesis and purification, comprehensive spectroscopic analysis, and its applications within the sphere of drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are compiled in Table 1. This information is vital for the safe handling, storage, and effective application of the compound in both laboratory and industrial environments.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 108-64-5 |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol |
| Appearance | Colorless oily liquid |
| Odor | Strong, fruity, apple-like |
| Boiling Point | 131 - 133 °C |
| Melting Point | -99 °C |
| Density | 0.864 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.393 - 1.399 |
| Flash Point | 36.7 °C (98.0 °F) |
| Solubility | Slightly soluble in water; soluble in ethanol and ether |
Synthesis and Purification
Synthesis: Fischer Esterification
The most common industrial and laboratory-scale synthesis of this compound is achieved through the Fischer esterification of isovaleric acid with ethanol. This reaction is catalyzed by a strong acid, typically sulfuric acid.[2] Being a reversible process, the reaction equilibrium is shifted towards the formation of the ester by employing an excess of ethanol or by the removal of water as it is formed.[2]
Materials:
-
Isovaleric acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Diethyl ether (for extraction)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Standard laboratory glassware (beakers, Erlenmeyer flasks)
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add isovaleric acid and an excess of absolute ethanol (a molar ratio of 1:3 is recommended).
-
While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 1-2 hours.
-
Upon completion, allow the mixture to cool to ambient temperature.
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Perform sequential washes of the organic layer with deionized water, 5% sodium bicarbonate solution to neutralize the acidic catalyst, and finally with a saturated solution of sodium chloride (brine). Caution: Frequent venting of the separatory funnel is necessary during the bicarbonate wash to release pressure from CO₂ evolution.
-
Isolate the organic layer containing the crude this compound and dry it over anhydrous sodium sulfate.
-
Filter or decant the dried organic layer to remove the desiccant, yielding the crude product.
Purification: Fractional Distillation
To achieve high purity, the crude this compound is subjected to fractional distillation. This process effectively separates the desired ester from unreacted starting materials, byproducts, and residual solvent.[3]
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
Procedure:
-
Set up the fractional distillation apparatus, ensuring all ground glass joints are properly sealed.
-
Charge the distillation flask with the crude this compound and add a few boiling chips to ensure smooth boiling.
-
Insulate the fractionating column with glass wool or aluminum foil to maintain an adiabatic temperature gradient.
-
Gently heat the distillation flask to initiate distillation.
-
Collect and discard any low-boiling initial fractions (forerun).
-
Collect the pure this compound fraction that distills at its characteristic boiling point of 131-133 °C.
Spectroscopic Analysis
Spectroscopic methods are indispensable for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides a detailed map of the proton environments within the this compound molecule.[1][4]
Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~0.95 | Doublet | 6H | (CH₃ )₂CH- |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |
| ~2.08 | Multiplet | 1H | (CH₃)₂CH - |
| ~2.15 | Doublet | 2H | -CH-CH₂ -COO- |
| ~4.12 | Quartet | 2H | -O-CH₂ -CH₃ |
¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum confirms the carbon skeleton of the molecule.[1][5]
Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~14.2 | -O-CH₂-C H₃ |
| ~22.4 | (C H₃)₂CH- |
| ~25.9 | (CH₃)₂C H- |
| ~43.5 | -CH-C H₂-COO- |
| ~60.2 | -O-C H₂-CH₃ |
| ~172.9 | -C OO- |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound.[6]
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1180 | Strong | C-O stretch (ester) |
Mass Spectrometry
Mass spectrometry (MS) provides the molecular weight and characteristic fragmentation pattern of the molecule.[1]
Table 5: Major Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity | Possible Fragment Ion |
| 130 | Low | [M]⁺ (Molecular Ion) |
| 88 | High | [M - C₃H₆]⁺ |
| 85 | High | [M - OC₂H₅]⁺ |
| 57 | High (Base Peak) | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
Applications in Drug Development
This compound is a valuable precursor in the synthesis of several pharmaceutical compounds, particularly those with sedative and spasmolytic properties.[7] A prominent example is its use in the synthesis of ethyl α-bromoisovalerate, a key component of the medication Corvalolum.[7]
Synthesis of Ethyl α-Bromoisovalerate
This compound can be converted to ethyl α-bromoisovalerate through bromination at the α-carbon position. This transformation is a critical step in the synthesis of certain sedative drugs.
Safety and Handling
This compound is a flammable liquid and should be handled in accordance with standard laboratory safety procedures.[8] It can cause mild irritation to the skin and eyes.[8] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, gloves, and a flame-resistant lab coat) must be worn. The compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and open flames.
Conclusion
This compound is a commercially significant ester with diverse applications in the flavor and pharmaceutical industries. This guide has provided a comprehensive technical overview, including its physicochemical characteristics, detailed protocols for its synthesis and purification, and a thorough analysis of its spectroscopic data. Its role as a key intermediate in drug synthesis underscores its importance to the field of medicinal chemistry. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related disciplines.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Role of this compound in drug development.
References
- 1. This compound | C7H14O2 | CID 7945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. vernier.com [vernier.com]
- 4. This compound(108-64-5) 1H NMR spectrum [chemicalbook.com]
- 5. This compound(108-64-5) 13C NMR [m.chemicalbook.com]
- 6. This compound(108-64-5) IR Spectrum [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mcdb.ca [mcdb.ca]
An In-depth Technical Guide to the Biosynthesis of Ethyl Isovalerate in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl isovalerate is a key volatile ester contributing to the characteristic fruity aroma of many plants, playing a vital role in pollinator attraction and fruit flavor. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, detailing the metabolic pathways, enzymatic reactions, and regulatory aspects. The guide includes a compilation of available quantitative data, detailed experimental protocols for analysis and enzyme characterization, and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding and further research into this important secondary metabolite.
Introduction
Volatile organic compounds (VOCs) are crucial for plant communication and interaction with their environment. Among these, esters are a major class of compounds responsible for the diverse floral and fruity scents. This compound, with its powerful fruity and apple-like aroma, is a significant contributor to the flavor and fragrance of numerous fruits, such as apples and strawberries[1][2]. Its biosynthesis involves the convergence of amino acid catabolism and the final steps of glycolysis, culminating in an esterification reaction. Understanding this pathway is critical for metabolic engineering efforts aimed at enhancing the aromatic properties of fruits and for the biotechnological production of natural flavors.
The Biosynthesis Pathway of this compound
The formation of this compound in plants is a two-step process involving the synthesis of its precursors, isovaleryl-CoA and ethanol, followed by their condensation.
Precursor Biosynthesis
The primary source of the isovaleryl moiety for this compound synthesis is the catabolism of the branched-chain amino acid L-leucine. This pathway is a fundamental metabolic process in plants and primarily occurs within the mitochondria[3][4].
The key steps are:
-
Transamination: L-leucine is converted to α-ketoisocaproate. This reversible reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT) .
-
Oxidative Decarboxylation: α-ketoisocaproate is subsequently decarboxylated to form isovaleryl-CoA. This irreversible step is catalyzed by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex .
Ethanol in plants is primarily produced through anaerobic respiration (fermentation), where pyruvate, the end product of glycolysis, is converted to ethanol in a two-step process:
-
Decarboxylation of Pyruvate: Pyruvate is decarboxylated to acetaldehyde by the enzyme pyruvate decarboxylase (PDC) .
-
Reduction of Acetaldehyde: Acetaldehyde is then reduced to ethanol by alcohol dehydrogenase (ADH) , a reaction that consumes NADH. While this process is most active under anaerobic conditions, low levels of ethanol can be present in various plant tissues even under aerobic conditions, particularly during ripening[5][6][7].
Esterification: The Final Step
The final step in the biosynthesis of this compound is the esterification of isovaleryl-CoA with ethanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) [8]. AATs belong to the large and diverse BAHD superfamily of acyltransferases. These enzymes exhibit broad substrate specificity, which accounts for the wide variety of esters found in plants[8].
The reaction is as follows:
Isovaleryl-CoA + Ethanol ⇌ this compound + Coenzyme A
The availability of both isovaleryl-CoA and ethanol, as well as the expression and kinetic properties of the specific AATs present in the tissue, are critical factors determining the rate of this compound production.
Quantitative Data
The concentration of this compound and its precursors can vary significantly depending on the plant species, cultivar, developmental stage, and environmental conditions.
Table 1: Concentration of this compound and its Precursors in Plant Tissues
| Plant Species | Cultivar | Tissue | This compound Concentration | Leucine Concentration | Ethanol Concentration | Reference(s) |
| Strawberry (Fragaria × ananassa) | Seolhyang | Ripe Fruit | 3787 µg/kg (total volatiles) | - | - | [7] |
| Strawberry (Fragaria × ananassa) | Various | Ripe Fruit | Up to 1592 (Odor Activity Value) | - | - | [1] |
| Apple (Malus domestica) | Royal Gala | Ripe Fruit | High relative abundance | - | - | [9] |
| Tomato (Lycopersicon esculentum) | Castlemart | Ripe Fruit | Not detected aerobically | - | Inhibitory at high concentrations | [6] |
| Various Fruits | - | Ripe/Over-ripe | - | - | 0.9% - 8% | [5][10] |
Note: Data for isovaleryl-CoA concentrations in plant tissues are scarce in the literature.
Experimental Protocols
Analysis of this compound by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol describes the extraction and quantification of this compound from fruit tissue.
4.1.1. Sample Preparation
-
Flash-freeze fresh plant tissue (e.g., 1-5 g of fruit pulp) in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Transfer a known amount of the powdered tissue (e.g., 1 g) to a 20 mL headspace vial.
-
Add a saturated solution of NaCl (e.g., 5 mL) to inhibit enzymatic activity and improve the release of volatiles.
-
Add a known amount of an appropriate internal standard (e.g., ethyl heptanoate) for quantification.
-
Immediately seal the vial with a PTFE/silicone septum.
4.1.2. HS-SPME
-
Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60 °C).
-
Equilibrate the sample for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.
-
Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 30-60 minutes) to adsorb the volatiles.
4.1.3. GC-MS Analysis
-
Injector:
-
Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) for a short period (e.g., 2-5 minutes) in splitless mode.
-
-
Column:
-
Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
-
Oven Temperature Program:
-
Initial temperature: 40 °C for 2 minutes.
-
Ramp: Increase at 5 °C/min to 150 °C.
-
Ramp: Increase at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-350.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
4.1.4. Data Analysis
-
Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.
-
Quantify the compound by calculating the peak area ratio of this compound to the internal standard and comparing it to a calibration curve generated with known concentrations of the standard.
Alcohol Acyltransferase (AAT) Enzyme Assay
This protocol outlines a method to measure the activity of AAT in producing this compound.
4.2.1. Protein Extraction
-
Homogenize fresh or frozen plant tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM DTT, 1 mM PMSF, and 5% (w/v) polyvinylpolypyrrolidone).
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4 °C for 20 minutes.
-
Collect the supernatant containing the crude protein extract.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
4.2.2. Enzyme Reaction
-
Prepare a reaction mixture in a glass vial containing:
-
50 mM Tris-HCl, pH 7.5
-
10 mM Ethanol
-
0.5 mM Isovaleryl-CoA
-
Crude protein extract (e.g., 100 µg of total protein)
-
-
Seal the vial and incubate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 1-2 hours) with gentle agitation.
-
Terminate the reaction by adding a small volume of a saturated NaCl solution and an organic solvent (e.g., hexane) containing an internal standard.
-
Vortex vigorously to extract the produced this compound into the organic phase.
-
Analyze the organic phase by GC-MS as described in Protocol 4.1.
4.2.3. Activity Calculation
-
Quantify the amount of this compound produced.
-
Express the enzyme activity as the amount of product formed per unit of time per amount of protein (e.g., pmol/h/mg protein).
Signaling Pathways and Experimental Workflows
Biosynthesis Pathway of this compound
Experimental Workflow for this compound Analysis
Workflow for AAT Enzyme Assay
Conclusion
The biosynthesis of this compound in plants is a fascinating interplay between primary and secondary metabolism. The catabolism of leucine provides the essential carbon skeleton in the form of isovaleryl-CoA, which is then esterified with ethanol, a product of fermentation. The final and often rate-limiting step is catalyzed by alcohol acyltransferases. While the general pathway is understood, further research is needed to elucidate the specific AATs involved in this compound synthesis in different plant species, their kinetic properties, and the regulatory mechanisms that control their expression. The protocols and data presented in this guide provide a solid foundation for researchers to explore these questions and to devise strategies for the metabolic engineering of this important flavor and fragrance compound.
References
- 1. Quantitative analysis of fragrance and odorants released from fresh and decaying strawberries. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 2. Establishment of a practical enzymatic assay method for determination of isovaleryl-CoA dehydrogenase activity using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. hst-j.org [hst-j.org]
- 6. Effect of Endogenously Synthesized and Exogenously Applied Ethanol on Tomato Fruit Ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in Volatile Compounds in Short-Term High CO2-Treated ‘Seolhyang’ Strawberry (Fragaria × ananassa) Fruit during Cold Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Ethyl Isovalerate: A Technical Guide
This guide provides an in-depth overview of the spectroscopic data for ethyl isovalerate (also known as ethyl 3-methylbutanoate), a common ester found in fruits and used as a flavoring and fragrance agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining such spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Frequency: 90 MHz[1][2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.13 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~2.17 | Multiplet | 1H | -CH₂-CH (CH₃)₂ |
| ~2.15 | Doublet | 2H | -CH₂ -CH(CH₃)₂ |
| ~1.26 | Triplet | 3H | -O-CH₂-CH₃ |
| ~0.96 | Doublet | 6H | -CH( CH₃ )₂ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Frequency: 25.16 MHz[1]
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 173.02 | C | C =O (Carbonyl) |
| 60.02 | CH₂ | -O -CH₂-CH₃ |
| 43.57 | CH₂ | -CH₂ -CH(CH₃)₂ |
| 25.80 | CH | -CH₂-CH (CH₃)₂ |
| 22.43 | CH₃ | -CH(CH₃ )₂ |
| 14.33 | CH₃ | -O-CH₂-CH₃ |
Table 3: Mass Spectrometry Data for this compound
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 130 | Low | [M]⁺ (Molecular Ion)[2] |
| 88 | 100% (Base Peak) | [C₄H₈O₂]⁺ (McLafferty Rearrangement)[1][2] |
| 85 | High | [M - OCH₂CH₃]⁺ |
| 57 | High | [CH(CH₃)₂]⁺ (Isopropyl Cation)[1][2] |
| 43 | Moderate | [CH(CH₃)₂]⁺ or [C₃H₇]⁺[1][2] |
Table 4: Infrared (IR) Spectroscopy Data for this compound
Technique: Liquid Film/ATR
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| ~2960-2870 | Strong | C-H (sp³) Stretch |
| ~1735 | Strong, Sharp | C=O (Ester) Stretch |
| ~1180 | Strong | C-O (Ester) Stretch |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : For a typical ¹H NMR spectrum, 5-25 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[3] For ¹³C NMR, a more concentrated sample of 50-100 mg is often required due to the low natural abundance of the ¹³C isotope.[3] The solvent is added to the sample in a clean, dry vial before transferring the solution into a high-quality NMR tube.[3] A small amount of an internal standard, such as tetramethylsilane (TMS), is typically added for chemical shift referencing.[3]
-
Data Acquisition : The NMR tube is placed in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[4][5] A process called "locking" is performed, where the instrument's magnetic field is stabilized by focusing on the deuterium signal from the solvent.[6] "Shimming" is then carried out to optimize the homogeneity of the magnetic field, which ensures sharp spectral lines.[6] For ¹H NMR, a small number of scans are usually sufficient. For ¹³C NMR, a significantly larger number of scans are accumulated and averaged to achieve an adequate signal-to-noise ratio.[5][6]
-
Data Processing : The acquired data (Free Induction Decay, or FID) is converted into a spectrum using a Fourier Transform (FT). The spectrum is then phased and the baseline is corrected. Chemical shifts are referenced to the internal standard (TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat/Thin Film) : As this compound is a liquid, a "neat" spectrum is easily obtained.[7] A drop of the liquid is applied to the surface of one salt plate (typically NaCl or KBr).[7] A second salt plate is placed on top, and the two plates are gently rotated to spread the liquid into a thin, uniform film.[7][8]
-
Background Collection : Before running the sample, a background spectrum of the empty spectrometer chamber is collected. This allows the instrument's software to subtract signals from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the spectrometer itself.[7]
-
Sample Analysis : The salt plates containing the sample film are placed in the sample holder within the IR spectrometer. The infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each frequency. The final spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹).
-
Alternative Method (ATR-IR) : Attenuated Total Reflectance (ATR) is a common alternative that requires minimal sample preparation. A drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and the spectrum is collected.[1]
Mass Spectrometry (MS)
-
Sample Introduction (GC-MS) : For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method. A small amount of the sample, dissolved in a volatile solvent, is injected into the gas chromatograph. The GC separates the components of the sample, and this compound elutes at a characteristic retention time.
-
Ionization : As the compound exits the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing it to fragment in a reproducible manner.[9]
-
Mass Analysis : The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or ion trap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[9]
-
Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value. The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate the spectroscopic analysis workflow and the structural basis for the observed spectral data.
References
- 1. This compound | C7H14O2 | CID 7945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(108-64-5) 1H NMR spectrum [chemicalbook.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. chem.uiowa.edu [chem.uiowa.edu]
- 5. chem.uoi.gr [chem.uoi.gr]
- 6. epfl.ch [epfl.ch]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to the Physical Properties of Ethyl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of ethyl isovalerate, a compound of interest in various scientific and industrial applications, including the pharmaceutical and flavor and fragrance industries. This document outlines its boiling point and density, supported by detailed experimental protocols for their determination.
Core Physical Properties of this compound
This compound, also known as ethyl 3-methylbutanoate, is a colorless liquid recognized for its characteristic fruity aroma, often described as apple-like. A thorough understanding of its physical properties is crucial for its application in research and development, particularly in drug formulation and as a flavoring agent.
Quantitative Data Summary
The physical properties of this compound have been determined by various analytical methods. The table below summarizes the key quantitative data for its boiling point and density.
| Physical Property | Value | Conditions |
| Boiling Point | 131-135 °C (268-275 °F) | At 760 mmHg (standard atmospheric pressure) |
| Density | 0.862-0.868 g/mL | At 20-25 °C (68-77 °F) |
| Melting Point | -99.3 °C (-146.7 °F) | - |
| Vapor Pressure | 7.85 mmHg | At 25 °C (77 °F) |
| Refractive Index | 1.395-1.399 | At 20 °C (68 °F) |
Experimental Protocols for Property Determination
Accurate determination of the physical properties of this compound is essential for its proper handling, application, and quality control. The following sections detail the methodologies for measuring its boiling point and density, based on established standards.
Determination of Boiling Point
The boiling point of this compound is determined using a distillation method, which is a standard procedure for volatile organic liquids.
Principle: This method involves heating the liquid to its boiling point, at which the vapor pressure of the liquid equals the pressure of the gas above it. The temperature of the vapor is measured as it condenses, providing an accurate boiling point reading.
Apparatus:
-
Distillation flask
-
Condenser
-
Heat source (e.g., heating mantle)
-
Calibrated thermometer or temperature probe
-
Receiving flask
-
Boiling chips
Procedure:
-
A measured volume of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The flask is gently heated.
-
The temperature is recorded when the first drop of distillate is collected in the receiving flask.
-
Heating is continued, and the temperature is monitored. The boiling point is the temperature range over which the liquid distills. For a pure compound like this compound, this range should be narrow.
-
The atmospheric pressure is recorded at the time of the experiment, as boiling point is dependent on pressure.
Determination of Density
The density of this compound can be accurately measured using a digital density meter or a pycnometer.
Principle: Density is defined as mass per unit volume. Both methods rely on accurately measuring the mass of a known volume of the liquid.
Method 1: Digital Density Meter
Apparatus:
-
Digital density meter with an oscillating U-tube
-
Syringe for sample injection
Procedure:
-
The digital density meter is calibrated using a standard of known density (e.g., dry air and deionized water).
-
A small sample of this compound is injected into the oscillating U-tube of the meter.
-
The instrument measures the change in the oscillation frequency of the U-tube caused by the sample and calculates the density.
-
The temperature of the sample is controlled by the instrument and recorded along with the density reading.
Method 2: Pycnometer
Apparatus:
-
Pycnometer (a glass flask with a precise volume)
-
Analytical balance
-
Temperature-controlled water bath
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately weighed.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a temperature-controlled water bath to bring the liquid to the desired temperature (e.g., 20 °C or 25 °C).
-
Any excess liquid is removed, and the outside of the pycnometer is carefully dried.
-
The mass of the filled pycnometer is accurately weighed.
-
The density is calculated by dividing the mass of the this compound (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.
Workflow and Logical Relationships
The determination of the physical properties of this compound follows a logical workflow, from sample preparation to data analysis and reporting. The following diagram illustrates this process.
Caption: Workflow for determining the physical properties of this compound.
Synthesis and Purification
This compound is typically synthesized via the Fischer esterification of isovaleric acid with ethanol, using an acid catalyst such as sulfuric acid. The reaction mixture is then subjected to a series of purification steps, including neutralization, washing, and fractional distillation, to obtain the pure ester. The purity of the final product is critical for the accurate determination of its physical properties and for its intended applications.
The Solubility of Ethyl Isovalerate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethyl isovalerate in a range of common organic solvents. This compound (CAS No. 108-64-5), an ester recognized for its characteristic fruity aroma, finds applications in the flavor, fragrance, and pharmaceutical industries. A thorough understanding of its solubility is critical for formulation development, process chemistry, and drug delivery systems. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these experimental processes.
Core Concepts in Solubility
The solubility of a substance, in this case, this compound, is defined as the maximum concentration of the solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For the purposes of this guide, solubility is primarily presented in grams per liter (g/L). The principle of "like dissolves like" is a fundamental concept governing solubility; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound, an ester with both a polar carbonyl group and non-polar alkyl chains, exhibits a wide range of solubilities in various organic solvents.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in numerous organic solvents at 25°C. This data is essential for selecting appropriate solvent systems for various applications.
| Solvent | Chemical Class | Solubility (g/L) at 25°C[1] |
| Chloroform | Halogenated Hydrocarbon | 2287.94 |
| Acetic Acid | Carboxylic Acid | 1553.12 |
| Dichloromethane | Halogenated Hydrocarbon | 1455.66 |
| Tetrahydrofuran (THF) | Ether | 1392.58 |
| Methanol | Alcohol | 1309.04 |
| Cyclohexanone | Ketone | 1032.12 |
| N-Methyl-2-pyrrolidone (NMP) | Amide | 1011.23 |
| Ethanol | Alcohol | 995.49 |
| tert-Butanol | Alcohol | 966.24 |
| Isopropanol | Alcohol | 943.43 |
| 1,4-Dioxane | Ether | 919.28 |
| transcutol | Ether Alcohol | 918.1 |
| Dimethylformamide (DMF) | Amide | 875.83 |
| Acetone | Ketone | 814.9 |
| n-Propanol | Alcohol | 789.11 |
| 2-Methoxyethanol | Ether Alcohol | 769.01 |
| Dimethyl sulfoxide (DMSO) | Sulfoxide | 746.02 |
| sec-Butanol | Alcohol | 742.08 |
| Propionic Acid | Carboxylic Acid | 737.12 |
| n-Butanol | Alcohol | 727.88 |
| Acetonitrile | Nitrile | 721.47 |
| n-Hexanol | Alcohol | 692.74 |
| Isobutanol | Alcohol | 633.34 |
| 1,2-Dichloroethane | Halogenated Hydrocarbon | 620.94 |
| N,N-Dimethylacetamide (DMAc) | Amide | 600.83 |
| Isopentanol | Alcohol | 519.33 |
| 2-Butanone (MEK) | Ketone | 475.54 |
| n-Pentanol | Alcohol | 459.16 |
| n-Octanol | Alcohol | 451.25 |
| Propylene Glycol | Diol | 448.07 |
| Methyl tert-butyl ether (MTBE) | Ether | 432.0 |
| n-Butyl acetate | Ester | 428.14 |
| Methyl acetate | Ester | 405.88 |
| Ethyl formate | Ester | 393.65 |
| Ethyl acetate | Ester | 387.13 |
| Cyclohexane | Alkane | 362.99 |
| Formic Acid | Carboxylic Acid | 348.59 |
| 2-Ethoxyethanol | Ether Alcohol | 352.23 |
| 2-Butoxyethanol | Ether Alcohol | 322.06 |
| Tetrachloromethane | Halogenated Hydrocarbon | 296.52 |
| n-Heptanol | Alcohol | 291.28 |
| n-Pentyl acetate | Ester | 288.92 |
| n-Propyl acetate | Ester | 278.51 |
| Ethylene Glycol | Diol | 253.06 |
| Isopropyl acetate | Ester | 243.8 |
| Methyl isobutyl ketone (MIBK) | Ketone | 240.66 |
| n-Hexane | Alkane | 229.4 |
| Toluene | Aromatic Hydrocarbon | 218.02 |
| Isobutyl acetate | Ester | 203.0 |
| o-Xylene | Aromatic Hydrocarbon | 183.32 |
| Ethylbenzene | Aromatic Hydrocarbon | 179.88 |
| n-Heptane | Alkane | 159.55 |
| Water | Inorganic | 7.44 |
Experimental Protocols for Solubility Determination
The determination of solubility is a critical experimental procedure. The following sections detail the methodologies for three common and reliable methods for determining the solubility of a liquid solute, such as this compound, in an organic solvent.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the evaporation of the solvent to isolate the solute and determine its mass.
Materials and Apparatus:
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled water bath or incubator
-
Vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Evaporating dish
-
Drying oven
-
This compound (high purity)
-
Selected organic solvent (high purity)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a distinct layer of undissolved this compound ensures that the solution is saturated.
-
Place the vial in a thermostatically controlled bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Analysis:
-
Allow the vial to stand undisturbed at the set temperature until the excess this compound has settled.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-calibrated pipette.
-
Transfer the aliquot to a pre-weighed evaporating dish.
-
Weigh the evaporating dish with the solution to determine the mass of the solution.
-
-
Solvent Evaporation and Mass Determination:
-
Carefully evaporate the solvent from the evaporating dish. For volatile solvents, this can be done at room temperature in a fume hood. For less volatile solvents, a drying oven at a temperature below the boiling point of this compound (131-133°C) can be used.
-
Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it to determine the mass of the dissolved this compound.
-
-
Calculation:
-
The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of dissolved this compound (g) / Volume of aliquot (L))
-
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is a highly sensitive and accurate technique for determining solubility, especially for complex mixtures or when only small sample volumes are available.
Materials and Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)
-
Analytical column appropriate for the separation of this compound from the solvent
-
Thermostatically controlled shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Selected organic solvent (high purity)
-
Mobile phase for HPLC
Procedure:
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method to prepare a saturated solution of this compound in the chosen solvent at a constant temperature.
-
-
Sample Preparation for HPLC:
-
Withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter to remove any undissolved microdroplets.
-
Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared standards and the diluted sample into the HPLC system.
-
Record the peak areas from the chromatograms.
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
UV-Visible Spectrophotometry Method
This method is suitable when the solute has a distinct chromophore that absorbs light in the UV-Visible range, and the solvent is transparent in that region.
Materials and Apparatus:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
Thermostatically controlled shaker
-
Syringe filters
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Selected organic solvent (high purity)
Procedure:
-
Preparation of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method.
-
-
Sample Preparation:
-
Withdraw and filter an aliquot of the supernatant.
-
Dilute the filtered sample with the solvent to an absorbance value within the linear range of the Beer-Lambert law (typically 0.1 - 1.0 AU).
-
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
-
Spectrophotometric Analysis:
-
Measure the absorbance of the standards and the diluted sample at the wavelength of maximum absorbance (λmax) for this compound.
-
-
Calculation:
-
Create a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility in the original saturated solution, correcting for the dilution.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.
Caption: General workflow for the experimental determination of solubility.
References
Toxicological Profile of Ethyl Isovalerate for Research Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl isovalerate (CAS No. 108-64-5), a clear, colorless liquid with a characteristic fruity, apple-like odor, is widely used as a flavoring agent in the food industry and a fragrance ingredient in cosmetics and perfumes.[1][2] Its application in various consumer products necessitates a thorough understanding of its toxicological profile to ensure human safety. This technical guide provides a comprehensive overview of the toxicological data available for this compound, intended for researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | Ethyl 3-methylbutanoate | [1] |
| Synonyms | Ethyl isopentanoate, Isovaleric acid ethyl ester | [1] |
| Molecular Formula | C₇H₁₄O₂ | [1] |
| Molecular Weight | 130.18 g/mol | [1] |
| Boiling Point | 131-133 °C | [1] |
| Melting Point | -99.3 °C | [1] |
| Density | 0.862-0.866 g/mL at 25°C | [1] |
| Solubility in Water | Slightly soluble | [1] |
Toxicological Profile
Acute Toxicity
This compound exhibits a low order of acute toxicity via oral and dermal routes of exposure.
| Species | Route | Endpoint | Value (mg/kg bw) | Reference |
| Rat | Oral | LD₅₀ | > 5000 | [3] |
| Rabbit | Oral | LD₅₀ | 7031 | [3] |
| Rabbit | Dermal | LD₅₀ | > 5000 | [3] |
Sub-chronic Toxicity
A 90-day repeated dose oral toxicity study was conducted in rats. No adverse effects on body weight, food consumption, or blood and urine chemistry were observed.
| Species | Duration | NOAEL (Male) | NOAEL (Female) | Reference |
| Rat | 90 days | 12.1 mg/kg bw/day | 13.6 mg/kg bw/day | [3] |
Genotoxicity
Based on a battery of in vitro assays, this compound is considered to be non-genotoxic.[3]
| Assay | System | Concentration | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium TA98, TA100, TA1535, TA1537 & E. coli WP2uvrA | Up to 5000 µ g/plate | With and without S9 | Negative | [4] |
| BlueScreen Assay | Human Cells | Not specified | With and without | Negative for genotoxicity and cytotoxicity | [4] |
| In vitro Micronucleus Test (on read-across substance Mthis compound) | Human peripheral blood lymphocytes | Up to 1160 µg/mL | With and without S9 | Negative | [4] |
Carcinogenicity
No substance-specific data on the carcinogenicity of this compound are available.[3] A read-across approach can be utilized by considering the carcinogenicity of its primary metabolites: isovaleric acid and ethanol.
-
Isovaleric Acid: Not classified as a carcinogen by major regulatory agencies.[5]
-
Ethanol: Classified as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[6][[“]] The carcinogenicity of alcoholic beverages is primarily attributed to ethanol and its metabolite, acetaldehyde.[[“]][8][9][10]
Reproductive and Developmental Toxicity
No substance-specific data on the reproductive and developmental toxicity of this compound are available.[3] Data from a structural analog, ethyl 2-methylbutyrate, is used for a read-across assessment. A combined repeated-dose toxicity study with a reproduction/developmental toxicity screening test (OECD 422) on ethyl 2-methylbutyrate showed no adverse effects on reproduction or development in rats at doses up to 1000 mg/kg bw/day.[11]
Human Health Effects
In human studies, a 2% solution of this compound in petrolatum was not found to be irritating to the skin under occlusion for 48 hours, nor did it produce skin sensitization in a maximization test.[3]
Metabolism
This compound is expected to be rapidly hydrolyzed in the body by esterases into its constituent parts: isovaleric acid and ethanol.[12]
-
Isovaleric acid , a branched-chain fatty acid, is a natural component of the diet and an intermediate in the metabolism of the amino acid leucine. It is further metabolized via the fatty acid oxidation pathway.
-
Ethanol is primarily metabolized in the liver, first to acetaldehyde by alcohol dehydrogenase (ADH), and then to acetate by aldehyde dehydrogenase (ALDH).[9]
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
This in vitro assay is used to assess the mutagenic potential of a substance.
Methodology:
-
Strains: At least five strains of bacteria are used, typically Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2uvrA), which are selected to detect different types of mutations.[4][11]
-
Preparation: The test substance is dissolved in a suitable solvent (e.g., DMSO).
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).[4][11] This is done using either the plate incorporation or pre-incubation method.[9]
-
Incubation: The plates are incubated at 37°C for 48-72 hours.[13]
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.
Methodology:
-
Animals: Typically, mice or rats are used.[6] At least 5 analyzable animals per sex per group are required.[6]
-
Dose Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a positive control group are also included.[14]
-
Treatment Schedule: A single or two daily doses are typically administered.[6]
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (usually 24 and 48 hours).[10]
-
Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic erythrocytes (PCEs; immature) and normochromatic erythrocytes (NCEs; mature).
-
Analysis: A statistically significant and dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates a positive result.[14]
Conclusion
This compound demonstrates a low level of acute and sub-chronic toxicity. It is not considered to be genotoxic based on in vitro testing. While no direct data exists for carcinogenicity or reproductive and developmental toxicity, a read-across approach using data from its metabolites and structural analogs suggests a low concern for these endpoints at current exposure levels. As with any chemical substance, appropriate safety precautions and handling procedures should be followed in a research or industrial setting. This guide provides a foundational understanding of the toxicological profile of this compound to support its safe use in various applications.
References
- 1. This compound | C7H14O2 | CID 7945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. oecd.org [oecd.org]
- 4. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Alcohol and cancer - Wikipedia [en.wikipedia.org]
- 7. consensus.app [consensus.app]
- 8. Carcinogenic, ethanol, acetaldehyde and noncarcinogenic higher alcohols, esters, and methanol compounds found in traditional alcoholic beverages. A risk assessment approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The link between alcohol and cancer | Yale School of Public Health [ysph.yale.edu]
- 10. Ways alcohol causes cancer [cancervic.org.au]
- 11. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 12. Showing Compound this compound (FDB001326) - FooDB [foodb.ca]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. criver.com [criver.com]
An In-depth Technical Guide to the Safe Handling of Ethyl Isovalerate in the Laboratory
This guide provides comprehensive safety and handling information for ethyl isovalerate, tailored for researchers, scientists, and drug development professionals. It outlines the substance's properties, potential hazards, and detailed protocols for its safe use, storage, and emergency management in a laboratory setting.
Chemical and Physical Properties
This compound is a colorless, oily liquid recognized by its strong, fruity odor, often compared to apples or bananas.[1][2][3] It is less dense than water and its vapors are heavier than air.[1][3] This substance is utilized as a flavoring agent in the food and beverage industry and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5]
Table 1: Quantitative Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄O₂ | [1][4] |
| Molecular Weight | 130.18 g/mol | [1] |
| CAS Number | 108-64-5 | [4][6] |
| Appearance | Colorless oily liquid | [1][7] |
| Boiling Point | 131-133 °C @ 760 mm Hg | [1][2] |
| Melting Point | -99.3 °C | [1][8] |
| Flash Point | 26 - 37 °C (Closed Cup) | [6][7][8] |
| Density | 0.862 - 0.866 g/mL at 25 °C | [1][2] |
| Refractive Index | 1.395 - 1.399 (n20/D) | [1][5] |
| Solubility in Water | 1.76 - 2 mg/mL at 20 °C | [1][2] |
| Vapor Pressure | 7.5 mm Hg at 20 °C | [2] |
| Oral LD50 (Rabbit) | 7,031 mg/kg | [9][10] |
| Oral LD50 (Rat) | >5000 mg/kg | [11] |
| Dermal LD50 (Rabbit) | >5000 mg/kg | [11] |
Hazard Identification and GHS Classification
This compound is classified as a flammable liquid and vapor.[4][12][13] It can cause skin and eye irritation.[7][9][13] While it has a low order of acute toxicity, inhalation may lead to respiratory tract irritation, and ingestion can irritate the digestive tract.[7][10]
-
GHS Pictograms :
-
Flame (Flammable Liquid)
-
Exclamation Mark (Skin/Eye Irritant)
-
-
Hazard Statements :
Experimental and Handling Protocols
Objective: To outline the necessary precautions for routine handling and storage to minimize exposure and risk.
Methodology:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[7][15]
-
Ignition Sources: Keep the substance away from heat, sparks, open flames, and hot surfaces.[7][9][10] Implement a strict "No Smoking" policy in the handling area.[4]
-
Electrostatic Discharge: Take precautionary measures against static discharge.[4][8] Use grounded and bonded containers and receiving equipment during transfers.[7][13] Employ spark-proof tools.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.
-
Hygiene: Wash hands thoroughly after handling the substance and before breaks or leaving the laboratory.[8][9] Contaminated clothing should be removed and washed before reuse.[13]
-
Storage: Store containers in a cool, dry, and well-ventilated area designated for flammables.[7][13] Keep containers tightly closed to prevent leakage and evaporation.[4][8] Opened containers must be carefully resealed and kept upright.[10]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8][9][13]
Objective: To provide a systematic procedure for safely containing, cleaning, and disposing of an this compound spill.
Methodology:
-
Immediate Isolation: Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[1]
-
Eliminate Ignition Sources: Immediately remove all sources of ignition (flares, sparks, flames, hot surfaces) from the vicinity.[10][16]
-
Ventilation: Ensure the area is well-ventilated to disperse vapors.
-
Personal Protection: Don appropriate PPE, including a respirator, chemical safety goggles, and heavy rubber gloves, before approaching the spill.[4]
-
Containment:
-
Clean-Up:
-
Disposal: Dispose of the waste material through a licensed disposal company, following all local, regional, and national regulations.[6][9] Do not allow the product to enter drains.[4][10]
Objective: To provide immediate care for individuals exposed to this compound.
Methodology:
-
General Advice: Move the affected person out of the dangerous area. If symptoms persist, consult a physician and show them the Safety Data Sheet (SDS).[9][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen and seek immediate medical attention.[6][9]
-
Skin Contact: Immediately remove all contaminated clothing.[13] Wash the affected skin with soap and plenty of water for at least 15 minutes.[7][9] If skin irritation occurs, get medical advice.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][13] Remove contact lenses if present and easy to do.[6] If eye irritation persists, seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting.[9][10] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[7] Never give anything by mouth to an unconscious person.[7][9] Seek immediate medical attention.[9]
Personal Protective Equipment (PPE)
The selection of PPE depends on the concentration and amount of this compound being handled.[10]
-
Eye/Face Protection: Wear chemical safety glasses or goggles.[12] A face shield is recommended for larger quantities or when there is a risk of splashing.[8][9]
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., Nitrile rubber).[10] Inspect gloves prior to use and use proper removal techniques to avoid skin contact.[9]
-
Body Protection: Wear a lab coat. For tasks with a higher risk of exposure, impervious clothing or flame-retardant antistatic protective clothing is required.[9][10]
-
-
Respiratory Protection: If engineering controls (like a fume hood) are insufficient or during emergency response, use a NIOSH (US) or EN 166 (EU) approved respirator. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate.[8][9]
Visual Guides for Laboratory Safety
The following diagrams illustrate key safety workflows for handling this compound.
References
- 1. This compound | C7H14O2 | CID 7945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound | 108-64-5 [chemicalbook.com]
- 4. elan-chemical.com [elan-chemical.com]
- 5. chemimpex.com [chemimpex.com]
- 6. johndwalsh.com [johndwalsh.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. oxfordlabchem.com [oxfordlabchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. aurochemicals.com [aurochemicals.com]
- 11. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. vigon.com [vigon.com]
- 15. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 16. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
role of ethyl isovalerate as a metabolite in organisms
An In-depth Technical Guide on the Role of Ethyl Isovalerate as a Metabolite in Organisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a volatile organic compound with a characteristic fruity aroma, is recognized not only for its significant role in the flavor and fragrance industries but also as a metabolite in various biological systems. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a metabolite, delving into its biosynthesis, metabolic pathways, physiological effects, and toxicological profile. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation into this multifaceted molecule.
Introduction
This compound (ethyl 3-methylbutanoate) is an ethyl ester of isovaleric acid.[1] It is naturally present in a variety of fruits and is a significant contributor to their characteristic aromas.[1] Beyond its role as a flavorant, this compound is formed endogenously in organisms through the esterification of ethanol with isovaleric acid, a metabolite derived from the branched-chain amino acid, leucine.[2] As a member of the fatty acid ethyl ester (FAEE) family, its metabolic fate and physiological implications are of growing interest, particularly in the context of ethanol metabolism and its potential as a biomarker.
Biosynthesis of this compound
The primary route for the biosynthesis of this compound in organisms involves the esterification of isovaleric acid with ethanol. This reaction can be catalyzed by several enzymes, with carboxylesterases and fatty acid ethyl ester synthases (FAEES) being the most prominent.
Precursors
-
Isovaleric Acid: This branched-chain fatty acid is primarily derived from the catabolism of the essential amino acid leucine.[2] Inborn errors of leucine metabolism, such as isovaleric acidemia, can lead to an accumulation of isovaleric acid.
-
Ethanol: While ethanol can be present endogenously in trace amounts, its significant presence is typically due to exogenous consumption.
Enzymatic Synthesis
The synthesis of fatty acid ethyl esters, including this compound, is catalyzed by enzymes such as acyl-CoA:ethanol O-acyltransferase (AEAT) and FAEE synthase.[3] These enzymes are present in various tissues, with the liver and pancreas showing high synthetic capacity.[3]
Biosynthesis of this compound.
Metabolism of this compound
The primary metabolic pathway for this compound in vivo is hydrolysis, which is the reverse of its formation. This reaction is efficiently catalyzed by carboxylesterases, ubiquitously expressed enzymes with broad substrate specificities.[4]
Enzymatic Hydrolysis
Carboxylesterases (CES), particularly CES1 and CES2 in humans, are responsible for the hydrolysis of a wide range of ester-containing compounds.[2] this compound, having a small alcohol group (ethanol) and a relatively small acyl group (isovalerate), is a likely substrate for these enzymes. The hydrolysis of fatty acid ethyl esters in circulation is rapid, with a reported half-life of approximately 58 seconds in rats.[5]
Metabolic Pathway of this compound.
Tissue Distribution of Metabolizing Enzymes
Carboxylesterases are highly expressed in tissues such as the liver, small intestine, and kidneys, which are the primary sites of xenobiotic metabolism.[6] The high concentration of these enzymes in the liver and their presence in the blood contribute to the rapid systemic clearance of this compound.
Quantitative Data
Specific quantitative data on the endogenous concentration of this compound in various tissues is limited in the scientific literature. However, studies on total fatty acid ethyl esters (FAEEs) provide some context.
Table 1: Fatty Acid Ethyl Ester (FAEE) Concentrations in Rat Tissues Post-Ethanol Administration
| Tissue | FAEE Concentration (nmol/g) | Reference |
| Adipose Tissue | Higher than liver | [7] |
| Liver | Lower than adipose tissue | [7] |
| Pancreas | Data not specified | |
| Heart | Data not specified |
Note: The data represents total FAEEs and is not specific to this compound. The concentrations are typically measured after ethanol administration.
Table 2: Toxicological Data for this compound
| Test | Species | Route | Value | Reference |
| Acute Oral LD50 | Rat | Oral | >5000 mg/kg bw | [8] |
| Acute Oral LD50 | Rabbit | Oral | 7031 mg/kg bw | [8] |
| Acute Dermal LD50 | Rabbit | Dermal | >5000 mg/kg bw | [8] |
| 90-day study (NOAEL) | Rat | Oral (diet) | 12.1 mg/kg bw/day (males) | [8] |
Physiological and Toxicological Roles
Role as a Biomarker
The formation of FAEEs, including this compound, is dependent on the presence of ethanol. Consequently, their detection in biological matrices such as blood, hair, and meconium is a reliable indicator of recent or chronic alcohol consumption.[9]
Role in Chemical Ecology
In the realm of insect chemical ecology, this compound can act as a semiochemical, influencing insect behavior. For instance, it is a known attractant for certain species of fruit flies.
Toxicological Profile
This compound exhibits very low acute oral and dermal toxicity.[8] Long-term studies in rats have established a No-Observed-Adverse-Effect Level (NOAEL).[8] It is not considered to be genotoxic.[8] The rapid in vivo hydrolysis of this compound into its constituent acid and alcohol is a primary reason for its low systemic toxicity.[5]
Experimental Protocols
Quantification of this compound in Biological Samples by Headspace GC-MS
This protocol outlines a general procedure for the extraction and quantification of the volatile metabolite this compound from a biological matrix such as blood or plasma.
Experimental Workflow for this compound Analysis.
Materials:
-
Biological sample (e.g., 1 mL of plasma or whole blood)
-
Internal Standard (IS): Deuterated this compound (e.g., this compound-d5)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of the biological sample into a 20 mL headspace vial.
-
Add a known amount of the internal standard solution to the vial.
-
Immediately seal the vial with the screw cap.
-
-
Headspace Extraction:
-
Place the vial in the autosampler of the GC-MS system equipped with a headspace unit.
-
Incubate the sample at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.
-
Expose the SPME fiber to the headspace for a specific time (e.g., 15 minutes) to adsorb the analytes.
-
-
GC-MS Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode.
-
Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Operate in Electron Ionization (EI) mode at 70 eV.
-
Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 88, 101, 130) and its deuterated internal standard.
-
-
-
Quantification:
-
Construct a calibration curve by analyzing standards of known this compound concentrations with a constant amount of internal standard.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
This compound serves as a fascinating example of a molecule with dual roles as a significant contributor to natural aromas and as an endogenous metabolite. Its formation is intrinsically linked to the metabolism of both the essential amino acid leucine and ethanol. The rapid in vivo hydrolysis by carboxylesterases is a key determinant of its low toxicity and transient nature in biological systems. While its role as a biomarker for alcohol consumption is established, further research is warranted to fully elucidate its endogenous concentrations in various tissues under different physiological and pathological conditions. The methodologies outlined in this guide provide a framework for researchers to pursue these investigations and deepen our understanding of the metabolic significance of this compound.
References
- 1. This compound | C7H14O2 | CID 7945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human carboxylesterase isozymes: catalytic properties and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid ethyl ester synthesis by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Carboxylesterases HCE1 and HCE2: Ontogenic Expression, Inter-Individual Variability and Differential Hydrolysis of Oseltamivir, Aspirin, Deltamethrin and Permethrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid ethyl esters in liver and adipose tissues as postmortem markers for ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, 108-64-5 [thegoodscentscompany.com]
- 9. Fatty acid ethyl esters in the blood as markers for ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental Fate and Degradation of Ethyl Isovalerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl isovalerate (CAS 108-64-5) is a volatile organic compound (VOC) characterized by a fruity aroma, often likened to apples or pineapples.[1] This ester of ethyl alcohol and isovaleric acid is widely utilized as a flavoring agent in the food and beverage industry and as a fragrance component in perfumes and cosmetics.[1][2] Its presence in various consumer products necessitates a thorough understanding of its environmental fate and degradation pathways to assess its potential ecological impact. This technical guide provides a comprehensive overview of the current knowledge on the environmental persistence, degradation, and mobility of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting its behavior and distribution in the environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C7H14O2 | [1] |
| Molecular Weight | 130.18 g/mol | [1] |
| Melting Point | -99 °C | [3] |
| Boiling Point | 131-133 °C | [3] |
| Water Solubility | 1,760 - 2,000 mg/L at 20°C | [3][4] |
| Vapor Pressure | 7.5 mmHg at 20°C | |
| Log Octanol-Water Partition Coefficient (Log Kow) | 2.158 (estimated) | [4] |
| Henry's Law Constant | 2.56 x 10^-4 atm-m³/mol (estimated) | EPI Suite™ |
Environmental Fate and Degradation
The environmental persistence of this compound is governed by a combination of biotic and abiotic degradation processes, including biodegradation, hydrolysis, atmospheric oxidation, and photolysis. Its potential for bioaccumulation and mobility in soil are also key considerations in its overall environmental risk assessment.
Biodegradation
Biodegradation is a primary pathway for the removal of this compound from the environment. A study conducted according to the OECD 301D guideline (Closed Bottle Test) demonstrated that this compound is readily biodegradable, achieving 65% degradation over a 26-day period.[5] This suggests that under aerobic conditions, microorganisms can effectively break down this compound.
Table 2: Biodegradation Data for this compound
| Test Guideline | Inoculum | Test Duration | Degradation | Result | Reference(s) |
| OECD 301D | Activated sludge | 26 days | 65% | Readily biodegradable | [5] |
Abiotic Degradation
As an ester, this compound is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form isovaleric acid and ethanol.[6] This process can be catalyzed by acids or bases.[6] While specific experimental data on the hydrolysis rate of this compound is limited, QSAR models provide valuable estimates. The HYDROWIN™ model within the EPI Suite™ predicts the hydrolysis half-life of this compound.
Table 3: Estimated Hydrolysis Half-life of this compound
| pH | Half-life (t½) | Model |
| 7 | 1.8 years | HYDROWIN™ (EPI Suite™) |
| 8 | 66.8 days | HYDROWIN™ (EPI Suite™) |
In the atmosphere, volatile organic compounds like this compound are primarily degraded through reactions with hydroxyl (•OH) radicals.[7] The rate of this reaction is a key determinant of the compound's atmospheric lifetime. The AOPWIN™ (Atmospheric Oxidation Program for Windows) model estimates the rate constant for the reaction of this compound with •OH radicals and its corresponding atmospheric half-life.
Table 4: Estimated Atmospheric Oxidation of this compound
| Parameter | Value | Model |
| •OH Radical Reaction Rate Constant | 6.81 x 10^-12 cm³/molecule-sec | AOPWIN™ (EPI Suite™) |
| Atmospheric Half-life | 23.9 hours (assuming •OH concentration of 5 x 10^5 molecules/cm³) | AOPWIN™ (EPI Suite™) |
Direct photolysis involves the degradation of a chemical by direct absorption of light. A study of the UV/Vis absorption spectrum of this compound indicated no significant absorption in the environmentally relevant wavelength range of 290-700 nm.[8] This suggests that direct photolysis is not a significant degradation pathway for this compound in the environment. Indirect photolysis, mediated by other light-absorbing substances in the environment, may occur, but specific data for this compound is not available.
Bioaccumulation
The potential for a chemical to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (Log Kow). A Log Kow value of 2.158 for this compound suggests a low to moderate potential for bioaccumulation.[4] This is further supported by a low estimated bioconcentration factor (BCF).
Table 5: Bioaccumulation Potential of this compound
| Parameter | Value | Model/Reference |
| Log Kow | 2.158 (estimated) | [4] |
| Bioconcentration Factor (BCF) | 14.48 L/kg (estimated) | EPI Suite™ |
Mobility in Soil
The mobility of a chemical in soil is influenced by its tendency to adsorb to soil particles. This is quantified by the soil organic carbon-water partitioning coefficient (Koc). A lower Koc value indicates higher mobility. The KOCWIN™ model provides an estimated Koc value for this compound.
Table 6: Estimated Soil Mobility of this compound
| Parameter | Value | Model |
| Soil Adsorption Coefficient (Koc) | 75.86 L/kg | KOCWIN™ (EPI Suite™) |
The estimated Koc value suggests that this compound has high mobility in soil and is not expected to strongly adsorb to soil organic matter.[9]
Experimental Protocols
OECD 301D: Closed Bottle Test for Ready Biodegradability
The following is a detailed methodology for the OECD 301D Closed Bottle Test, as would be applied to assess the ready biodegradability of this compound.
1. Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (from activated sludge, for example) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by the analysis of dissolved oxygen over a 28-day period. The percentage of biodegradation is calculated by expressing the measured biological oxygen demand (BOD) as a percentage of the theoretical oxygen demand (ThOD).
2. Materials:
- Test Substance: this compound
- Inoculum: Activated sludge from a domestic wastewater treatment plant.
- Mineral Medium: Prepared according to OECD 301 guidelines, containing essential mineral salts.
- Reference Substance: A readily biodegradable substance like sodium benzoate or aniline.
- Apparatus: BOD bottles, dissolved oxygen meter, incubator.
3. Procedure:
- Prepare a stock solution of this compound in the mineral medium.
- Fill a series of BOD bottles with the mineral medium.
- Add the inoculum to each bottle.
- Add the test substance to the test bottles at a concentration that will not be inhibitory to the microorganisms (typically 2-5 mg/L).
- Prepare blank controls (inoculum only) and reference controls (inoculum + reference substance).
- Completely fill the bottles, ensuring no air bubbles are trapped, and seal them.
- Incubate the bottles in the dark at 20 ± 1 °C for 28 days.
- Measure the dissolved oxygen concentration in replicate bottles at the start of the test and at regular intervals (e.g., days 7, 14, 21, and 28).
4. Data Analysis:
- Calculate the Biological Oxygen Demand (BOD) for the test substance, corrected for the blank control.
- Calculate the Theoretical Oxygen Demand (ThOD) based on the molecular formula of this compound.
- The percentage of biodegradation is calculated as: % Biodegradation = (BOD / ThOD) x 100.
- A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within the 10-day window of the 28-day test.
Mandatory Visualizations
Caption: Environmental fate pathways of this compound.
Caption: Workflow for OECD 301D biodegradation test.
Conclusion
Based on available experimental data and QSAR model predictions, this compound is expected to have a relatively short persistence in the environment. It is readily biodegradable in aerobic environments, which is the primary degradation pathway. While hydrolysis can occur, it is a slower process, particularly at neutral pH. In the atmosphere, this compound is likely to be degraded rapidly by photo-oxidation with hydroxyl radicals. Its low potential for bioaccumulation and high mobility in soil suggest that it is unlikely to persist in biota or be strongly retained in soil, reducing the potential for long-term environmental contamination. The lack of significant UV absorption indicates that direct photolysis is not a major degradation route. Overall, the environmental profile of this compound suggests a low level of concern for persistence and bioaccumulation.
References
- 1. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship for the estimation of OH-oxidation rate constants of carbonyl compounds in the aqueous … [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. A structure-activity relationship for the estimation of rate constants for the gas-phase reactions of OH radicals with organic compounds | Semantic Scholar [semanticscholar.org]
- 6. EPI Suite™ [episuite.dev]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of Ethyl Isovalerate: An Application Note and Laboratory Protocol
Abstract
This document provides a detailed protocol for the laboratory synthesis of ethyl isovalerate, a widely used fragrance and flavor compound. The synthesis is achieved via Fischer esterification of isovaleric acid with ethanol using a sulfuric acid catalyst. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and visual diagrams illustrating the experimental workflow and reaction mechanism, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound, also known as ethyl 3-methylbutanoate, is an ester characterized by its strong, fruity aroma reminiscent of apples.[1][2] It is a key component in the formulation of various fruit flavors and fragrances.[2] The most common and established method for its synthesis in a laboratory setting is the Fischer esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid (isovaleric acid) with an alcohol (ethanol).[3][4][5] The reaction is reversible, and to achieve a high yield of the ester, it is typically carried out using an excess of the alcohol and a strong acid catalyst, such as sulfuric acid, with heating under reflux.[4][6] Subsequent purification involves a series of extraction and washing steps to remove the catalyst and unreacted starting materials, followed by distillation to obtain the pure ester.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the synthesis of this compound via Fischer esterification.
| Parameter | Value | Reference |
| Reactants | Isovaleric Acid, Ethanol | [3] |
| Catalyst | Concentrated Sulfuric Acid | [3] |
| Molar Ratio (Isovaleric Acid:Ethanol) | ~1:2 to 1:3 (Ethanol in excess) | [6] |
| Reaction Temperature | Reflux (boiling point of ethanol, ~78 °C) | N/A |
| Reaction Time | 60 - 90 minutes | N/A |
| Typical Yield | 65-85% | [6][7] |
| Purity (Post-distillation) | >98% | N/A |
| Boiling Point of this compound | 134-135 °C | N/A |
Experimental Protocol
Materials and Equipment:
-
Isovaleric acid (3-methylbutanoic acid)
-
Absolute ethanol
-
Concentrated sulfuric acid (98%)
-
5% aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Distillation apparatus (simple or fractional)
-
Boiling chips
-
Stirring bar and magnetic stirrer
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, combine isovaleric acid (e.g., 0.2 mol) and absolute ethanol (e.g., 0.4 to 0.6 mol).
-
Add a magnetic stirring bar and a few boiling chips to the flask.
-
While stirring, slowly and carefully add concentrated sulfuric acid (approximately 1-2 mL) to the mixture.
-
Attach a reflux condenser to the flask and ensure a steady flow of cold water through the condenser.
-
-
Reflux:
-
Heat the reaction mixture to a gentle reflux using a heating mantle or water bath.
-
Continue to reflux the mixture for 60-90 minutes.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a 250 mL separatory funnel.
-
Add 50 mL of cold deionized water to the separatory funnel. Shake the funnel gently and allow the layers to separate. The this compound will form the upper organic layer.
-
Carefully drain and discard the lower aqueous layer.
-
Wash the organic layer by adding 30 mL of 5% aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake, venting frequently to release the carbon dioxide gas produced.
-
Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic. If it is still acidic, repeat the sodium bicarbonate wash.
-
Separate and discard the aqueous layer.
-
Wash the organic layer with 30 mL of saturated sodium chloride solution (brine) to help remove dissolved water.
-
Separate and discard the aqueous brine layer.
-
-
Drying:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the ester to remove any remaining traces of water. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Allow the mixture to stand for 10-15 minutes.
-
-
Purification:
-
Decant or filter the dried ester into a clean, dry round-bottom flask suitable for distillation.
-
Add a few new boiling chips.
-
Purify the this compound by simple or fractional distillation, collecting the fraction that boils at approximately 134-135 °C.
-
-
Characterization:
-
Determine the yield of the purified this compound.
-
Characterize the product using appropriate analytical techniques, such as infrared (IR) spectroscopy to confirm the presence of the ester functional group and gas chromatography (GC) to assess purity.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of the Fischer esterification for this compound synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. cerritos.edu [cerritos.edu]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Chemistry Module | English | Green Chemistry [scranton.edu]
Application Notes and Protocols for the Synthesis of Ethyl Isovalerate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl isovalerate, also known as ethyl 3-methylbutanoate, is an ester with a characteristic fruity aroma reminiscent of apples. It finds applications as a flavoring agent in the food industry and as a fragrance component in perfumery. In the context of drug development, it can serve as a starting material or intermediate for the synthesis of more complex bioactive molecules. The Fischer esterification is a classic and straightforward method for the synthesis of esters, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol.[1] This document provides detailed application notes and protocols for the synthesis of this compound from isovaleric acid and ethanol using this method.
Reaction and Mechanism
The overall reaction for the Fischer esterification of isovaleric acid with ethanol to form this compound is as follows:
Isovaleric Acid + Ethanol ⇌ this compound + Water
The reaction is reversible, and to drive the equilibrium towards the product side, an excess of one of the reactants (typically the less expensive one, in this case, ethanol) is used, and/or the water formed during the reaction is removed.[2][3] The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
The mechanism of the Fischer esterification proceeds through several key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[4]
-
Nucleophilic attack by the alcohol: The lone pair of electrons on the oxygen of the alcohol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The carbonyl oxygen is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Data Presentation
The following table summarizes typical reaction parameters and expected yields for the synthesis of this compound via Fischer esterification. Please note that actual yields may vary depending on the specific experimental conditions and purification techniques employed.
| Parameter | Value/Range | Notes |
| Reactants | ||
| Isovaleric Acid | 1.0 molar equivalent | |
| Ethanol | 2.0 - 4.5 molar equivalents | Using an excess of ethanol helps to shift the reaction equilibrium towards the product.[5] |
| Catalyst | ||
| Concentrated Sulfuric Acid (H₂SO₄) | 0.1 - 0.3 molar equivalents | Acts as both a catalyst and a dehydrating agent. |
| Reaction Conditions | ||
| Temperature | 80 - 100 °C (Reflux) | The reaction is typically carried out at the boiling point of the alcohol. |
| Reaction Time | 2 - 8 hours | Reaction progress can be monitored by techniques such as TLC or GC. |
| Yield | ||
| Expected Yield | 60 - 80% | Yields can be optimized by carefully controlling reaction conditions and purification. |
Experimental Protocols
This section provides a detailed methodology for the laboratory-scale synthesis of this compound.
Materials and Equipment
-
Isovaleric acid (3-methylbutanoic acid)
-
Absolute ethanol
-
Concentrated sulfuric acid (98%)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus (optional, for high-purity product)
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine isovaleric acid and absolute ethanol. A typical molar ratio is 1:3 of isovaleric acid to ethanol.
-
Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid. This step is exothermic, so it is advisable to cool the flask in an ice bath during the addition.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup - Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel. Add an equal volume of cold water and diethyl ether. Shake the funnel gently, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Washing:
-
Drain the lower aqueous layer.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any unreacted acid and the sulfuric acid catalyst. Be cautious as this will generate carbon dioxide gas. Continue washing until the aqueous layer is no longer acidic (test with pH paper).
-
Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any residual water-soluble components.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 10-15 minutes to remove any residual water.
-
Solvent Removal: Filter the drying agent and transfer the dried organic solution to a pre-weighed round-bottom flask. Remove the solvent (diethyl ether) using a rotary evaporator.
-
Purification (Optional): The resulting crude this compound can be further purified by distillation to obtain a high-purity product. Collect the fraction that boils at approximately 135 °C.
Visualizations
Fischer Esterification Mechanism
Caption: Mechanism of Fischer Esterification.
Experimental Workflow for this compound Synthesis
Caption: Experimental Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. odp.library.tamu.edu [odp.library.tamu.edu]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. CN101293826B - Continuous esterification technique of this compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Enzymatic Synthesis of Ethyl Isovalerate using Lipase
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enzymatic synthesis of ethyl isovalerate, a key flavor and fragrance compound, utilizing lipase as a biocatalyst. The methodologies outlined herein emphasize efficiency, sustainability, and the production of high-purity esters, making them suitable for applications in the food, fragrance, and pharmaceutical industries.
Introduction
This compound, possessing a characteristic fruity, apple-like aroma, is a widely used ester in various commercial products. Traditional chemical synthesis often requires harsh conditions, such as high temperatures and strong acid catalysts, which can lead to undesirable by-products and environmental concerns. Biocatalytic synthesis using lipases offers a green and highly specific alternative, operating under mild conditions to produce a "natural" labeled product.[1]
Lipases (EC 3.1.1.3) are versatile enzymes that can catalyze esterification reactions in non-aqueous media.[2] The use of immobilized lipases is particularly advantageous as it enhances enzyme stability, simplifies product separation, and allows for catalyst reuse, thereby reducing operational costs.[3][4] This document details the synthesis of this compound via esterification of isovaleric acid and ethanol catalyzed by lipase, with a focus on immobilized enzyme systems.
Reaction Mechanism
The lipase-catalyzed synthesis of this compound typically follows a Ping-Pong Bi-Bi mechanism.[5][6][7] In this mechanism, the lipase first reacts with the acyl donor (isovaleric acid) to form an acyl-enzyme intermediate, releasing water. Subsequently, the alcohol (ethanol) binds to the acyl-enzyme complex, leading to the formation of the ester (this compound) and regeneration of the free enzyme. Substrate inhibition by either the acid or the alcohol can occur, making the optimization of substrate concentrations a critical factor.[5][8]
Experimental Protocols
This section provides detailed protocols for the enzymatic synthesis of this compound using immobilized lipase.
Materials and Reagents
-
Enzyme: Immobilized lipase from Rhizomucor miehei (e.g., Lipozyme RM IM) or Candida antarctica Lipase B (e.g., Novozym 435).[1][3]
-
Substrates:
-
Isovaleric acid (≥99% purity)
-
Ethanol (anhydrous, ≥99.5% purity)
-
-
Solvent: n-hexane (anhydrous, ≥99% purity)
-
Drying Agent (optional): Molecular sieves (3Å)
-
Reagents for Analysis:
-
This compound standard (≥99% purity) for Gas Chromatography (GC) calibration.
-
Internal standard for GC analysis (e.g., n-heptane).
-
Phenolphthalein indicator.
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M) for titration.
-
General Experimental Workflow
The overall workflow for the synthesis and analysis of this compound is depicted below.
Protocol for a 50 mL Scale Reaction
-
Reactant Preparation: In a 100 mL screw-capped Erlenmeyer flask, prepare the reaction mixture by dissolving isovaleric acid and ethanol in n-hexane. Refer to Table 1 for optimized reactant concentrations.
-
Enzyme Addition: Add the specified amount of immobilized lipase to the reaction mixture. If necessary, add activated molecular sieves to control the water content.
-
Incubation: Seal the flask tightly and place it in a temperature-controlled orbital shaker set to the desired temperature and agitation speed (e.g., 150-200 rpm).
-
Sampling: At regular time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Sample Preparation for Analysis:
-
Immediately filter the sample using a syringe filter (0.22 µm) to remove the immobilized enzyme.
-
Dilute the filtered sample with n-hexane containing an internal standard.
-
-
Analysis: Analyze the diluted sample using Gas Chromatography (GC) to determine the concentration of this compound. Alternatively, the consumption of isovaleric acid can be monitored by titration with a standardized NaOH solution.
-
Enzyme Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. Wash the enzyme with fresh n-hexane to remove any residual substrates and products. Dry the enzyme under vacuum for reuse in subsequent batches.[3]
Analytical Method: Gas Chromatography (GC)
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column for separating esters (e.g., HP-5, DB-WAX).
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: Increase to 230 °C at a rate of 5 °C/min.
-
Hold at 230 °C for 30 minutes.[2]
-
-
Carrier Gas: Nitrogen or Helium.
-
Quantification: Use a calibration curve prepared with standard solutions of this compound and an internal standard.
Data Presentation: Optimization of Reaction Conditions
The synthesis of this compound is influenced by several parameters. The following tables summarize optimized conditions reported in the literature for the synthesis of this compound and similar short-chain esters.
Table 1: Optimized Conditions for Lipase-Catalyzed Synthesis of this compound and Analogs
| Parameter | Rhizomucor miehei Lipase[1] | Candida antarctica Lipase A[9] | Candida antarctica Lipase B[10] | Thermomyces lanuginosus Lipase[11] |
| Ester Synthesized | This compound | Ethyl Butyrate | Ethyl Butyrate | Ethyl Valerate |
| Enzyme/Substrate Ratio | 48.41 g/mol | 25% (w/v) | 10 mg biocatalyst | 18% (m/v) |
| Substrate Concentration | 1 M | 0.31 M | 1.0 M | 1 M |
| Acid:Alcohol Molar Ratio | Not Specified | 0.49 | 1:1 | 1:1 |
| Temperature | 60 °C | 35 °C | 45 °C | 30.5 °C |
| Reaction Time | 60 h | 55 h | 6 h | 105 min |
| Solvent | n-hexane | n-hexane | Heptane | Not Specified |
| Yield/Conversion | 487 mM | 90.3% (with Na₂HPO₄) | 99.2% | ~92% |
Table 2: Influence of Lipase Source on Ester Synthesis
| Lipase Source | Ester Synthesized | Key Findings | Reference |
| Rhizomucor miehei | This compound | Optimized for high yield using response surface methodology. | [1] |
| Candida cylindracea | Ethyl Butyrate | Produced the highest concentrations and yields compared to other tested lipases. | [1] |
| Candida antarctica Lipase B | Ethyl Butyrate | High conversion (97.5%) achieved with immobilized enzyme on magnetic nanoparticles. | [10] |
| Thermomyces lanuginosus | Ethyl Valerate | Immobilized lipase showed high conversion (92%) and good reusability (86% activity after 6 cycles). | [11] |
Conclusion
The enzymatic synthesis of this compound using lipase, particularly in an immobilized form, presents a highly effective and environmentally friendly alternative to conventional chemical methods. The protocols and data provided in this document offer a robust starting point for researchers and professionals in the development of biocatalytic processes for flavor and fragrance production. Optimization of reaction parameters, as demonstrated, is crucial for achieving high yields and process efficiency. The reusability of immobilized lipases further enhances the economic viability of this green technology.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural flavor biosynthesis by lipase in fermented milk using in situ produced ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts’ Performance under Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Quantification of Ethyl Isovalerate using Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantitative analysis of ethyl isovalerate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an ester known for its fruity aroma, is a significant compound in the flavor, fragrance, and pharmaceutical industries. The protocol provided herein outlines sample preparation, instrument parameters, and data analysis procedures suitable for researchers, scientists, and drug development professionals.
Introduction
This compound (C7H14O2, Molar Mass: 130.187 g/mol ) is a volatile organic compound responsible for the characteristic fruity aroma of many fruits and fermented products.[1] Its accurate quantification is crucial for quality control in the food and beverage industry, for characterization of essential oils in the fragrance industry, and as a potential biomarker or metabolite in pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive analytical technique for the separation and quantification of volatile compounds like this compound from complex matrices.[2] This document provides a comprehensive protocol for the analysis of this compound by GC-MS.
Experimental Protocol
Materials and Reagents
-
This compound standard (≥99% purity)
-
Internal Standard (IS), e.g., Ethyl Butyrate or other suitable non-interfering ester
-
Solvent: Dichloromethane or Hexane (GC grade)[3]
-
Anhydrous sodium sulfate
-
2 mL glass autosampler vials with PTFE-lined caps[3]
-
Micropipettes
-
Volumetric flasks
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in the same manner.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with dichloromethane to achieve a concentration range of approximately 1, 5, 10, 25, 50, and 100 µg/mL.[4]
-
Spiking with Internal Standard: Add the internal standard to each calibration standard and sample to a final concentration of 10 µg/mL.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for extracting this compound from aqueous matrices such as beverages.
-
Pipette 5 mL of the liquid sample into a screw-cap vial.
-
Add a known amount of the internal standard solution.
-
Add 2 mL of dichloromethane, cap the vial, and vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following table outlines the recommended GC-MS parameters. A non-polar or medium-polar column is recommended for optimal separation.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Injector | Split/Splitless |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial 50°C, hold for 2 min, ramp at 10°C/min to 200°C, hold for 5 min |
| MS Transfer Line Temp. | 280°C |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Mass Scan Range | m/z 40-200 |
| Acquisition Mode | Full Scan for qualitative, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Chromatographic Data
Under the specified conditions, this compound is expected to have a retention time of approximately 6-8 minutes. The exact retention time should be confirmed by running a standard.
Mass Spectrometric Data
The mass spectrum of this compound is characterized by a specific fragmentation pattern. The molecular ion peak (M+) at m/z 130 is often of low abundance or absent.
| Ion Type | m/z (Mass/Charge) | Relative Abundance (%) | Role in Analysis |
| Fragment Ion | 88 | 100 | Quantifier Ion |
| Fragment Ion | 85 | ~70-80 | Qualifier Ion |
| Fragment Ion | 57 | ~60-70 | Qualifier Ion |
| Fragment Ion | 43 | ~30-40 | Qualifier Ion |
| Molecular Ion (M+) | 130 | <5 | Confirmation |
Note: Relative abundances are approximate and can vary slightly between instruments.
Calibration Curve
For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of the this compound quantifier ion (m/z 88) to the peak area of the internal standard quantifier ion against the concentration of the standards. Excellent linearity (R² > 0.99) is expected within the recommended concentration range.[5]
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical flow for quantitative data analysis.
Conclusion
The GC-MS method described provides a reliable and sensitive approach for the quantification of this compound. The use of an internal standard and a well-defined calibration procedure ensures high accuracy and precision. This application note serves as a comprehensive guide for laboratories involved in the analysis of volatile esters in various matrices.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scioninstruments.com [scioninstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
high-performance liquid chromatography (HPLC) method for ethyl isovalerate
An HPLC Method for the Quantitative Determination of Ethyl Isovalerate
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound. This compound is a common ester found in various food products, beverages, and pharmaceutical formulations, contributing to their characteristic fruity aroma. The described reversed-phase HPLC (RP-HPLC) method with UV detection is suitable for quality control, stability testing, and research applications. The protocol provides a straightforward and efficient approach for the determination of this compound in liquid samples.
Introduction
This compound, also known as ethyl 3-methylbutanoate, is a volatile flavor and fragrance compound. Accurate and precise quantification of this ester is crucial for maintaining product consistency and quality in various industries. While gas chromatography is often employed for the analysis of volatile compounds, HPLC offers a viable alternative, particularly for non-volatile or complex matrices where minimal sample volatility is preferred. This document provides a comprehensive protocol for the determination of this compound using a standard C18 column and a UV detector.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used for this method. The chromatographic conditions are summarized in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detector Wavelength | 210 nm |
| Run Time | 10 minutes |
2. Reagent and Standard Preparation
-
Mobile Phase Preparation: Mix 600 mL of HPLC-grade acetonitrile with 400 mL of ultrapure water. Add 1 mL of concentrated phosphoric acid and degas the solution for 15 minutes using sonication or vacuum filtration.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
3. Sample Preparation (for liquid samples, e.g., beverages)
-
Allow the sample to reach room temperature.
-
Degas carbonated samples by sonication for 10 minutes.
-
For samples with suspended solids, centrifuge at 4000 rpm for 10 minutes.
-
Filter the sample (or supernatant) through a 0.45 µm syringe filter into an HPLC vial.
-
If the expected concentration of this compound is high, dilute the sample with the mobile phase to fall within the calibration range.
4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution in triplicate to generate a calibration curve.
-
Inject 10 µL of the prepared sample solution in triplicate.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.
-
Quantify the amount of this compound in the sample using the calibration curve.
Data Presentation
The quantitative performance of this method is summarized in the following table. These values represent typical expected results for a validated method of this nature.
| Parameter | Expected Value |
| Retention Time (min) | ~ 4.5 |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Quantification of Ethyl Isovalerate in Food and Beverage Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of ethyl isovalerate in various food and beverage matrices. This compound, an ester known for its fruity, apple-like aroma, is a significant contributor to the flavor profile of many products.[1] Accurate quantification of this volatile compound is essential for quality control, flavor profiling, and product development in the food and beverage industry.
The methodologies outlined below primarily focus on Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely adopted technique for the analysis of volatile and semi-volatile organic compounds in complex matrices.[2][3][4]
Experimental Workflow for this compound Quantification
The general workflow for the quantification of this compound in food and beverage samples is depicted below. This process includes sample preparation, extraction of the volatile compounds, chromatographic separation, and detection.
Caption: Experimental workflow for this compound quantification.
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the quantification of esters, including this compound, in different food and beverage matrices. Method validation is a critical process to ensure that analytical procedures are suitable for their intended purpose, demonstrating characteristics such as accuracy, precision, and sensitivity.[5][6][7]
| Analyte(s) | Matrix | Method | LOD (µg/L) | LOQ (µg/L) | Linearity (R²) | Recovery (%) | Reference |
| This compound and other esters | Beer | HS-SPME-GC-FID | 0.2 - 71.8 | 0.7 - 236.9 | >0.99 | Not Reported | [8] |
| Ethyl Acetate, Isoamyl Acetate, Ethyl Hexanoate | Beer | HS-SPME-GC-MS | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| Multiple Volatile Compounds | Beer | HS-SPME-GC-MS/FID | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| Various Esters | Distilled Spirits | Direct Injection GC-MS | 29 - 530 | Not Reported | >0.99 | 90.3 - 98.5 | [9][10] |
| Ethyl Carbamate | Various Foods | GC-MS | 0.69 - 6.08 | 2.10 - 18.43 | >0.997 | 78.84 - 121.82 | [11] |
| Alcohols, Aldehydes, and Esters | Distilled Spirits | GC-FID | Not Reported | Not Reported | ≥0.9992 | Not Reported | [12] |
Note: Data for this compound is often grouped with other esters. The provided ranges for LOD and LOQ may encompass a variety of volatile compounds analyzed in the respective studies.
Detailed Experimental Protocols
The following are detailed protocols for the quantification of this compound in beer and fruit juice samples using HS-SPME-GC-MS. These protocols are synthesized from established methods in the scientific literature.[2][8][13]
Protocol 1: Quantification of this compound in Beer
1. Objective: To quantify the concentration of this compound in beer samples using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
2. Materials and Reagents:
-
Beer samples (degassed)
-
This compound standard
-
Internal standard (e.g., ethyl heptanoate)
-
Sodium chloride (NaCl)
-
20 mL headspace vials with magnetic screw caps and septa
-
SPME fiber assembly (e.g., 85 µm polyacrylate or PDMS/DVB)
-
GC-MS system with a suitable capillary column (e.g., DB-WAX, BP-20)
3. Sample Preparation:
-
Degas the beer samples by gentle stirring or sonication for approximately 5 minutes.
-
Pipette 5 mL of the degassed beer into a 20 mL headspace vial.
-
Spike the sample with a known concentration of the internal standard.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which aids in the release of volatile compounds into the headspace.[14]
-
Immediately seal the vial with a magnetic screw cap.
4. HS-SPME Procedure:
-
Place the vial in a heating block or autosampler with agitation.
-
Incubate the sample at 40°C for 15 minutes to allow for equilibration between the liquid and headspace phases.[14]
-
Expose the SPME fiber to the headspace of the sample for 30-45 minutes at 40°C with continued agitation.[2][8]
5. GC-MS Analysis:
-
After extraction, immediately transfer the SPME fiber to the GC injection port.
-
Thermally desorb the analytes from the fiber in the injector at 250°C for 5 minutes in splitless mode.[13]
-
GC Conditions (example):
-
Column: BP-20 fused silica capillary column (30 m x 0.25 mm I.D. x 0.25 µm film thickness)[13]
-
Oven Program: Start at 45°C (hold for 1 min), ramp at 2°C/min to 100°C (hold for 3 min), then ramp at 5°C/min to 130°C (hold for 5 min), and finally ramp at 20°C/min to 220°C (hold for 2 min).[13]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (m/z 30-300) for identification and Selected Ion Monitoring (SIM) for quantification.
-
6. Quantification:
-
Prepare a calibration curve using standard solutions of this compound at different concentrations, each containing the same amount of internal standard.
-
Analyze the standards using the same HS-SPME-GC-MS method.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Plot the peak area ratio against the concentration of the standards to generate a calibration curve.
-
Determine the concentration of this compound in the beer samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: Quantification of this compound in Fruit Juice
1. Objective: To quantify the concentration of this compound in fruit juice samples using HS-SPME-GC-MS.
2. Materials and Reagents:
-
Fruit juice samples (centrifuged if necessary)
-
This compound standard
-
Internal standard (e.g., ethyl heptanoate)
-
Sodium chloride (NaCl)
-
20 mL headspace vials with magnetic screw caps and septa
-
SPME fiber assembly (e.g., PDMS/DVB)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
3. Sample Preparation:
-
If the juice contains pulp, centrifuge a portion of the sample to obtain a clear supernatant.
-
Pipette 5 mL of the clear juice into a 20 mL headspace vial.
-
Spike the sample with a known concentration of the internal standard.
-
Add 1.5 g of NaCl to the vial.
-
Immediately seal the vial.
4. HS-SPME Procedure:
-
Incubate the vial at 40°C for 15 minutes with agitation to facilitate the release of volatile compounds into the headspace.[14]
-
Expose the SPME fiber to the headspace for 30 minutes at 40°C.
5. GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes (splitless mode).
-
GC Conditions (example):
-
Column: DB-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness)
-
Oven Program: Start at 40°C (hold for 2 min), ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C (hold for 5 min).
-
Carrier Gas: Helium.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Full scan (m/z 35-350) and SIM for target analytes.
-
6. Quantification: Follow the same quantification procedure as described in Protocol 1, preparing calibration standards in a matrix that mimics the fruit juice (e.g., a sugar solution of similar Brix) to account for matrix effects.
Conclusion
The protocols detailed in these application notes provide a robust framework for the reliable quantification of this compound in food and beverage samples. The use of HS-SPME-GC-MS offers high sensitivity and selectivity, making it well-suited for the analysis of trace-level flavor compounds in complex matrices. Adherence to proper method validation procedures is crucial to ensure the accuracy and precision of the obtained results.[5][15] These methods can be adapted and optimized for various other food and beverage products, serving as a valuable tool in quality assurance and product development.
References
- 1. This compound | C7H14O2 | CID 7945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beer volatile analysis: optimization of HS/SPME coupled to GC/MS/FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method development by GC-ECD and HS-SPME-GC-MS for beer volatile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. s27415.pcdn.co [s27415.pcdn.co]
- 6. rssl.com [rssl.com]
- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS). | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. wjarr.com [wjarr.com]
Ethyl Isovalerate: Application Notes and Protocols for Food Science
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ethyl isovalerate (CAS No. 108-64-5) is a widely used flavoring agent in the food and beverage industry, prized for its characteristic fruity aroma and flavor profile.[1] As an ester of ethanol and isovaleric acid, it is a key component in the formulation of a variety of fruit-flavored products, contributing to a sensory experience reminiscent of apples, pineapples, and other sweet, fruity notes.[1][2] Its versatility and effectiveness at low concentrations make it a valuable tool for food scientists and product developers.
Flavor Profile and Applications:
This compound possesses a powerful and diffusive fruity aroma, often described as sweet, with notes of apple, pineapple, and a general "tutti-frutti" character.[1] Its flavor profile is sweet, fruity, and slightly spicy with metallic and green undertones. This complex profile allows for its use in a wide range of food and beverage applications, including:
-
Beverages: Commonly used in non-alcoholic beverages to enhance or impart fruity notes. Recommended usage levels can be around 4.9 mg/kg.
-
Confectionery: Utilized in candies and chewing gum to provide a long-lasting fruity flavor. Usage levels in candy can be up to 29 mg/kg, and in chewing gum, it can range from 80 to 430 mg/kg.
-
Baked Goods: Incorporated into baked goods to add a fruity dimension, with typical usage around 27 mg/kg.
-
Dairy Products: Used in cold drinks and puddings at levels of approximately 7.5 mg/kg and 5.0 mg/kg, respectively.
-
Fruit Flavors: A crucial component in the creation of artificial apple, pineapple, lemon, and grape flavors.[1] It can be used at levels up to 3,000 ppm in fresh pineapple flavors and 1,000 ppm in apple flavors to add depth and impact.[3]
Regulatory Status and Safety:
This compound is listed by the Flavor and Extract Manufacturers Association (FEMA) under number 2463 and is considered Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent.[1] It is approved for use as a synthetic flavoring substance by the U.S. Food and Drug Administration (FDA). While generally safe, it is a flammable liquid and should be handled with appropriate care in a well-ventilated area.[1]
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₂ | [4] |
| Molecular Weight | 130.18 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Odor | Fruity, apple, pineapple | [1] |
| Boiling Point | 131-133 °C | [5] |
| Melting Point | -99 °C | [5] |
| Density | 0.864 g/mL at 25 °C | [5] |
| Refractive Index | 1.396 (at 20°C) | [5] |
| Solubility in Water | 1.76 g/L at 20°C | [6] |
| Olfactory Threshold | 0.000013 ppm | [6] |
Table 2: Typical Usage Levels of this compound in Food Products
| Food Category | Typical Usage Level (mg/kg) | Reference |
| Soft Drinks | 4.9 | [6] |
| Cold Drinks | 7.5 | [6] |
| Candy | 29 | [6] |
| Baked Goods | 27 | [6] |
| Pudding | 5.0 | [6] |
| Chewing Gum | 80 - 430 | [6] |
| Condiments | 1.0 | [6] |
Experimental Protocols
Protocol 1: Determination of Flavor Threshold of this compound in a Beverage Matrix
This protocol outlines a method for determining the flavor detection threshold of this compound in a beverage matrix using the ASTM E679 "Forced-Choice Ascending Concentration Series Method."[7][8]
1. Materials:
-
This compound (food grade)
-
Deionized, flavor-free water
-
Sucrose (food grade)
-
Citric acid (food grade)
-
Glass beakers and volumetric flasks
-
Graduated pipettes
-
Sensory evaluation booths
-
Randomly coded sample cups
2. Panelist Selection and Training:
-
Recruit a panel of 15-25 individuals.
-
Screen panelists for their ability to detect basic tastes and aromas.
-
Train panelists on the sensory evaluation procedures and terminology.
3. Sample Preparation:
-
Base Beverage: Prepare a base beverage solution (e.g., 5% sucrose and 0.1% citric acid in flavor-free water) to mimic a simple beverage system.
-
Stock Solution: Prepare a stock solution of this compound in the base beverage at a concentration well above the expected threshold (e.g., 1000 ppm).
-
Ascending Concentration Series: Prepare a series of dilutions from the stock solution in the base beverage. A common dilution factor is 1:2 or 1:3. The series should start at a sub-threshold level and extend to a clearly perceivable concentration.
4. Sensory Evaluation Procedure (Triangle Test):
-
For each concentration level, present three samples to each panelist: two will be the base beverage (blanks), and one will contain the this compound dilution.
-
The order of presentation of the three samples should be randomized for each panelist.
-
Instruct panelists to taste each sample from left to right and identify the "odd" or "different" sample.
-
Provide panelists with unsalted crackers and water to cleanse their palate between each concentration level.
5. Data Analysis:
-
Record the number of correct identifications at each concentration level.
-
The individual threshold is the lowest concentration at which the panelist correctly identifies the odd sample in two consecutive presentations.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
Protocol 2: Accelerated Shelf-Life Testing of a Beverage Flavored with this compound
This protocol describes an accelerated shelf-life test to evaluate the stability of this compound in a beverage under stressed conditions.[2][9][10][11]
1. Materials:
-
Beverage samples containing a known concentration of this compound.
-
Control beverage samples without this compound.
-
Environmental chambers capable of controlling temperature, humidity, and light exposure.
-
Analytical instrumentation for quantification of this compound (HS-SPME-GC-MS).
-
Sensory evaluation panel.
2. Experimental Design:
-
Storage Conditions:
-
Condition 1 (Control): 20°C, 50% RH, dark.
-
Condition 2 (Accelerated Temperature): 35°C, 50% RH, dark.
-
Condition 3 (Accelerated Temperature & Light): 35°C, 50% RH, with controlled light exposure (e.g., fluorescent lighting simulating retail conditions).
-
-
Time Points: 0, 2, 4, 8, and 12 weeks.
3. Procedure:
-
Prepare and package the beverage samples under standard production conditions.
-
Place the samples in the respective environmental chambers.
-
At each time point, withdraw samples from each condition for both analytical and sensory testing.
4. Analytical Evaluation (HS-SPME-GC-MS):
-
Quantify the concentration of this compound in the beverage samples using a validated HS-SPME-GC-MS method (see Protocol 3 for a general procedure).
-
Monitor for the appearance of any degradation products.
5. Sensory Evaluation:
-
Conduct a triangle test to determine if a perceptible difference exists between the stored samples and a freshly prepared control.
-
If a difference is detected, a trained descriptive panel can be used to characterize the changes in the flavor profile.
6. Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Analyze the sensory data to determine the time at which a significant difference from the control is perceived.
-
Use the data from the accelerated conditions to predict the shelf-life under normal storage conditions, often using models like the Arrhenius equation.
Protocol 3: Quantitative Analysis of this compound in a Fruit Juice Matrix using HS-SPME-GC-MS
This protocol provides a general procedure for the quantification of this compound in a fruit juice matrix.[12][13][14][15] Method validation is crucial for ensuring accurate and reliable results.[16][17][18][19][20]
1. Materials and Reagents:
-
Fruit juice sample
-
This compound (analytical standard)
-
Internal standard (e.g., ethyl heptanoate or a deuterated analog of this compound)
-
Sodium chloride (NaCl)
-
Deionized water
-
Headspace vials (20 mL) with PTFE/silicone septa
-
SPME fiber (e.g., DVB/CAR/PDMS)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
2. Sample Preparation:
-
Place 5 mL of the fruit juice sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial with the septum cap.
3. HS-SPME Procedure:
-
Incubation: Incubate the vial at a controlled temperature (e.g., 40°C) for a specific time (e.g., 15 minutes) with agitation to allow for equilibration of the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to extract the volatile compounds.
-
Desorption: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column.
4. GC-MS Analysis:
-
Gas Chromatograph:
-
Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Acquire data in both full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
Ions for SIM: Select characteristic ions for this compound and the internal standard.
-
5. Quantification:
-
Create a calibration curve by analyzing standard solutions of this compound with a constant concentration of the internal standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. Accelerated Shelf-Life Testing: Speeding Up the Path to Product Launch | Louis Wohl & Sons, Inc. [louiswohl.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]
- 6. This compound [chembk.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. store.astm.org [store.astm.org]
- 9. Accelerated shelf-life testing of food and beverage products - a blog from Campden BRI [campdenbri.co.uk]
- 10. cvrlabs.com [cvrlabs.com]
- 11. unitedfoodlabs.com [unitedfoodlabs.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. s27415.pcdn.co [s27415.pcdn.co]
- 17. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rssl.com [rssl.com]
- 19. openknowledge.fao.org [openknowledge.fao.org]
- 20. wjarr.com [wjarr.com]
Application Notes and Protocols for Ethyl Isovalerate in Fragrance and Perfumery Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Ethyl Isovalerate
This compound (also known as ethyl 3-methylbutanoate) is an organic ester formed from the reaction of isovaleric acid and ethanol.[1] It is a colorless liquid naturally found in various fruits, vegetables, and alcoholic beverages such as apples, pineapples, strawberries, and wine.[2][3][4] Due to its powerful and pleasant fruity aroma, it is a widely used ingredient in the flavor and fragrance industries.[2][5][6][7] Its primary application is to impart or enhance fruity notes in a wide range of consumer products, including perfumes, cosmetics, and food and beverage flavorings.[5][6]
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and performance in fragrance applications.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | [1][5][8] |
| Molecular Weight | 130.18 g/mol | [6][8] |
| Appearance | Colorless to pale yellow liquid | [2][4][8] |
| CAS Number | 108-64-5 | [1][5][9] |
| FEMA Number | 2463 | [9][10] |
| Melting Point | -99.3 °C | [2][8] |
| Boiling Point | 131-133 °C | [2][5][8] |
| Density | 0.862 - 0.866 g/mL at 25 °C | [2][3][8] |
| Refractive Index | 1.395 - 1.399 at 20 °C | [2][3][8] |
| Solubility | Slightly soluble in water (approx. 2 mg/mL at 20 °C); miscible with alcohol and most fixed oils. | [2][8][11] |
| Vapor Pressure | 7.5 mm Hg at 20 °C | [2][4] |
| Flash Point | 35 °C (95 °F) | [3] |
| Odor Threshold | 0.01 to 0.4 ppb | [2] |
Odor Profile and Sensory Characteristics
This compound is highly valued for its complex and powerful fruity scent. Its odor profile is often described with a variety of nuances, making it a versatile component in fragrance creation.
| Odor Descriptor | Description |
| Primary | Fruity, sweet, apple-like, pineapple |
| Secondary | Tutti-frutti, vinous, green, ethereal, berry-like |
| Strength | High; recommended to be evaluated in a 10% solution or less.[3] |
| Substantivity | Approximately 4 hours on a smelling strip.[3] |
| Taste Profile | At 30 ppm: sweet, estry, berry-like with a ripe, pulpy fruit nuance.[2] |
Applications in Fragrance and Perfumery
This compound is a versatile ingredient used to add freshness, lift, and complexity to a wide array of fragrance compositions. Its primary role is to create or enhance fruity accords.
-
Fine Fragrances: It can be used to introduce a juicy, fruity top note in alcoholic perfumes.[9]
-
Personal Care: Its good performance in anti-perspirants and deodorants makes it suitable for adding a fresh scent to these products.[9]
-
Flavor Compositions: It is extensively used to build authentic fruit flavors. The following table provides recommended starting usage levels for various fruit flavor profiles.[12]
| Fruit Flavor | Recommended Usage Level (ppm) | Notes |
| Apple | 1000 | Enhances the effect of ethyl 2-methyl butyrate.[12] |
| Blueberry | 8,000 - 10,000 | Considered one of the most significant esters in natural blueberries.[12] |
| Cherry | 200 | Helps to balance the dominant note of benzaldehyde.[12] |
| Cranberry | 500 | Enhances the effect of ethyl 2-methyl butyrate.[12] |
| Grape (Concord) | 200 | Balances the fruity note and increases impact.[12] |
| Kiwi | 100 | Adds depth to the light ester profile of kiwi.[12] |
| Lemon & Lime | 100 | Adds a fresh character to cold-pressed citrus flavors.[12] |
| Mango | 500 | Adds depth and impact to the dominant ethyl butyrate note.[12] |
| Orange | 200 | Enhances the fresh, juicy notes alongside ethyl butyrate.[12] |
| Passionfruit | 2000 | Makes a significant contribution to the top ester notes.[12] |
| Raspberry | 500 | Adds complexity and impact.[12] |
| Strawberry | 1000 | Adds depth and attack to profiles often reliant on ethyl butyrate.[12] |
| Watermelon | 1000 | Brightens the simplistic profile of iso-amyl acetate.[12] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes the laboratory-scale synthesis of this compound from isovaleric acid and ethanol using an acid catalyst.
Materials:
-
Isovaleric acid (≥98%)
-
Ethanol (≥95%), anhydrous
-
Concentrated sulfuric acid (H₂SO₄, ≥98%)
-
5% Sodium carbonate (Na₂CO₃) solution
-
Saturated calcium chloride (CaCl₂) solution
-
Anhydrous calcium sulfate (CaSO₄) or magnesium sulfate (MgSO₄)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
-
Beakers, graduated cylinders
Procedure:
-
Reaction Setup: In a round-bottom flask, combine isovaleric acid and a molar excess of ethanol (e.g., a 1:3 molar ratio of acid to alcohol). Add a magnetic stir bar.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume) to the mixture while stirring in an ice bath to dissipate heat.
-
Reflux: Attach the reflux condenser and add boiling chips. Heat the mixture to reflux using the heating mantle and continue for 2-3 hours to drive the equilibrium towards the product.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with a 5% aqueous solution of sodium carbonate to neutralize the unreacted isovaleric acid and the sulfuric acid catalyst.[2] Carbon dioxide will be evolved, so vent the funnel frequently.
-
Wash with a saturated aqueous solution of calcium chloride to remove the excess ethanol.[2]
-
Finally, wash with deionized water to remove any remaining salts.
-
-
Drying: Separate the organic layer (this compound) and dry it over an anhydrous drying agent like CaSO₄ or MgSO₄.[2]
-
Isolation: Decant or filter the dried ester into a clean, dry distillation flask. The crude product can now be purified by distillation.
Caption: Fischer Esterification workflow for this compound synthesis.
Protocol 2: Purification of this compound by Fractional Distillation
This protocol details the purification of the crude this compound synthesized in Protocol 1.
Materials:
-
Crude this compound
-
Boiling chips
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Place the crude this compound and fresh boiling chips into the distillation flask.
-
Distillation: Gently heat the flask. The mixture will begin to boil, and the vapor will rise through the fractionating column.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (131-133 °C at atmospheric pressure).[2][8] Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.
-
Storage: Store the purified, colorless this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.
Protocol 3: Sensory Evaluation of this compound
This protocol outlines the method for the sensory analysis of this compound to characterize its odor profile.
Materials:
-
Purified this compound
-
Odorless solvent (e.g., dipropylene glycol or ethanol)
-
Perfumery smelling strips
-
Glass vials
Equipment:
-
Micropipettes
-
Odor-free evaluation booth or room
Procedure:
-
Sample Preparation: Prepare a 10% solution of this compound in the chosen solvent, as evaluating it neat can be overpowering.[3] Also prepare further dilutions (e.g., 1%, 0.1%) to assess different facets of the odor.
-
Evaluation:
-
Dip a clean smelling strip into the 10% solution, ensuring about 1 cm of the strip is submerged.
-
Remove the strip and allow the solvent to evaporate for a few seconds.
-
Bring the strip towards your nose (do not touch it to your nose) and take short, shallow sniffs.
-
Record the initial odor impressions (top notes). Note descriptors such as fruity, sweet, apple, pineapple.[3]
-
-
Odor Evolution (Dry-down):
-
Place the smelling strip on a labeled holder.
-
Evaluate the scent from the strip at regular intervals (e.g., 5 min, 30 min, 1 hour, 2 hours, 4 hours) to assess the evolution of the odor (heart and base notes) and its substantivity.[3]
-
Record any changes in the odor profile over time.
-
-
Odor Threshold Determination (Optional):
-
A more advanced analysis involves determining the odor detection threshold. This is often done using a forced-choice methodology (e.g., three-alternative forced-choice test) where panelists are presented with one vial containing a very dilute solution of the odorant and two blank vials, and they must identify the scented sample.[13] The concentration is systematically lowered until the panel can no longer reliably detect the odorant.
-
Visualizations
Generalized Olfactory Signal Transduction Pathway
Odorants like this compound are detected by olfactory receptors (ORs) in the nasal cavity, initiating a signal cascade that leads to the perception of smell.
Caption: Generalized signaling cascade for odorant perception.
Workflow for Fragrance Development
This diagram illustrates a typical workflow for incorporating a new raw material like this compound into a fragrance formulation.
Caption: Workflow for incorporating this compound into a fragrance.
References
- 1. CAS 108-64-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]
- 3. This compound [flavscents.com]
- 4. This compound | 108-64-5 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | C7H14O2 | CID 7945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. perfumersworld.com [perfumersworld.com]
- 10. This compound, 108-64-5 [thegoodscentscompany.com]
- 11. scent.vn [scent.vn]
- 12. perfumerflavorist.com [perfumerflavorist.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Ethyl Isovalerate as a Solvent in Organic Synthesis Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Ethyl Isovalerate as a Solvent
This compound (also known as ethyl 3-methylbutanoate) is a colorless liquid with a characteristic apple-like scent.[1][7] Traditionally, its applications have been confined to the food and fragrance sectors. However, the growing emphasis on green chemistry has spurred interest in identifying and utilizing bio-based and biodegradable solvents to replace hazardous and petroleum-derived ones. With its favorable environmental and physical properties, this compound presents itself as a viable candidate for a green solvent in various organic synthesis applications.[4][5]
Physicochemical Properties
A comprehensive understanding of a solvent's physical and chemical properties is crucial for its application in chemical reactions. The properties of this compound are summarized in the table below and compared with other common organic solvents.
| Property | This compound | Toluene | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) |
| Molecular Formula | C7H14O2[1] | C7H8 | C4H8O | C3H7NO |
| Molecular Weight ( g/mol ) | 130.18[1] | 92.14 | 72.11 | 73.09 |
| Boiling Point (°C) | 131-133[2] | 111 | 66 | 153 |
| Melting Point (°C) | -99[2] | -95 | -108.4 | -61 |
| Density (g/mL at 25°C) | 0.864[2] | 0.867 | 0.889 | 0.944 |
| Flash Point (°C) | 26 | 4 | -14 | 58 |
| Water Solubility | Slightly soluble[2][6] | Insoluble | Miscible | Miscible |
| Hazards | Flammable, Irritant[1] | Flammable, Toxic | Flammable, Irritant | Toxic, Irritant |
Potential Applications in Organic Synthesis
While specific data on the performance of this compound as a solvent in many standard organic reactions is limited, its properties suggest it could be a suitable medium for various transformations. The following sections provide generalized protocols for key reactions and discuss the potential use of this compound as a solvent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the synthesis of biaryls.[9][10][11]
General Reaction Scheme:
Standard Protocol (using Toluene):
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Considerations for Using this compound as a Solvent:
-
Higher Boiling Point: With a boiling point of 131-133 °C, this compound could allow for higher reaction temperatures, potentially accelerating the reaction rate for less reactive substrates.
-
Polarity: As an ester, this compound is more polar than toluene, which may influence the solubility of reactants and the stability of catalytic intermediates.
-
Potential for Transesterification: The ester functionality of the solvent could potentially undergo transesterification with the boronic acid or other reagents, especially at elevated temperatures. This is a critical consideration that would need to be experimentally evaluated.
-
Base Compatibility: The choice of base should be carefully considered to avoid saponification of the this compound solvent. Non-nucleophilic inorganic bases like K₂CO₃ or Cs₂CO₃ are likely more compatible than strong hydroxide bases.
Experimental Protocols and Workflows
The following diagrams illustrate a general workflow for organic synthesis and the catalytic cycle for a Suzuki-Miyaura coupling.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [chembk.com]
- 3. This compound | C7H14O2 | CID 7945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS 108-64-5: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound, 99% | Fisher Scientific [fishersci.ca]
- 7. This compound [drugfuture.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. asianpubs.org [asianpubs.org]
- 10. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
- 11. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ethyl Isovalerate in Insect Pheromone Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl isovalerate, a volatile ester with a characteristic fruity, apple-like aroma, plays a significant role in the chemical ecology of numerous insect species. It is a common component of fruit and flower volatiles, serving as a key kairomonal cue for host location and feeding. In the context of insect pest management, this compound is increasingly utilized in pheromone formulations as a potent attractant or synergist, enhancing the efficacy of trapping and monitoring systems. This document provides detailed application notes and experimental protocols for researchers and professionals working on the development of semiochemical-based pest control strategies.
Application Notes
This compound's primary role in insect pheromone formulations is as a powerful attractant, particularly for species that feed on or oviposit in fruit. Its effectiveness can be attributed to its strong association with ripe food sources, signaling a suitable environment for feeding and reproduction.
Key Applications:
-
Attractant in Lures: this compound is a primary component in lures for various pest species, including several species of fruit flies (Drosophila spp.) and sap beetles (Coleoptera: Nitidulidae).
-
Synergist: In some formulations, this compound acts as a synergist, enhancing the attractiveness of other pheromone components or host plant volatiles. For instance, it can be combined with other esters, alcohols, and aggregation pheromones to create a more potent lure.
-
Monitoring and Mass Trapping: Lures containing this compound are deployed in traps for monitoring pest populations, determining the timing of insecticide applications, and for mass trapping to reduce pest numbers directly.
Target Insect Orders:
-
Diptera: Notably, various Drosophila species, including the invasive spotted-wing drosophila (Drosophila suzukii), are attracted to this compound.
-
Coleoptera: Many beetle species, especially those in the families Nitidulidae (sap beetles) and Scarabaeidae (chafers), are strongly attracted to this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficacy of this compound in attracting insects.
Table 1: Electroantennogram (EAG) Responses to this compound
| Insect Species | Antennal Response (mV) | Concentration | Reference |
| Drosophila melanogaster | 1.2 ± 0.2 | 10⁻⁴ dilution | Fictional Data for Illustration |
| Carpophilus hemipterus | 0.8 ± 0.1 | 1 µg on filter paper | Fictional Data for Illustration |
Table 2: Behavioral Responses in Olfactometer Assays
| Insect Species | Preference Index (%) | Concentration | Reference |
| Drosophila suzukii | 75 ± 8 | 1% in paraffin oil | Fictional Data for Illustration |
| Glischrochilus quadrisignatus | 68 ± 10 | 10 µg/µL | Fictional Data for Illustration |
Table 3: Field Trap Capture Data with this compound Lures
| Insect Species | Mean Trap Capture (per trap/day) | Lure Composition | Reference |
| Plum Curculio (Conotrachelus nenuphar) | Increased captures compared to unbaited traps | This compound as one of several attractive compounds | [1] |
| Xyleborinus saxesenii | No significant increase in captures when added to ethanol | Ethanol + this compound | [2] |
| Drosophila melanogaster | African populations show strong neuronal responses | This compound | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific insect species and research objectives.
Protocol 1: Electroantennography (EAG)
This protocol outlines the procedure for measuring the electrical response of an insect antenna to this compound.
Materials:
-
Insect specimens
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Electrode puller
-
Ag/AgCl wires
-
Saline solution (e.g., Ringer's solution)
-
EAG amplifier and data acquisition system
-
This compound (high purity)
-
Solvent (e.g., paraffin oil or hexane)
-
Filter paper strips
-
Pasteur pipettes
-
Air stimulus controller
Procedure:
-
Insect Preparation:
-
Immobilize the insect (e.g., by chilling).
-
Excise one antenna at the base using fine scissors under a dissecting microscope.
-
Mount the excised antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.
-
-
Odorant Preparation:
-
Prepare a serial dilution of this compound in the chosen solvent (e.g., 10⁻⁵ to 10⁻¹ v/v).
-
Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette.
-
-
Stimulation and Recording:
-
A continuous stream of purified, humidified air is passed over the antennal preparation.
-
The Pasteur pipette containing the odorant-impregnated filter paper is inserted into a hole in the main airline.
-
A puff of air (e.g., 0.5 seconds) is delivered through the pipette, carrying the this compound vapor to the antenna.
-
The resulting electrical potential change (depolarization) is amplified, recorded, and analyzed.
-
A solvent blank should be used as a control.
-
-
Data Analysis:
-
Measure the peak amplitude of the EAG response for each concentration.
-
Subtract the response to the solvent control.
-
Generate a dose-response curve by plotting the mean response against the logarithm of the concentration.
-
Protocol 2: Two-Choice Olfactometer Assay
This protocol describes a behavioral assay to assess the attractiveness of this compound to insects. A Y-tube olfactometer is a common setup.[4]
Materials:
-
Y-tube olfactometer
-
Airflow meter
-
Charcoal-filtered, humidified air source
-
This compound
-
Solvent
-
Filter paper or cotton wicks
-
Insect specimens (starved for a few hours prior to the assay)
Procedure:
-
Setup:
-
Clean the Y-tube olfactometer thoroughly with a solvent (e.g., ethanol) and bake it to remove any residual odors.
-
Connect the arms of the Y-tube to the air source, ensuring equal airflow through each arm.
-
-
Odor Source:
-
Apply a solution of this compound in a solvent to a filter paper and place it in one arm of the olfactometer.
-
Place a filter paper with the solvent alone in the other arm as a control.
-
-
Bioassay:
-
Introduce a single insect at the base of the Y-tube.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.
-
A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a specified period.
-
Test a sufficient number of insects (e.g., 30-50) to obtain robust data.
-
Rotate the position of the treatment and control arms between trials to avoid positional bias.
-
-
Data Analysis:
-
Calculate the percentage of insects choosing the arm with this compound versus the control arm.
-
Use a chi-square test or a similar statistical test to determine if the preference for this compound is statistically significant.
-
Protocol 3: Field Trapping Experiment
This protocol details the methodology for evaluating the effectiveness of lures containing this compound in a field setting.
Materials:
-
Insect traps (e.g., sticky traps, funnel traps)
-
Lures with this compound
-
Control lures (without this compound)
-
Randomized block experimental design layout
-
GPS device for marking trap locations
Procedure:
-
Experimental Design:
-
Select a suitable field site with a known population of the target insect.
-
Use a randomized complete block design to minimize the effects of environmental variability. Each block should contain one of each treatment (e.g., lure with this compound, control lure).
-
Ensure a sufficient distance between traps (e.g., 20-50 meters) to avoid interference between lures.[5][6]
-
-
Trap Deployment:
-
Data Collection:
-
Check the traps at regular intervals (e.g., weekly).
-
Count and record the number of target insects captured in each trap.
-
Replace lures as needed based on their specified field life.
-
-
Data Analysis:
-
Calculate the mean number of insects captured per trap for each treatment.
-
Use an appropriate statistical analysis, such as Analysis of Variance (ANOVA), to compare the trap captures between the different treatments.
-
Visualizations
Insect Olfactory Signaling Pathway
Caption: Simplified insect olfactory signaling pathway for this compound.
Experimental Workflow for Lure Evaluation
Caption: Workflow for evaluating this compound as an insect attractant.
References
- 1. researchgate.net [researchgate.net]
- 2. complete.bioone.org [complete.bioone.org]
- 3. Wild African Drosophila melanogaster are seasonal specialists on marula fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Pheromone Traps for Sweet Corn | CALS [cals.cornell.edu]
- 6. ecommons.cornell.edu [ecommons.cornell.edu]
- 7. museumpests.net [museumpests.net]
- 8. Using Pheromone Traps in Field Crops | Entomology [entomology.mgcafe.uky.edu]
Application Notes and Protocols for the Analytical Standard Preparation of Ethyl Isovalerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl isovalerate (CAS: 108-64-5) is a volatile ester recognized by its characteristic fruity aroma, often described as being similar to apples or pineapples.[1][2] It is a naturally occurring compound found in various fruits and beverages and is also widely used as a flavoring and fragrance agent in the food, beverage, and cosmetic industries.[1][3] In the pharmaceutical and drug development sectors, accurate quantification of volatile compounds like this compound is crucial for quality control, stability testing, and formulation development.
This document provides detailed protocols for the preparation of analytical standards of this compound and validated methods for its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation and handling of its analytical standards.
| Property | Value | Reference |
| Synonyms | Ethyl 3-methylbutanoate, Ethyl isopentanoate | [4] |
| CAS Number | 108-64-5 | [1][4] |
| Molecular Formula | C₇H₁₄O₂ | [1] |
| Molecular Weight | 130.18 g/mol | [5] |
| Appearance | Colorless liquid | [1][5] |
| Odor | Fruity, apple-like | [1][2] |
| Boiling Point | 131-133 °C | [5] |
| Density | 0.864 g/mL at 25 °C | [5][6] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, chloroform, dichloromethane, ethyl acetate, DMSO, acetone), slightly soluble in water. | [1][4] |
| Storage | Refrigerate or freeze (2-8 °C), protected from air and light. | [4] |
| Shelf Life | 2 years under recommended storage conditions. | [4] |
Experimental Protocols
Preparation of Standard Solutions
3.1.1. Materials and Reagents
-
This compound (≥98% purity)
-
Methanol (HPLC grade) or Ethanol (anhydrous, ≥99.5%)
-
Ethyl heptanoate (≥99.0% purity, for use as an internal standard)
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
3.1.2. Preparation of Stock Standard Solution (1000 µg/mL)
-
Accurately weigh approximately 100 mg of pure this compound into a 100 mL volumetric flask.
-
Dissolve the this compound in a small amount of methanol or ethanol and then dilute to the mark with the same solvent.
-
Stopper the flask and mix thoroughly by inverting several times.
-
This stock solution should be stored in an amber glass vial at 2-8 °C and is stable for at least 6 months.
3.1.3. Preparation of Internal Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 100 mg of pure ethyl heptanoate into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol or ethanol.
-
Stopper the flask and mix thoroughly.
-
Store under the same conditions as the this compound stock solution.
3.1.4. Preparation of Working Standard Solutions and Calibration Curve
-
Prepare a series of working standard solutions by serially diluting the stock solution with the chosen solvent (methanol or ethanol).
-
A typical calibration curve for GC-MS analysis may range from 0.1 µg/mL to 50 µg/mL.
-
To each calibration standard, add a constant concentration of the internal standard (e.g., 10 µg/mL of ethyl heptanoate).
-
The following table provides an example of a dilution series for a calibration curve:
| Calibration Level | Concentration of this compound (µg/mL) | Volume of Stock Solution (1000 µg/mL) to dilute to 10 mL |
| 1 | 0.1 | 10 µL |
| 2 | 0.5 | 50 µL |
| 3 | 1.0 | 100 µL |
| 4 | 5.0 | 500 µL |
| 5 | 10.0 | 1.0 mL |
| 6 | 25.0 | 2.5 mL |
| 7 | 50.0 | 5.0 mL |
Workflow for Standard Solution Preparation
Caption: Workflow for the preparation of stock and working standard solutions.
Sample Preparation for Analysis in Beverages (e.g., Wine)
Headspace Solid-Phase Microextraction (HS-SPME) is a common and effective technique for the extraction of volatile compounds like this compound from liquid matrices.
-
Pipette 2 mL of the beverage sample into a 10 mL glass vial.
-
Add a small magnetic stirring bar.
-
If using an internal standard, add the appropriate volume of the internal standard stock solution.
-
Seal the vial with a PTFE/silicone septum.
-
Incubate the sample at a controlled temperature (e.g., 35-40 °C) with agitation for a defined period (e.g., 30 minutes) to allow for equilibration of the analyte between the liquid and headspace.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
GC-MS Analysis
The following parameters provide a starting point for the GC-MS analysis of this compound. Method optimization may be required for specific instruments and matrices.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column.[3][7] |
| Injector | Splitless mode, 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 40 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV, 230 °C |
| Quadrupole | 150 °C |
| Acquisition Mode | Full Scan (m/z 40-350) for initial identification and Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions (this compound) | Quantifier: m/z 88; Qualifiers: m/z 60, 43 |
| SIM Ions (Ethyl Heptanoate - IS) | Quantifier: m/z 88; Qualifiers: m/z 101, 73 |
GC-MS Analysis Workflow
Caption: General workflow for the GC-MS analysis of this compound.
Data Presentation and Method Validation
Calibration Curve
A calibration curve should be generated by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
Note: LOD and LOQ values are estimates and should be experimentally determined for each instrument and method according to established guidelines.
Precision and Accuracy
The precision of the method should be evaluated by analyzing replicate samples at different concentrations, and the results should be expressed as the relative standard deviation (RSD). Accuracy should be assessed by determining the recovery of a known amount of this compound spiked into a sample matrix.
| Parameter | Acceptance Criteria |
| Precision (RSD) | < 15% |
| Accuracy (Recovery) | 85 - 115% |
Conclusion
The protocols and methods outlined in this document provide a comprehensive guide for the preparation of analytical standards and the quantitative analysis of this compound. Adherence to these guidelines will enable researchers, scientists, and drug development professionals to obtain accurate and reliable data for this important volatile compound. Method validation should always be performed to ensure the suitability of the method for its intended purpose.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. mdpi.com [mdpi.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. agilent.com [agilent.com]
- 6. banglajol.info [banglajol.info]
- 7. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Solid-Phase Microextraction (SPME) for Ethyl Isovalerate Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technology that is fast, economical, and versatile.[1][2] It integrates sampling, extraction, and concentration of analytes into a single step, making it ideal for the analysis of volatile and semi-volatile organic compounds.[3] Ethyl isovalerate ((CH₃)₂CHCH₂COOC₂H₅) is an ester known for its strong, fruity aroma, reminiscent of apples or pineapple.[4][5][6] It is widely used as a fragrance and flavoring agent and can be a key analyte in food science, beverage quality control (e.g., in beer and spirits), and pharmaceutical formulation analysis.[5][7][8]
This document provides detailed protocols for the analysis of this compound using SPME coupled with Gas Chromatography (GC), offering guidance on fiber selection, method optimization, and quantitative analysis.
Principle of SPME
SPME utilizes a fused silica fiber coated with a stationary phase. The fiber is exposed to a sample or its headspace, and analytes partition from the sample matrix onto the fiber coating until equilibrium is reached.[9] The fiber is then withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.[1] Two primary modes of extraction are employed:
-
Headspace SPME (HS-SPME): The fiber is exposed to the vapor phase (headspace) above a liquid or solid sample. This technique is excellent for volatile analytes like this compound and minimizes interference from non-volatile matrix components.[10][11]
-
Direct Immersion SPME (DI-SPME): The fiber is immersed directly into a liquid sample. This mode is often more suitable for less volatile or more polar compounds that have low concentrations in the headspace.[10][12]
SPME Fiber Selection for this compound
The selection of the appropriate fiber coating is the most critical step in developing an SPME method.[13] The choice is based on the analyte's polarity and molecular weight. This compound (MW: 130.18 g/mol ) is a moderately polar compound.
Recommended Fibers for this compound Analysis:
| Fiber Coating Material | Polarity | Recommended For | Rationale |
| Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) | Bipolar | General purpose, volatile polar analytes. | This fiber is highly effective for adsorbing and releasing volatile polar compounds. Its mixed-phase nature provides a broad range of selectivity.[14] |
| Polyacrylate (PA) | Polar | Polar analytes. | An excellent choice for polar esters like this compound, offering strong affinity through polar-polar interactions.[15] |
| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Bipolar (Adsorbent) | Trace-level volatile compounds (MW < 150). | Ideal for highly volatile compounds at low concentrations due to the porous Carboxen particles which provide a large surface area for adsorption. |
For general applications involving this compound in matrices like beverages or food products, the DVB/PDMS fiber is often the preferred starting point due to its balanced polarity and robustness.
Visualization of Experimental Workflow
The general workflow for analyzing this compound using SPME-GC-MS is outlined below.
References
- 1. supelco.com.tw [supelco.com.tw]
- 2. mdpi.com [mdpi.com]
- 3. Solid-phase microextraction: a promising technique for sample preparation in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound = 98 , FCC, FG 108-64-5 [sigmaaldrich.com]
- 5. This compound, 108-64-5 [thegoodscentscompany.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. mdpi.com [mdpi.com]
- 12. Headspace versus direct immersion solid phase microextraction in complex matrixes: investigation of analyte behavior in multicomponent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Chiral Separation of Ethyl Isovalerate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the chiral separation of ethyl isovalerate enantiomers. This compound, also known as ethyl 3-methylbutanoate, is a chiral ester with applications in the flavor, fragrance, and pharmaceutical industries. The enantiomers of chiral compounds can exhibit different biological activities, making their separation and quantification essential for quality control, regulatory compliance, and research and development.
The following sections detail proposed methods for the enantioselective analysis of this compound using both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While specific, validated application notes for this compound are not widely published, the methodologies presented here are based on established protocols for the successful chiral separation of structurally similar esters and general principles of chiral chromatography.[1][2][3]
Chiral Gas Chromatography (GC) Method
Gas chromatography with a chiral stationary phase (CSP) is a powerful technique for the separation of volatile chiral compounds like this compound.[3] Cyclodextrin-based CSPs are particularly effective for this class of compounds due to their ability to form transient diastereomeric complexes with the enantiomers.[1][2][3][4] A proposed method utilizing a gamma-cyclodextrin CSP is presented below.
Experimental Workflow: Chiral GC Analysis
Caption: Workflow for chiral GC separation of this compound.
Proposed GC Conditions and Expected Performance
The following table summarizes the proposed GC conditions and the expected, though not experimentally verified, performance parameters for the chiral separation of this compound enantiomers.
| Parameter | Proposed Value / Specification |
| Column | Chiral GC Column (e.g., Astec CHIRALDEX® G-TA, Supelco β-DEX™) |
| Phase: Derivatized γ-cyclodextrin | |
| Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial Temp: 50°C, hold for 2 min |
| Ramp: 2°C/min to 150°C | |
| Final Temp: 150°C, hold for 5 min | |
| Injector | Type: Split/Splitless |
| Temperature: 230°C | |
| Split Ratio: 50:1 | |
| Injection Volume | 1 µL |
| Detector | Flame Ionization Detector (FID) |
| Temperature: 250°C | |
| Expected tR (Enantiomer 1) | ~18.5 min |
| Expected tR (Enantiomer 2) | ~19.2 min |
| Expected Resolution (Rs) | > 1.5 |
| Expected Separation Factor (α) | > 1.05 |
Detailed GC Protocol
-
Instrument Preparation:
-
Install the chiral GC column in the gas chromatograph.
-
Condition the column according to the manufacturer's instructions.
-
Set the GC parameters as detailed in the table above.
-
Allow the system to equilibrate until a stable baseline is achieved.
-
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a 1% (v/v) solution of racemic this compound in a suitable solvent such as hexane or dichloromethane.
-
Sample Solution: Dilute the sample containing this compound in the same solvent to an expected concentration within the linear range of the FID. A starting dilution of 1:100 is recommended for unknown samples.
-
-
Injection and Data Acquisition:
-
Inject 1 µL of the prepared standard or sample solution into the GC.
-
Start the data acquisition immediately after injection.
-
Run the analysis according to the specified oven temperature program.
-
-
Data Analysis:
-
Identify the peaks corresponding to the this compound enantiomers based on their retention times, confirmed by injecting the racemic standard.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) and the ratio of the enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC) Method
HPLC with polysaccharide-based CSPs is a highly effective and versatile method for the enantioseparation of a wide range of chiral compounds.[5][6][7] These CSPs, typically derivatives of cellulose or amylose, can provide excellent chiral recognition through a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions.[5] A proposed normal-phase HPLC method is outlined below.
Logical Relationship: Chiral HPLC Method Development
References
- 1. Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine | OENO One [oeno-one.eu]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Ethyl Isovalerate in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl isovalerate, a volatile short-chain fatty acid ester, is emerging as a molecule of interest in the field of metabolomics. As a product of both human and microbial metabolism, its presence and concentration in biological samples can offer insights into various physiological and pathophysiological states. These application notes provide an overview of the utility of this compound in metabolomics studies, particularly in the context of gut microbiome research and its potential as a biomarker for specific diseases. Detailed protocols for its quantification in various biological matrices are also presented.
This compound is formed from the esterification of isovaleric acid and ethanol. Isovaleric acid itself is a branched-chain fatty acid derived from the metabolism of the amino acid leucine by gut bacteria.[1] Consequently, levels of this compound can reflect the metabolic activity of the gut microbiota and may be altered in conditions of dysbiosis.
Applications in Metabolomics
The analysis of this compound and other volatile organic compounds (VOCs) in metabolomics has the potential to provide non-invasive biomarkers for disease diagnosis and monitoring.[2] Given its origin from microbial metabolism, this compound is of particular interest in studies related to:
-
Gut Dysbiosis: Alterations in the composition of the gut microbiome can lead to changes in the production of metabolites like isovaleric acid and its esters.[3]
-
Inflammatory Bowel Disease (IBD): Chronic inflammation in the gut, characteristic of IBD, is often associated with microbial dysbiosis, which could be reflected in altered this compound levels.[4][5]
-
Metabolic Diseases: The gut microbiome and its metabolites are increasingly recognized for their role in metabolic disorders. For instance, short-chain fatty acids (SCFAs) have been linked to metabolic dysfunction-associated steatotic liver disease (MASLD).[6][7] While direct evidence for this compound is still emerging, its connection to SCFA metabolism makes it a candidate for investigation in these conditions.
Quantitative Data Summary
While specific quantitative data for this compound in human plasma, urine, or breath from large-scale metabolomics studies are not yet widely published, data from related volatile compounds and short-chain fatty acids provide a basis for expected concentration ranges and analytical approaches. The following table summarizes relevant quantitative data that can inform the design of metabolomics studies targeting this compound.
| Metabolite/Analyte Class | Biological Matrix | Condition | Concentration Range | Analytical Method | Reference |
| Short-Chain Fatty Acids | Plasma | Healthy Controls | Acetate: ~30-60 µM; Propionate: ~1-5 µM; Butyrate: ~1-5 µM | GC-MS/MS | [6][7] |
| Plasma | MASLD Patients | Propionate, Valerate, α-methylbutyrate: Significantly higher than controls | GC-MS/MS | [6][7] | |
| Volatile Compounds | Stool | Healthy Volunteers | Ethyl butanoate: 39 - 2468 ng/g; 3-methylbutanoic acid (isovaleric acid): 64 - 8262 ng/g | TD-GC-MS | [8][9][10] |
| Fatty Acid Ethyl Esters | Post-Mortem Plasma | N/A (Method Validation) | LLOQ: 0.015 - 0.05 µg/mL; ULOQ: 5.0 - 10.0 µg/mL | GC-QqQ/MS | [11] |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; MASLD: Metabolic Dysfunction-Associated Steatotic Liver Disease; TD-GC-MS: Thermal Desorption-Gas Chromatography-Mass Spectrometry; GC-MS/MS: Gas Chromatography-Tandem Mass Spectrometry; GC-QqQ/MS: Gas Chromatography-Triple Quadrupole Mass Spectrometry.
Experimental Protocols
Protocol 1: Quantification of this compound in Stool by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is adapted from methods for quantifying volatile organic compounds in stool samples.[8][9][10]
1. Sample Preparation:
- Homogenize frozen stool samples.
- Weigh approximately 200 mg of homogenized stool into a 20 mL headspace vial.
- Add a known amount of an appropriate internal standard (e.g., ¹³C-labeled 3-methylbutanoic acid or a non-endogenous ester like ethyl heptanoate).
- Add 1 mL of saturated sodium chloride solution to enhance the release of volatile compounds.
- Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
2. HS-SPME Procedure:
- Incubate the vial at 60°C for 20 minutes with agitation to allow for equilibration of volatiles in the headspace.
- Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.
3. GC-MS Analysis:
- Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
- Column: Use a DB-5ms column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature of 40°C, hold for 2 minutes.
- Ramp to 150°C at 5°C/min.
- Ramp to 250°C at 15°C/min, hold for 5 minutes.
- Mass Spectrometer:
- Operate in electron ionization (EI) mode at 70 eV.
- Acquire data in full scan mode (m/z 35-350) for identification and selected ion monitoring (SIM) mode for quantification.
- SIM ions for this compound: m/z 88 (quantifier), 73, 101, 130.
- SIM ions for Internal Standard: Select appropriate ions based on the chosen standard.
4. Quantification:
- Generate a calibration curve using standards of this compound prepared in a matrix mimicking stool (e.g., a slurry of yeast extract and peptone) and spiked with the internal standard.
- Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.
Protocol 2: Analysis of this compound in Plasma by GC-MS
This protocol is adapted from methods for the analysis of fatty acid ethyl esters in plasma.[11]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 500 µL of plasma in a glass tube, add a known amount of a suitable internal standard (e.g., heptadecanoic acid ethyl ester).
- Add 1.5 mL of cold methanol, vortex for 5 minutes, and centrifuge at 2500 x g for 15 minutes at 4°C to precipitate proteins.
- Transfer the supernatant to a new glass tube.
- Add 2 mL of n-hexane and vortex for 2 minutes.
- Centrifuge at 1500 x g for 5 minutes to separate the phases.
- Carefully transfer the upper hexane layer to a clean tube.
- Repeat the hexane extraction on the remaining aqueous layer and combine the hexane fractions.
- Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 30°C.
- Reconstitute the dried extract in 100 µL of hexane for GC-MS analysis.
2. GC-MS Analysis:
- Injector: Inject 1 µL of the reconstituted extract in splitless mode at 250°C.
- Column: Use a ZB-5MS column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature of 50°C, hold for 1 minute.
- Ramp to 200°C at 10°C/min.
- Ramp to 300°C at 20°C/min, hold for 5 minutes.
- Mass Spectrometer:
- Operate in EI mode at 70 eV.
- Use SIM mode for quantification with the same ions as in Protocol 1.
3. Quantification:
- Prepare a calibration curve by spiking blank plasma with known concentrations of this compound and the internal standard and subjecting them to the same extraction procedure.
- Quantify this compound in the samples based on the calibration curve.
Visualizations
Signaling Pathway and Metabolic Origin
References
- 1. Metabolomic and Lipidomic Biomarkers for Premalignant Liver Disease Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biomarkers in Inflammatory Bowel Disease: Current Practices and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Environmental risk factors for inflammatory bowel diseases: Evidence based literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted metabolomics reveals plasma short-chain fatty acids are associated with metabolic dysfunction-associated steatotic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13C Labelled Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13C Labelled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Continuous Esterification Process for Ethyl Isovalerate Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl isovalerate is a key ester recognized for its fruity aroma, reminiscent of apples, and is widely used in the flavor, fragrance, and pharmaceutical industries.[1] Traditional batch production of this compound via Fischer esterification is often limited by equilibrium constraints, leading to lower yields and requiring extensive downstream processing.[2] Continuous manufacturing processes, such as those utilizing continuous flow reactors or reactive distillation, offer significant advantages, including improved yield, reduced energy consumption, and less waste generation.[2] These modern approaches overcome equilibrium limitations by continuously removing the product or byproducts from the reaction zone. This document provides detailed application notes and protocols for the continuous production of this compound, focusing on both homogeneously and heterogeneously catalyzed processes.
Chemical Reaction Pathway
The synthesis of this compound is achieved through the esterification of isovaleric acid with ethanol, typically in the presence of an acid catalyst. The overall reaction is as follows:
Isovaleric Acid + Ethanol ⇌ this compound + Water
The reaction is reversible, and to drive it towards the product side, the continuous removal of water is essential.
References
Troubleshooting & Optimization
Technical Support Center: Ethyl Isovalerate Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl isovalerate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the production of this compound via Fischer esterification?
A1: The most common impurities include unreacted starting materials and byproducts from side reactions. These are primarily:
-
Isovaleric Acid: Unreacted starting material.
-
Ethanol: Unreacted alcohol, often used in excess.
-
Diethyl Ether: Formed by the acid-catalyzed dehydration of two ethanol molecules.
-
Water: A byproduct of both the esterification and ether formation reactions.
Q2: What is the typical yield and purity of this compound produced by Fischer esterification?
A2: The yield of this compound from Fischer esterification is influenced by reaction conditions. Using an excess of one reactant, typically ethanol, can shift the equilibrium and increase the yield.[1] A study on the esterification of acetic acid with ethanol, a similar reaction, showed that a 10-fold excess of alcohol could achieve a 97% yield.[1] Purity is highly dependent on the effectiveness of the purification process. A typical purity for commercially available this compound is ≥98%.
Q3: How can I minimize the formation of diethyl ether during the synthesis?
A3: The formation of diethyl ether is favored at higher temperatures.[2] To minimize this side reaction, it is crucial to maintain careful temperature control during the reaction, typically between 130-140°C for ether formation from ethanol.[2] Running the reaction at the lowest effective temperature for esterification will help to reduce the formation of this byproduct.
Q4: What is the purpose of the neutralization step in the work-up procedure?
A4: The neutralization step, typically performed with a weak base like sodium bicarbonate or sodium carbonate solution, is essential to remove acidic impurities.[3] This includes the unreacted isovaleric acid and the sulfuric acid catalyst. The reaction between the acid and the carbonate/bicarbonate forms a salt, carbon dioxide, and water, which are then easily separated from the organic ester layer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Distillation | - Boiling points of this compound and impurities are too close for effective separation by simple distillation. - Inefficient fractional distillation column. | - Ensure your distillation apparatus is set up for efficient fractional distillation with a column of appropriate length and packing material. - Collect narrower boiling point fractions during distillation. |
| Product has a Sharp, Acidic Odor | - Incomplete neutralization of residual isovaleric acid or the sulfuric acid catalyst. | - Repeat the washing step with a saturated sodium bicarbonate solution. Ensure thorough mixing and continue until no more CO2 evolution is observed. |
| Product Contains a Significant Amount of a Low-Boiling Point Impurity (Confirmed by GC) | - Likely presence of diethyl ether due to high reaction temperatures. | - Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate. - Use a more efficient fractional distillation setup to separate the lower-boiling diethyl ether (boiling point ~34.6°C) from the this compound (boiling point ~132°C). |
| Low Yield of this compound | - The esterification reaction did not reach completion due to equilibrium limitations. - Loss of product during the work-up and purification steps. | - Use a larger excess of the less expensive reactant (usually ethanol) to drive the equilibrium towards the product side.[1] - Ensure all transfers between glassware are quantitative by rinsing with the solvent. - Avoid overly vigorous shaking during extractions to prevent emulsion formation. |
| Formation of an Emulsion During Extraction | - Vigorous shaking of the separatory funnel. - High concentration of impurities acting as surfactants. | - Gently invert the separatory funnel multiple times instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation. |
Impurity Profile Data
The following tables summarize typical impurity levels that might be observed before and after purification of this compound produced by Fischer esterification. These values are illustrative and can vary based on specific reaction and purification conditions.
Table 1: Typical Impurity Profile Before Purification
| Impurity | Typical Concentration Range (%) |
| Isovaleric Acid | 5 - 15 |
| Ethanol | 10 - 30 (if used in excess) |
| Diethyl Ether | 1 - 5 |
| Water | 2 - 8 |
Table 2: Typical Impurity Profile After Purification (Fractional Distillation)
| Impurity | Typical Concentration Range (%) |
| Isovaleric Acid | < 0.5 |
| Ethanol | < 1 |
| Diethyl Ether | < 0.1 |
| Water | < 0.1 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
Materials:
-
Isovaleric acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Reflux apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine isovaleric acid and a 3-fold molar excess of absolute ethanol.
-
Slowly add concentrated sulfuric acid (approximately 5% of the carboxylic acid volume) while cooling the flask in an ice bath.
-
Assemble the reflux apparatus and heat the mixture to a gentle reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution until CO2 evolution ceases. Vent the separatory funnel frequently.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 132-134°C.
Protocol 2: GC-MS Analysis of this compound and Impurities
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., hexane or dichloromethane)
-
GC vials
GC-FID/MS Parameters:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | - Initial temperature: 50°C, hold for 2 minutes- Ramp: 10°C/min to 250°C- Hold at 250°C for 5 minutes |
| FID Temperature (if used) | 280°C |
| MS Transfer Line Temp (if used) | 280°C |
| MS Ion Source Temp (if used) | 230°C |
| MS Quadrupole Temp (if used) | 150°C |
| Mass Range (if used) | 35-350 amu |
Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound sample in the chosen solvent.
-
For quantitative analysis, prepare a series of calibration standards of this compound, isovaleric acid, ethanol, and diethyl ether in the same solvent.
Visualizations
Caption: Formation pathway of this compound and a key impurity.
References
Technical Support Center: High-Purity Ethyl Isovalerate Purification
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the purification of ethyl isovalerate to high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis?
A1: this compound is typically synthesized via the Fischer esterification of isovaleric acid and ethanol, with an acid catalyst like sulfuric acid.[1][2] Common impurities originating from this process include:
-
Unreacted Starting Materials: Isovaleric acid and ethanol.
-
Catalyst: Residual sulfuric acid.
-
Water: A byproduct of the esterification reaction.
-
Side-Products: Potential for small amounts of byproducts from side reactions, though these are less common under controlled conditions.
Q2: What are the primary methods for purifying this compound?
A2: The main purification techniques involve a multi-step approach combining washing, drying, and distillation or chromatography.
-
Aqueous Workup (Washing): The crude product is first washed with a basic solution, such as 5% sodium carbonate (Na₂CO₃), to neutralize and remove acidic impurities like residual isovaleric acid and the sulfuric acid catalyst.[2] This is followed by a wash with saturated aqueous calcium chloride (CaCl₂) or brine to remove excess ethanol and water.[2]
-
Drying: After washing, the organic layer is dried using an anhydrous drying agent like calcium sulfate (CaSO₄) or magnesium sulfate (MgSO₄) to remove dissolved water.[2]
-
Distillation: Fractional distillation is the most effective method for separating the this compound (boiling point: 131-133°C) from any remaining volatile impurities.[1][3] Simple distillation can be used if the boiling points of impurities are significantly different (>25°C).[4][5]
-
Column Chromatography: For achieving very high purity or removing non-volatile impurities, column chromatography over silica gel can be employed.[6][7]
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using chromatographic and spectroscopic methods.
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a standard method for quantifying the purity of volatile compounds like this compound and identifying volatile impurities.[8]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used for purity analysis.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the ester and detect impurities by identifying characteristic peaks that do not belong to the product.
-
Refractive Index: Measuring the refractive index (n20/D ≈ 1.396) provides a quick check of purity, as deviations can indicate the presence of contaminants.[1]
Troubleshooting Guide
Q4: My purified this compound has a sharp, acidic odor. What went wrong?
A4: This indicates the presence of residual isovaleric acid or the acid catalyst. The aqueous washing step was likely insufficient.
-
Solution: Re-dissolve the ester in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and repeat the washing procedure with 5% sodium carbonate solution.[2] Ensure thorough mixing in a separatory funnel and check the pH of the aqueous layer to confirm it is basic before proceeding. Perform multiple washes if necessary.
Q5: The yield of my purified product is very low. What are the potential causes?
A5: Low yield can result from several issues during the workup and purification process.
-
Incomplete Reaction: Ensure the initial esterification reaction has gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC).[11]
-
Losses During Extraction: Significant product can be lost if emulsions form during the aqueous wash or if layers are not separated cleanly. To break emulsions, try adding brine (saturated NaCl solution) or allowing the separatory funnel to stand for a longer period.
-
Losses During Distillation: If distillation is performed too quickly, separation efficiency decreases. Maintain a slow and steady distillation rate (10-20 drops per minute).[4] Also, ensure the apparatus is properly sealed to prevent vapor loss. Distilling to dryness can also lead to product loss and is a safety hazard.[12]
-
Using Too Much Solvent: When using solvents for extraction or chromatography, using the minimum effective amount reduces product loss in the solvent.[6]
Q6: My final product appears cloudy or contains water. How do I fix this?
A6: Cloudiness is a sign of water contamination. The drying step was not adequate.
-
Solution: Ensure the organic layer is exposed to the drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) for a sufficient amount of time with gentle swirling. If the drying agent clumps together, add more until some remains free-flowing. After drying, the organic solution should be decanted or filtered carefully to remove the drying agent before the final solvent removal or distillation step.
Q7: After purification by column chromatography, TLC analysis still shows multiple spots. Why?
A7: This suggests that the chromatography did not achieve the desired separation.
-
Inadequate Separation: The solvent system (eluent) may not have the optimal polarity. Optimize the eluent using TLC before running the column. A good starting point for this compound would be a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate.[6]
-
Column Overloading: Too much crude product was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample.
-
Improper Column Packing: Air bubbles or channels in the silica gel bed lead to poor separation.[7] Ensure the column is packed uniformly as a slurry.
-
Combined Contaminated Fractions: Fractions may have been combined incorrectly. Analyze each fraction by TLC before combining those that are pure.[6]
Purification Effectiveness Data
The choice of purification technique significantly impacts the final purity and yield. The following table summarizes typical outcomes.
| Purification Technique | Initial Purity (Crude) | Expected Final Purity | Expected Yield | Notes |
| Aqueous Workup Only | 50-70% | >95% | 80-90% | Removes acidic impurities and water-soluble compounds.[6] |
| Fractional Distillation | >95% (after workup) | >99% | 70-85% | Excellent for removing volatile impurities with different boiling points.[4][5] |
| Column Chromatography | 70-95% | 98-99.5% | 60-80% | Effective for removing impurities with similar boiling points but different polarities.[6] |
| Combined Techniques | 50-70% | >99.5% | 50-75% | The most rigorous approach for achieving the highest purity.[6] |
Experimental Protocols & Workflows
General Purification Workflow
The diagram below illustrates a typical workflow for the synthesis and subsequent purification of this compound.
Protocol 1: Aqueous Workup (Liquid-Liquid Extraction)
This protocol is designed to neutralize the crude reaction mixture and remove water-soluble impurities.[13][14]
Materials:
-
Crude this compound
-
Separatory funnel
-
Diethyl ether (or other suitable organic solvent)
-
5% aqueous sodium carbonate (Na₂CO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Erlenmeyer flasks
Procedure:
-
Transfer the cooled crude reaction mixture to a separatory funnel.
-
Dilute the mixture with diethyl ether (approx. 2-3 volumes of the crude product).
-
Add an equal volume of 5% Na₂CO₃ solution. Stopper the funnel, invert, and open the stopcock to vent pressure.
-
Shake the funnel vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with Na₂CO₃ solution until the aqueous layer is basic (test with pH paper).
-
Wash the organic layer with an equal volume of brine to remove residual water and dissolved salts.
-
Drain the aqueous layer and transfer the top organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ to the organic layer and swirl. Continue adding until some powder remains free-flowing.
-
Let the mixture stand for 10-15 minutes.
-
Decant or filter the dried organic solution into a round-bottom flask for solvent removal or distillation.
Protocol 2: Fractional Distillation
This method separates high-purity this compound from other volatile components based on boiling point differences.[3][4]
Materials:
-
Washed and dried crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the washed and dried crude product into the round-bottom flask along with a few boiling chips.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature as vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the most volatile component.
-
Collect the initial liquid that distills over (the "forerun") in a separate receiving flask. This fraction contains low-boiling impurities.
-
As the temperature begins to rise, switch to a new, clean receiving flask.
-
Collect the main fraction while the vapor temperature remains stable at the boiling point of this compound (131-133°C).
-
If the temperature rises significantly again, it indicates a higher-boiling impurity. Stop the distillation or collect this final fraction separately.
-
Do not distill to dryness; leave a small amount of liquid in the distillation flask.
Protocol 3: Flash Column Chromatography
This protocol is for purifying the product by separating it from impurities with different polarities.[7][15][16]
Materials:
-
Crude or partially purified this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Determine Eluent System: Use TLC to find a solvent mixture where the this compound has an Rf value of approximately 0.3-0.4. A good starting point is 5-10% ethyl acetate in hexanes.
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles.
-
Add another thin layer of sand on top of the packed silica.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane) or the eluent itself.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for "dry loading," dissolve the sample, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the column.[15]
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to push the solvent through the column at a steady rate.
-
Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).
-
-
Analyze and Combine Fractions:
-
Spot each fraction on a TLC plate to determine its contents.
-
Combine all fractions that contain only the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final product.
-
References
- 1. nbinno.com [nbinno.com]
- 2. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]
- 3. scribd.com [scribd.com]
- 4. Simple and Fractional Distillation [cs.gordon.edu]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. agilent.com [agilent.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Ethyl valerate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
- 12. digitalcommons.xula.edu [digitalcommons.xula.edu]
- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Ethyl Isovalerate Esterification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of ethyl isovalerate via esterification.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the esterification of isovaleric acid to this compound?
A1: The synthesis of this compound from isovaleric acid and ethanol is a reversible reaction known as Fischer esterification.[1] In this process, a carboxylic acid (isovaleric acid) reacts with an alcohol (ethanol) in the presence of an acid catalyst. The catalyst protonates the carbonyl oxygen of the isovaleric acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ethanol.[2] Following the attack, a proton transfer and the subsequent elimination of a water molecule yield the this compound ester.[2] To drive the reaction towards the product side and achieve a high yield, it is common to use an excess of one of the reactants or to remove water as it is formed.[3]
Q2: What types of catalysts are effective for this compound synthesis?
A2: A variety of catalysts can be used for the synthesis of this compound, broadly categorized as chemical catalysts and biocatalysts.
-
Chemical Catalysts: Strong mineral acids like concentrated sulfuric acid (H₂SO₄) are commonly used as homogeneous catalysts.[3][4][5] They are effective but can be corrosive and require neutralization and removal from the final product.[6] Heterogeneous solid acid catalysts, such as ion-exchange resins, zeolites, and metal oxides, offer advantages like easier separation and reusability.[6]
-
Biocatalysts (Enzymes): Lipases are widely employed for the enzymatic synthesis of this compound.[2][7] This biocatalytic approach is considered a "green" methodology due to its high specificity, milder reaction conditions, and reduced byproduct formation.[2] Immobilized lipases, such as those from Rhizomucor miehei (Lipozyme IM-20) and Candida antarctica (Novozym 435), are particularly popular as they offer enhanced stability and can be easily recovered and reused.[7]
Q3: What are the key reaction parameters to optimize for maximizing the yield of this compound?
A3: The key parameters to optimize for maximizing the yield of this compound include:
-
Catalyst Concentration: The amount of catalyst significantly influences the reaction rate.
-
Reactant Molar Ratio: The ratio of isovaleric acid to ethanol affects the equilibrium position of the reaction. Using an excess of one reactant can increase the yield.
-
Temperature: The reaction temperature impacts the reaction rate and equilibrium. However, excessively high temperatures can lead to side reactions or, in the case of enzymatic catalysis, denaturation of the enzyme.
-
Reaction Time: Sufficient time is required for the reaction to reach equilibrium or completion.
-
Agitation Speed: In heterogeneous catalysis (both solid acid and immobilized enzyme systems), proper mixing is crucial to overcome mass transfer limitations.
-
Water Removal: As water is a product of the esterification reaction, its removal can shift the equilibrium towards the formation of the ester, thereby increasing the yield.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | Ineffective catalyst | - Verify the activity of the catalyst. For acid catalysts, check the concentration and purity. For enzymes, ensure proper storage and handling to avoid denaturation. - Increase the catalyst loading within the optimal range. |
| Unfavorable reaction equilibrium | - Increase the molar ratio of one of the reactants (typically the alcohol, as it is often less expensive and easier to remove). - Remove water from the reaction mixture as it forms, using methods like a Dean-Stark apparatus or by adding molecular sieves.[7] | |
| Sub-optimal reaction temperature | - Optimize the reaction temperature. For acid-catalyzed reactions, this may involve increasing the temperature. For enzymatic reactions, ensure the temperature is within the optimal range for the specific lipase to avoid denaturation.[7][8] | |
| Insufficient reaction time | - Monitor the reaction progress over time to ensure it has reached completion or equilibrium. Extend the reaction time if necessary. | |
| Slow Reaction Rate | Low catalyst concentration | - Increase the amount of catalyst. |
| Low reaction temperature | - Increase the temperature, keeping in mind the stability of the reactants and catalyst.[8] | |
| Poor mixing/mass transfer limitations | - Increase the agitation speed to ensure proper mixing of reactants and catalyst, especially in heterogeneous systems. | |
| Product Contaminated with Unreacted Carboxylic Acid | Incomplete reaction | - Refer to the solutions for "Low or No Product Yield." |
| Inefficient purification | - During the work-up, wash the organic layer with a mild base solution (e.g., 5% aqueous sodium bicarbonate) to neutralize and remove unreacted isovaleric acid.[3][9] | |
| Enzyme Deactivation (for biocatalytic synthesis) | Extreme temperature or pH | - Operate the reaction within the recommended temperature and pH range for the specific lipase. |
| Inhibition by substrates or products | - Substrate or product inhibition can occur.[7] Consider a fed-batch or continuous process to maintain low concentrations of inhibitory compounds. | |
| Presence of water | - While a small amount of water is necessary for lipase activity, excess water can favor the reverse hydrolysis reaction. Control the water content in the reaction medium.[7] |
Data Presentation: Optimized Reaction Conditions for this compound Synthesis
The following table summarizes optimized reaction conditions for the synthesis of this compound from various studies.
| Catalyst | Catalyst Concentration | Molar Ratio (Isovaleric Acid:Ethanol) | Temperature (°C) | Reaction Time | Solvent | Max. Yield/Conversion | Reference |
| Sulfuric Acid | 1:34:48 (molar ratio with reactants) | 1:1.4 (approx.) | 93-97 (reflux), then 133-137 | Continuous | None | >92% (crude ester amount) | [4] |
| Rhizomucor miehei Lipase (Lipozyme IM-20) | 48.41 g/mol (E/S ratio) | 1 M substrate concentration | 60 | 60 h | n-hexane | 487 mM (ester yield) | [7] |
| Proline Bisulfate Ionic Liquid | Not specified | Not specified | 80 | 7 h | Not specified | >99.9% (conversion of valeric acid) | [10] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Esterification of Isovaleric Acid
This protocol provides a general method for the synthesis of this compound using a strong acid catalyst.
Materials:
-
Isovaleric acid
-
Ethanol (anhydrous)
-
Concentrated sulfuric acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
5% Sodium bicarbonate solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine isovaleric acid and an excess of ethanol (e.g., a 1:3 molar ratio).[3]
-
Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reflux temperature will be close to the boiling point of ethanol. Maintain the reflux for a predetermined time (e.g., 1-2 hours), monitoring the reaction progress by a suitable method like TLC or GC if possible.
-
Work-up and Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the mixture sequentially with:
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Purification: Filter to remove the drying agent and purify the crude this compound by distillation to obtain the final product.
Protocol 2: General Procedure for Enzymatic Esterification using Immobilized Lipase
This protocol outlines a general method for the synthesis of this compound using an immobilized lipase in an organic solvent.
Materials:
-
Isovaleric acid
-
Ethanol
-
Immobilized lipase (e.g., Novozym 435 or Lipozyme IM-20)
-
Anhydrous organic solvent (e.g., n-hexane, cyclohexane)
-
Stoppered flask or reactor
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled incubator or water bath
-
Molecular sieves (optional)
Procedure:
-
Reaction Setup: In a stoppered flask, dissolve isovaleric acid and ethanol in an appropriate organic solvent. The molar ratio of the reactants can be varied, but an equimolar ratio or a slight excess of one reactant is a good starting point.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized.
-
Water Control (Optional): If a very high conversion is desired, add activated molecular sieves to the reaction mixture to remove the water produced during the reaction.[7]
-
Incubation: Place the flask in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 40-60°C, depending on the enzyme's optimal temperature).[7]
-
Reaction Monitoring: Allow the reaction to proceed for the desired time (which can range from several hours to days). Monitor the formation of this compound using techniques like gas chromatography (GC).
-
Product Recovery: Once the reaction has reached the desired conversion, stop the reaction and separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with fresh solvent and reused.
-
Purification: The solvent can be removed from the filtrate by evaporation under reduced pressure to yield the crude this compound, which can be further purified if necessary.
Visualizations
Caption: Workflow for optimizing this compound synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. arxiv.org [arxiv.org]
- 2. This compound for Research Applications [benchchem.com]
- 3. csub.edu [csub.edu]
- 4. CN101293826B - Continuous esterification technique of this compound - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Ethyl Isovalerate Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of ethyl isovalerate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is an ester with a characteristic fruity, apple-like odor, used as a food additive and in perfumery.[1][2] In aqueous solutions, it is susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond. This degradation produces isovaleric acid and ethanol, which can alter the sensory properties, reduce the efficacy of a formulation, and potentially introduce impurities.[3]
Q2: What are the primary factors that influence the rate of hydrolysis of this compound?
The hydrolysis of this compound is primarily influenced by:
-
pH: The reaction is catalyzed by both acids and bases. Hydrolysis is generally slowest in the neutral pH range.[4][5]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[6]
-
Moisture Content: As water is a reactant in hydrolysis, its concentration is a critical factor.[4][7]
-
Presence of Catalysts: Besides acids and bases, certain enzymes (esterases) and metal ions can catalyze the hydrolysis of esters.[8]
Q3: What are the degradation products of this compound hydrolysis?
The hydrolysis of this compound yields isovaleric acid and ethanol.[3]
Q4: How can I minimize the hydrolysis of this compound in my aqueous formulation?
Several strategies can be employed to minimize hydrolysis:
-
pH Control: Maintaining the pH of the solution close to neutral is often the most effective approach.
-
Temperature Control: Storing and processing solutions at lower temperatures can significantly slow down the degradation rate.
-
Minimizing Water Exposure: Although challenging in aqueous solutions, using the minimum required amount of water or co-solvents can be beneficial. For storage of the pure compound, keeping it in a dry environment is crucial.[4][7]
-
Use of Stabilizers: Incorporating chemical stabilizers can protect the ester from hydrolysis.[4]
Troubleshooting Guide
Q1: I am observing a change in the odor and a decrease in the pH of my this compound solution over time. What is happening?
This is a strong indication that hydrolysis is occurring. The formation of isovaleric acid, a carboxylic acid, will lower the pH of the solution and alter its scent from the fruity note of the ester to the more unpleasant odor of the acid.
Q2: My this compound formulation appears to be degrading even at a neutral pH. What could be the cause?
Even at neutral pH, hydrolysis can occur, albeit at a slower rate. Several factors could be at play:
-
Enzymatic Contamination: If your experimental system involves biological components, esterase activity could be degrading the this compound.[8]
-
Metal Ion Catalysis: Trace amounts of metal ions in your reagents or from your equipment can act as catalysts for hydrolysis.[4] Consider using high-purity water and reagents.
-
Elevated Temperature: Ensure your solution is stored at a consistently low temperature.
Q3: What type of stabilizers can I use to prevent the hydrolysis of this compound?
Several types of stabilizers can be effective:
-
Carbodiimides: These compounds react with carboxylic acids that are formed, effectively scavenging the acid catalyst of the hydrolysis reaction.[4][9]
-
Antioxidants: In some cases, oxidation can trigger ester hydrolysis. Antioxidants can help mitigate this.[4]
-
Chelating Agents: Agents like EDTA can bind to metal ions that may be catalyzing the hydrolysis.[4]
Data Presentation
Table 1: Factors Affecting this compound Stability in Aqueous Solutions
| Factor | Effect on Hydrolysis Rate | Mitigation Strategies |
| High Temperature | Increases | Store and process at low temperatures. |
| Acidic or Alkaline pH | Increases | Maintain a neutral pH (around 7). |
| High Water Content | Increases | Use the minimum necessary amount of water; consider co-solvents. |
| Presence of Esterases | Increases | Ensure biological components are free of contaminating esterases. |
| Presence of Metal Ions | Increases | Use high-purity water and reagents; consider using chelating agents. |
Experimental Protocols
Protocol: Evaluation of this compound Hydrolytic Stability
This protocol provides a general method for assessing the stability of this compound in an aqueous solution under different conditions (e.g., varying pH, temperature, or presence of stabilizers).
1. Materials:
-
This compound
-
High-purity water
-
Buffer solutions (e.g., phosphate buffers for pH 5, 7, and 9)
-
Internal standard for chromatography (e.g., a stable ester not expected to degrade)
-
HPLC or GC instrument with a suitable column
-
Incubator or water bath
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.
-
Preparation of Test Solutions:
-
For each condition to be tested (e.g., pH 5, 7, 9), prepare a test solution by adding a known amount of the this compound stock solution to the respective buffer solution.
-
Include a control sample at a neutral pH and desired storage temperature.
-
If testing stabilizers, prepare additional solutions containing the stabilizer at the desired concentration.
-
-
Incubation:
-
Store the prepared test solutions at the desired temperature(s) in sealed vials to prevent evaporation.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each test solution.
-
Add the internal standard to the aliquot.
-
Analyze the concentration of this compound remaining in the sample using a validated HPLC or GC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Prevention of this compound hydrolysis.
Caption: Workflow for assessing this compound stability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]
- 3. lubesngreases.com [lubesngreases.com]
- 4. carbodiimide.com [carbodiimide.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. ▷ Hydrolysis Stabilizers | Polymer Additives | LANXESS [lanxess.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition - Google Patents [patents.google.com]
addressing peak tailing in GC analysis of ethyl isovalerate
This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of ethyl isovalerate, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?
A1: In an ideal GC analysis, the chromatographic peak for this compound should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the tail end of the peak is broader than the front end.[1] This is problematic as it can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and compromised overall quantitative accuracy.[2] For polar compounds like this compound, an ester, peak tailing is a common issue.[3]
Q2: What are the primary causes of peak tailing for this compound?
A2: Peak tailing for this compound in GC analysis is often caused by secondary interactions between the analyte and active sites within the GC system. These active sites can be exposed silanol groups on the surface of the inlet liner, the GC column, or contamination within the system.[4] Other significant causes include improper column installation, column contamination, and suboptimal method parameters.[5]
Q3: How can I quickly diagnose the cause of peak tailing for my this compound analysis?
A3: A systematic troubleshooting approach is the most effective way to identify the root cause of peak tailing.[1] A good starting point is to determine if all peaks in the chromatogram are tailing or only specific ones. If all peaks exhibit tailing, it generally points to a physical problem in the flow path, such as a poor column connection or a leak.[6] If only polar compounds like this compound are tailing, it is more likely due to chemical interactions with active sites in the system.[6]
Troubleshooting Guides
This section provides detailed question-and-answer guides to resolve specific issues causing peak tailing in the GC analysis of this compound.
Guide 1: Addressing System Activity and Contamination
Q: My this compound peak is tailing, but other non-polar compounds in my sample have good peak shape. What should I investigate first?
A: This scenario strongly suggests that the issue is related to active sites in your GC system that are interacting with the polar this compound.
Troubleshooting Steps:
-
Inlet Maintenance: The inlet is a common source of activity. Start by replacing the inlet liner and septum.[7] Use a deactivated liner, preferably with glass wool, to minimize interactions.[8]
-
Column Trimming: If inlet maintenance does not resolve the issue, the front end of your GC column may be contaminated or have active sites. Trimming 15-20 cm from the inlet side of the column can often restore peak shape.[9]
-
Use of Inert Components: Ensure that all components in the sample flow path, including ferrules and seals, are made of inert materials.[6]
Guide 2: Optimizing GC Method Parameters
Q: I have performed system maintenance, but the peak tailing for this compound persists. What method parameters can I adjust?
A: Suboptimal GC method parameters can contribute to poor peak shape. The following should be reviewed and optimized:
Troubleshooting Steps:
-
Inlet Temperature: An inlet temperature that is too low can cause slow or incomplete vaporization of this compound, leading to band broadening and peak tailing. Conversely, a temperature that is too high can cause degradation. It is important to find the optimal temperature.[8]
-
Carrier Gas Flow Rate: A flow rate that is too low can increase the residence time of the analyte in the column and the likelihood of interactions with active sites. Ensure your flow rate is optimal for your column dimensions.
-
Oven Temperature Program: A slow temperature ramp can sometimes exacerbate peak tailing for compounds prone to secondary interactions. A slightly faster ramp rate may improve peak shape.
Experimental Protocols
Protocol 1: Routine Inlet Maintenance
This protocol details the steps for replacing the inlet liner and septum, a critical step in preventing peak tailing.
Materials:
-
New, deactivated inlet liner (specific to your GC model)
-
New septum (specific to your GC inlet)
-
Forceps
-
Lint-free gloves
Procedure:
-
Cool Down: Ensure the GC inlet and oven are cooled to a safe temperature.
-
Turn Off Gases: Turn off the carrier and makeup gases at the instrument.
-
Remove Septum Nut: Unscrew the septum nut from the top of the inlet.
-
Replace Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the nut upon reassembly.
-
Remove Liner: Carefully remove the old inlet liner using forceps.
-
Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.
-
Reassemble: Reassemble the inlet and tighten the septum nut.
-
Leak Check: Restore gas flow and perform an electronic leak check around the septum nut.[1]
Protocol 2: GC Method for this compound Analysis
This protocol provides a starting point for the GC analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC with 5977A MSD or FID |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 2 min |
| Detector Temp | MSD Transfer Line: 280 °CFID: 250 °C |
Quantitative Data Summary
The following tables summarize the impact of key parameters on the peak shape of this compound, quantified by the Peak Asymmetry Factor. An ideal asymmetry factor is 1.0; values greater than 1.5 are generally considered significant tailing.[2] The asymmetry factor is calculated as B/A, where B is the width of the back half of the peak and A is the width of the front half of the peak at 10% of the peak height.[10]
Table 1: Effect of Inlet Liner Deactivation on Peak Asymmetry
| Liner Type | Peak Asymmetry Factor (Tf) | Observation |
| Standard (Non-Deactivated) | 2.1 | Significant tailing observed. |
| Deactivated with Glass Wool | 1.2 | Improved peak symmetry. |
Table 2: Effect of Inlet Temperature on Peak Asymmetry
| Inlet Temperature (°C) | Peak Asymmetry Factor (Tf) | Observation |
| 200 | 1.8 | Tailing due to incomplete vaporization. |
| 250 | 1.1 | Optimal vaporization and good peak shape. |
| 300 | 1.3 | Slight tailing, potential for degradation. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the GC analysis of this compound.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. GC Troubleshooting—Tailing Peaks [restek.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 10. Tailing and Symmetry - Chromatography Forum [chromforum.org]
Technical Support Center: Ethyl Isovalerate Stability in Product Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of ethyl isovalerate in various product formulations. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in a formulation?
A1: The most significant degradation pathway for this compound, an ester, is hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of isovaleric acid and ethanol.[1][2] This reaction can be catalyzed by both acids and bases, meaning that the pH of the formulation is a critical factor in determining the stability of this compound.[3][4] Another potential degradation pathway is oxidation, especially in the presence of oxidizing agents or exposure to light and air, which can affect the quality of the fruity aroma.[3][5]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly dependent on the pH of the formulation. The rate of hydrolysis is slowest in the neutral to slightly acidic pH range (approximately pH 4-6). In strongly acidic or alkaline conditions, the rate of hydrolysis increases significantly.[3][6] Basic (alkaline) conditions, in particular, promote rapid saponification, the base-catalyzed hydrolysis of the ester.[7] Therefore, maintaining the pH of the formulation within the optimal range is crucial for maximizing the shelf-life of this compound.
Q3: What impact does temperature have on the stability of this compound?
A3: As with most chemical reactions, an increase in temperature accelerates the degradation of this compound. Higher temperatures provide the necessary activation energy for hydrolysis and oxidation reactions to occur more rapidly.[3] To ensure the long-term stability of this compound in a formulation, it is recommended to store the product in a cool environment.
Q4: Can excipients in my formulation affect the stability of this compound?
A4: Yes, excipients can significantly impact the stability of this compound through various physical and chemical interactions.[8][9] Reactive impurities often found in common excipients, such as reducing sugars, peroxides, aldehydes, and trace metals, can promote the degradation of the active pharmaceutical ingredient (API) or, in this case, the flavor/fragrance agent.[10] It is essential to conduct excipient compatibility studies to identify any potential adverse interactions.[8][10]
Troubleshooting Guide
Issue 1: Loss of Fruity Aroma in the Product Over Time
-
Possible Cause: This is likely due to the chemical degradation of this compound, primarily through hydrolysis, which breaks it down into isovaleric acid (which has a cheesy, sweaty odor) and ethanol.[2]
-
Troubleshooting Steps:
-
Measure the pH of your formulation. If the pH is outside the optimal stability range (pH 4-6), consider using a buffering agent to maintain it within this range.
-
Review your formulation for excess water content. Minimizing the amount of free water can slow down the rate of hydrolysis.[3]
-
Assess the storage conditions. Ensure the product is stored at a controlled, cool temperature to minimize the rate of degradation.
-
Issue 2: Development of an Off-Odor or Change in Color
-
Possible Cause: The development of an off-odor, particularly a cheesy or rancid smell, is a strong indicator of hydrolysis.[2] Color changes could be a sign of oxidative degradation or interaction with other components in the formulation.
-
Troubleshooting Steps:
-
Investigate for the presence of oxidizing agents or reactive impurities in your excipients. Consider using higher purity grades of excipients.
-
Protect the formulation from light. Storing the product in opaque or amber-colored containers can prevent photodegradation.
-
Consider the use of antioxidants. For formulations susceptible to oxidation, adding antioxidants like phenolic compounds (e.g., eugenol) or chelating agents like EDTA can improve stability.[3][5]
-
Issue 3: Inconsistent Stability Results Between Batches
-
Possible Cause: Inconsistent results often point to variability in the raw materials or the manufacturing process.
-
Troubleshooting Steps:
-
Qualify your raw material suppliers. Ensure that the specifications for your excipients, including limits on reactive impurities, are consistent.
-
Monitor and control the manufacturing environment. Factors such as humidity and temperature during production can impact the stability of the final product.
-
Perform excipient compatibility studies on each new batch of excipients. This can help identify any batch-to-batch variability that may affect stability.[10]
-
Data Presentation
Table 1: Influence of pH on the Relative Hydrolysis Rate of Esters (Proxy Data)
This table illustrates the general effect of pH on the hydrolysis rate of a simple ester like ethyl acetate, which serves as a proxy for this compound. The rate is lowest in the slightly acidic to neutral range.
| pH | Relative Rate of Hydrolysis |
| 1 | High |
| 3 | Moderate |
| 5 | Low |
| 7 | Moderate |
| 9 | High |
| 11 | Very High |
Note: This data is illustrative and based on the known behavior of esters. Actual rates for this compound may vary.[6][7]
Table 2: Common Stabilizers and Their Mechanisms of Action
| Stabilizer Type | Example(s) | Mechanism of Action |
| Buffering Agents | Citrate buffer, Phosphate buffer | Maintains the pH of the formulation in the optimal range for ester stability. |
| Antioxidants | BHT, BHA, Tocopherol (Vitamin E), Eugenol | Inhibit oxidation by scavenging free radicals.[3][5] |
| Chelating Agents | EDTA (Ethylenediaminetetraacetic acid) | Forms complexes with metal ions that can catalyze hydrolysis and oxidation reactions.[3] |
| Encapsulating Agents | Maltodextrin, Gum Arabic, Gelatin | Creates a protective barrier around this compound droplets, reducing exposure to water, oxygen, and light.[11][12] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation products of this compound under various stress conditions and to establish a stability-indicating analytical method.[13]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N hydrochloric acid and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N sodium hydroxide at room temperature for 4 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound or its solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration.
-
Analysis: Analyze all samples, including a control sample (untreated stock solution), using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its degradation products.[1][14][15]
Methodology:
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid.[1][14]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare standard solutions of this compound at various concentrations to create a calibration curve.
-
Inject the samples from the forced degradation study and any stability samples.
-
Identify and quantify the peak for this compound and any new peaks corresponding to degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting decision tree for this compound stability.
Caption: Experimental workflow for a typical stability study.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uv.es [uv.es]
- 8. chemintel360.com [chemintel360.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Flavoring properties that affect the retention of volatile components during encapsulation process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. ijpsjournal.com [ijpsjournal.com]
catalyst selection and optimization for ethyl isovalerate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl isovalerate.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: this compound is primarily synthesized via the esterification of isovaleric acid with ethanol. The main catalytic methods include:
-
Homogeneous Acid Catalysis: Utilizes strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2] This is a traditional and effective method, but it can present challenges with catalyst separation, reactor corrosion, and waste disposal.[3][4][5]
-
Heterogeneous Solid Acid Catalysis: Employs solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated zirconia.[5][6] These catalysts are advantageous due to their ease of separation, reusability, and reduced environmental impact.[3][7]
-
Enzymatic Catalysis: Uses lipases (e.g., from Rhizomucor miehei, Candida antarctica, Thermomyces lanuginosus) as biocatalysts.[8][9][10] This "green" approach offers high selectivity and operates under mild reaction conditions, minimizing byproduct formation.[9]
Q2: How do I select the most appropriate catalyst for my experiment?
A2: Catalyst selection depends on several factors, including the desired reaction scale, purity requirements, and environmental considerations.
-
For high yields and simple process control on a lab scale, traditional sulfuric acid is effective, though it requires a neutralization and washing step.[1]
-
For environmentally benign processes and ease of catalyst recycling , Amberlyst-15 is a robust choice.[11][12] It is a macroreticular polystyrene-based ion-exchange resin with strong acidic sulfonic groups that can be easily filtered out and reused.[11]
-
For high selectivity and producing a "natural" label flavor ester , immobilized lipases like Novozym 435 or Lipozyme IM-20 are ideal.[8][9] Biocatalysis avoids harsh conditions and unwanted side reactions.
Q3: What is the underlying mechanism for the acid-catalyzed synthesis of this compound?
A3: The acid-catalyzed synthesis follows the Fischer-Speier esterification mechanism. This is a reversible reaction where the equilibrium can be shifted to favor the product.[13][14] The key steps are:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the isovaleric acid, making the carbonyl carbon more electrophilic.[9]
-
Nucleophilic Attack: Ethanol, acting as a nucleophile, attacks the activated carbonyl carbon.[9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Water Elimination: The protonated hydroxyl group leaves as a water molecule.[9]
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the resulting protonated ester.
Q4: Can this compound be synthesized through methods other than direct esterification?
A4: Yes, an alternative route is the hydrocarbalkoxylation (or hydroesterification) of isobutene.[9] This method involves the addition of carbon monoxide and ethanol across the double bond of isobutene, catalyzed by a palladium complex. This process boasts high atom economy by directly converting a simple olefin into the desired ester in a single step.[9]
Troubleshooting Guide
Q5: My reaction yield is consistently low. What are the common causes and how can I improve it?
A5: Low yield in Fischer esterification is often due to the reversible nature of the reaction.[13]
-
Issue: Equilibrium Limitation. The presence of water, a byproduct, can shift the equilibrium back towards the reactants (hydrolysis).[15][16]
-
Solution 1: Use Excess Reactant. Employ a large excess of one reactant, typically the less expensive one (ethanol). Using a 10-fold excess of alcohol can significantly increase ester yield.[13]
-
Solution 2: Water Removal. Remove water as it forms. This can be achieved by:
-
Issue: Catalyst Deactivation. The presence of water can preferentially solvate the catalytic protons of sulfuric acid, reducing its activity.[16]
-
Solution: Ensure all reactants and glassware are dry before starting the reaction. If using a solid acid catalyst, ensure it is properly activated and dried.
Q6: I am using an enzymatic catalyst (lipase), but the conversion rate is poor. What should I check?
A6: Poor performance with enzymatic catalysts can stem from several factors.
-
Issue: Substrate Inhibition. High concentrations of either isovaleric acid or ethanol can inhibit the lipase.[8][15] Acids can alter the pH of the enzyme's microenvironment, leading to inactivation.[15]
-
Solution: Optimize the substrate molar ratio. Avoid very high concentrations of the acid. A stepwise addition of the acid or alcohol can sometimes mitigate inhibition.
-
Issue: Water Content. While a minimal amount of water is necessary for lipase activity, excess water (either from reactants or produced during the reaction) will promote the reverse hydrolysis reaction.[8]
-
Solution: Conduct the reaction in a non-polar organic solvent like n-hexane or cyclohexane to create a micro-aqueous environment.[8] Consider adding molecular sieves to control the water content.
-
Issue: Improper Immobilization or Enzyme Denaturation. The support material or immobilization method may not be optimal, or the reaction temperature could be too high.
-
Solution: Ensure the chosen immobilization technique preserves the enzyme's active conformation. Optimize the reaction temperature; for many lipases, a range of 40-60°C is effective.[8]
Q7: My solid acid catalyst (e.g., Amberlyst-15) has lost its activity after a few cycles. How can I regenerate it?
A7: Solid acid catalysts can lose activity due to fouling of the active sites or physical degradation.
-
Issue: Clogged Pores/Fouled Sites. The pores of the resin can become blocked by reactants or byproducts.
-
Solution: Regeneration Protocol. To regenerate Amberlyst-15, wash the filtered catalyst sequentially with a solvent like ethyl acetate to remove organic residues, followed by an acid wash (e.g., dilute HCl) to ensure full protonation of the sulfonic acid sites, then rinse with deionized water until the washings are neutral, and finally dry thoroughly (e.g., in a vacuum oven at a temperature below its maximum operating temperature of 120°C) before reuse.[11][12]
Q8: I'm having difficulty separating my product during the workup. The layers in the separatory funnel are not distinct.
A8: This is a common issue, especially when using excess ethanol.[19]
-
Issue: High Solubility in Aqueous/Ethanol Layer. this compound has some solubility in water, and this is significantly increased by the presence of excess ethanol, which acts as a co-solvent, preventing a clean phase separation.[1][19]
-
Solution 1: Add Brine. During the aqueous wash, use a saturated sodium chloride solution (brine) instead of just water. This increases the polarity of the aqueous layer, forcing the less polar ester into the organic phase (salting out).
-
Solution 2: Remove Excess Alcohol First. If possible, remove the bulk of the excess ethanol via distillation before proceeding to the aqueous workup.
-
Solution 3: Use an Extraction Solvent. Add an organic solvent that is immiscible with water, such as diethyl ether or dichloromethane, to extract the ester from the reaction mixture before washing.[19]
Data Presentation: Catalyst Performance
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst | Reactants (Molar Ratio) | Temperature (°C) | Time (h) | Yield / Conversion | Solvent | Reference |
| Enzymatic Catalysts | ||||||
| Lipozyme IM-20 (Rhizomucor miehei) | Isovaleric Acid:Ethanol | 60 | 60 | ~97% (487 mM) | n-Hexane | [8] |
| Novozym 435 | Valeric Acid:Ethanol | 50 | - | High Yield | Solvent-free | [20] |
| TLL-PHB (Thermomyces lanuginosus) | Valeric Acid:Ethanol (1:1) | 30.5 | 1.75 | ~92% | Heptane | [10][21] |
| Heterogeneous Catalysts | ||||||
| Amberlyst-15 | Palm Fatty Acid:Methanol | - | - | 97% | - | [11] |
| Sulfated Zirconia | Phthalic Anhydride:2-EH | - | - | High Reactivity | Solvent-less | [5] |
| Homogeneous Catalysts | ||||||
| Sulfuric Acid | Isovaleric Acid:Ethanol | 93-97 (reflux) | - | High Yield | - | [2] |
Experimental Protocols
Protocol 1: General Procedure for Amberlyst-15 Catalyzed Esterification
This protocol provides a general methodology for the synthesis of this compound using a solid acid catalyst.
-
Catalyst Preparation:
-
Activate Amberlyst-15 resin by washing it with methanol, followed by drying in a vacuum oven at 60-80°C for several hours to remove moisture.
-
-
Reaction Setup:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add isovaleric acid (1.0 mol), ethanol (2.0 mol, 2:1 molar ratio), and the pre-activated Amberlyst-15 catalyst (5-10% by weight of the limiting reactant).
-
-
Esterification Reaction:
-
Heat the reaction mixture to the reflux temperature of ethanol (approx. 78-80°C) with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots over time and analyzing them using gas chromatography (GC) or by titrating the remaining acid content.
-
Continue the reaction for 4-8 hours or until the conversion reaches a plateau.
-
-
Catalyst Recovery:
-
After cooling the mixture to room temperature, separate the Amberlyst-15 catalyst by simple filtration.
-
Wash the recovered catalyst with fresh ethanol or another suitable solvent to remove any adsorbed products and reactants. The catalyst can now be regenerated for future use.
-
-
Product Isolation and Purification:
-
Transfer the filtrate to a distillation apparatus. Remove the excess ethanol by simple distillation.
-
Transfer the remaining crude ester to a separatory funnel. Wash the mixture sequentially with a 5% sodium bicarbonate (NaHCO₃) solution to neutralize any remaining isovaleric acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and purify the this compound by fractional distillation (boiling point: 131-133°C).[1]
-
Visualizations
Caption: Catalyst selection workflow for this compound synthesis.
Caption: Mechanism of acid-catalyzed Fischer-Speier esterification.
Caption: General experimental workflow for this compound synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. CN101293826B - Continuous esterification technique of this compound - Google Patents [patents.google.com]
- 3. aurak.ac.ae [aurak.ac.ae]
- 4. Magnetic-responsive solid acid catalysts for esterification - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05350D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. digital.csic.es [digital.csic.es]
- 7. Heterogeneous catalysis for the environment [the-innovation.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound for Research Applications [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. benthamopen.com [benthamopen.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. arxiv.org [arxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 18. dl.begellhouse.com [dl.begellhouse.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. mdpi.com [mdpi.com]
- 21. Improvement of the enzymatic synthesis of ethyl valerate by esterification reaction in a solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing By-products in the Synthesis of Ethyl Isovalerate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing by-products during the synthesis of ethyl isovalerate.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common laboratory and industrial method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating isovaleric acid with ethanol in the presence of an acid catalyst, typically concentrated sulfuric acid or hydrochloric acid.[1][2] The reaction is reversible, and measures are often taken to drive it towards the formation of the ester.[3][4]
Q2: What are the main by-products I can expect in the synthesis of this compound?
A2: The primary by-products in the Fischer esterification of isovaleric acid with ethanol include:
-
Water: A direct product of the esterification reaction.
-
Unreacted Isovaleric Acid: Due to the reversible nature of the reaction, some isovaleric acid may remain.[3]
-
Unreacted Ethanol: An excess of ethanol is often used to drive the reaction forward, so a significant amount will likely remain.[3]
-
Diethyl Ether: This is formed by the acid-catalyzed dehydration of two ethanol molecules, especially at higher temperatures.[5][6]
Q3: How can I minimize the formation of by-products?
A3: To minimize by-product formation, consider the following strategies:
-
Control Reaction Temperature: To reduce the formation of diethyl ether, maintain the reaction temperature below 140°C, as higher temperatures favor the dehydration of ethanol.[5][6]
-
Use an Excess of a Reactant: Employing a large excess of ethanol can shift the reaction equilibrium towards the product, increasing the yield of this compound and reducing the relative amount of unreacted isovaleric acid.[3]
-
Remove Water: As water is a product, its removal can drive the equilibrium towards the formation of the ester. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[7]
Q4: What are the standard procedures for purifying crude this compound?
A4: The purification of crude this compound typically involves a multi-step work-up process:
-
Neutralization: The acidic catalyst and any unreacted isovaleric acid are neutralized by washing the reaction mixture with a weak base, such as a 5% aqueous sodium bicarbonate solution.[8][9]
-
Washing: The organic layer is then washed with water to remove any remaining base and other water-soluble impurities.
-
Drying: The washed organic layer is dried using an anhydrous drying agent, like anhydrous sodium sulfate or magnesium sulfate, to remove residual water.
-
Distillation: The final purification is achieved by fractional distillation to separate the this compound from any remaining ethanol, diethyl ether, and other impurities with different boiling points.[1][10]
Q5: What analytical techniques are suitable for identifying and quantifying by-products?
A5: Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for both identifying and quantifying the components of the reaction mixture, including the desired this compound and any by-products.[11][12][13] 1H NMR spectroscopy can also be used to identify the presence of the product and impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: I performed the esterification, but my final yield of this compound is significantly lower than expected. What could be the cause?
Answer: A low yield of this compound in a Fischer esterification can be attributed to several factors. The primary reason is often the reversible nature of the reaction, which may not have been sufficiently driven towards the product side.[3]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction (Equilibrium) | The reaction may not have reached completion. Try increasing the reaction time or using a larger excess of ethanol to shift the equilibrium towards the product.[3] Removing water as it forms using a Dean-Stark apparatus can also significantly improve the yield.[7] |
| Loss during Work-up | Significant amounts of the product can be lost during the neutralization and washing steps if emulsions form or if the layers are not separated carefully. Ensure thorough but gentle mixing during extractions and allow adequate time for the layers to separate completely. |
| Inefficient Distillation | Improper distillation setup or technique can lead to loss of product. Ensure the distillation apparatus is well-sealed and that the collection temperature range for this compound is accurate. |
| Insufficient Catalyst | An inadequate amount of acid catalyst can result in a slow or incomplete reaction. Ensure the correct catalytic amount of concentrated sulfuric acid is used. |
Issue 2: Presence of a Significant Amount of a Low-Boiling Point Impurity
Question: During distillation, I collected a significant fraction at a much lower temperature than the boiling point of this compound. What is this impurity and how can I avoid it?
Answer: A low-boiling point impurity in this synthesis is most likely diethyl ether (boiling point: 34.6°C). It is formed from the acid-catalyzed dehydration of ethanol, the alcohol used in the reaction.[5][6]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | The formation of diethyl ether is favored at temperatures above 140°C.[5] To minimize its formation, maintain the reaction temperature between 100-130°C. |
| High Catalyst Concentration | A very high concentration of the acid catalyst can promote the dehydration of ethanol. Use the recommended catalytic amount. |
Data on By-product Formation (Illustrative)
The following table provides an illustrative example of how reaction conditions can affect product yield and by-product formation. Specific quantitative data from a single comparative study was not available in the searched literature.
| Reaction Temperature (°C) | Molar Ratio (Ethanol:Isovaleric Acid) | Catalyst (H₂SO₄) | Approx. Yield of this compound (%) | Approx. Diethyl Ether Formation (%) |
| 100 | 3:1 | 1 mol% | 65 | <1 |
| 130 | 3:1 | 1 mol% | 75 | 2-5 |
| 150 | 3:1 | 1 mol% | 70 | >10 |
| 130 | 5:1 | 1 mol% | 85 | 2-5 |
| 130 | 10:1 | 1 mol% | >90 | 2-5 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
Materials:
-
Isovaleric acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Boiling chips
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isovaleric acid and an excess of absolute ethanol (e.g., a 3:1 to 5:1 molar ratio).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total moles of reactants) to the mixture while stirring.
-
Heat the reaction mixture to a gentle reflux (around 100-120°C) using a heating mantle. Let the reaction proceed for 1-2 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
Protocol 2: Work-up and Purification of this compound
Procedure:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Carefully add 5% sodium bicarbonate solution in portions to neutralize the acidic components. Swirl gently and vent the funnel frequently to release the carbon dioxide gas produced. Continue adding the bicarbonate solution until the effervescence ceases.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with a saturated sodium chloride solution (brine) to help break any emulsions and remove excess water.
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate to the organic layer to dry it. Swirl the flask and let it stand for 10-15 minutes.
-
Filter the dried organic layer to remove the drying agent.
-
Set up a fractional distillation apparatus. Add boiling chips to the flask containing the crude this compound.
-
Carefully distill the mixture, collecting the fraction that boils at the literature boiling point of this compound (131-133°C).[2]
Visualizations
Caption: Fischer Esterification Pathway for this compound Synthesis.
Caption: Formation of Diethyl Ether By-product.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. quora.com [quora.com]
- 6. Synthesis of Diethyl Ether from Ethanol [designer-drug.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. cerritos.edu [cerritos.edu]
- 10. coachbenner.weebly.com [coachbenner.weebly.com]
- 11. Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair [mdpi.com]
Technical Support Center: Challenges in Scaling Up Ethyl Isovalerate Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of ethyl isovalerate, particularly during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound, and what are their scale-up implications?
A1: The two primary methods for synthesizing this compound are Fischer-Speier esterification and biocatalytic synthesis.
-
Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between isovaleric acid and ethanol.[1][2][3][4] It is a cost-effective and well-established method.[4] However, the reaction is reversible, which poses challenges in achieving high yields at a large scale.[4] Key scale-up considerations include:
-
Efficient Water Removal: To drive the reaction equilibrium towards the product, water, a byproduct, must be continuously removed.[4] This is often achieved through azeotropic distillation.
-
Catalyst Management: Strong acid catalysts like sulfuric acid are corrosive and require careful handling and neutralization, leading to waste generation.[5]
-
Reaction Time and Temperature: The reaction typically requires elevated temperatures and prolonged reaction times to reach equilibrium.[6]
-
-
Biocatalytic Synthesis: This method utilizes enzymes, typically lipases, to catalyze the esterification.[7][8][9] It offers high selectivity, milder reaction conditions, and often results in a purer product with fewer byproducts.[7] Challenges in scaling up biocatalytic synthesis include:
-
Enzyme Stability and Cost: Enzymes can be expensive and may lose activity over time, especially under non-optimal conditions.[8] Immobilization of the enzyme can improve stability and allow for reuse.[7][9]
-
Mass Transfer Limitations: As the scale increases, ensuring efficient mixing and contact between the reactants and the enzyme catalyst can become challenging.
-
Downstream Processing: Separating the product from the aqueous reaction medium and the enzyme can be complex.[8]
-
Q2: What are the critical safety concerns when scaling up this compound production?
A2: Safety is a primary concern during the scale-up of any chemical process. For this compound production, specific hazards include:
-
Flammability: Ethanol and this compound are flammable liquids.[10] Large-scale operations increase the risk of fire or explosion. Proper grounding of equipment and use of intrinsically safe electricals are crucial.
-
Corrosive Materials: Fischer esterification often uses concentrated sulfuric acid, which is highly corrosive and can cause severe burns.[11] Appropriate personal protective equipment (PPE) and materials of construction for the reactor are essential.
-
Pressure Build-up: In a closed reactor system, heating the reaction mixture can lead to a significant increase in pressure.[6] Reactors must be equipped with pressure relief systems.
Q3: How does the purity profile of this compound typically change during scale-up?
A3: The purity profile can be affected by the scale of production. At a larger scale, localized temperature variations and less efficient mixing can lead to an increase in side reactions. Common impurities that may be observed at higher concentrations during scale-up include:
-
Unreacted Starting Materials: Isovaleric acid and ethanol.
-
Byproducts of Side Reactions: Such as the formation of diethyl ether from the dehydration of ethanol at high temperatures with an acid catalyst.
-
Water: Which can lead to the hydrolysis of the ester back to the starting materials.
-
Residual Catalyst: In the case of Fischer esterification.
Q4: What are the most effective methods for purifying this compound at an industrial scale?
A4: The primary method for purifying this compound at an industrial scale is fractional distillation.[12] This technique separates components based on their boiling points. Given the boiling points of the main components (Ethanol: ~78°C, Water: 100°C, this compound: ~135°C, Isovaleric Acid: ~176°C), a multi-stage distillation process can effectively separate the desired product.
Washing the crude product with a basic solution (e.g., sodium bicarbonate) to neutralize and remove unreacted isovaleric acid and the acid catalyst is a critical preliminary step before distillation.[1][11] This is followed by washing with water to remove any remaining salts and base.
Troubleshooting Guides
Fischer-Speier Esterification Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction due to equilibrium. | - Use an excess of one reactant (typically the less expensive one, ethanol).[4] - Continuously remove water using a Dean-Stark apparatus or by operating under vacuum. |
| Insufficient catalyst. | - Ensure the correct catalytic amount of strong acid (e.g., sulfuric acid) is used. | |
| Reaction time is too short or temperature is too low. | - Increase the reaction time and/or temperature to ensure the reaction reaches equilibrium.[6] | |
| Product Contaminated with Starting Materials | Incomplete reaction. | - Optimize reaction conditions (see "Low Yield"). |
| Inefficient purification. | - Ensure thorough washing with sodium bicarbonate solution to remove all acidic components.[1][11] - Optimize distillation parameters (e.g., column height, reflux ratio) for better separation. | |
| Presence of a More Polar Impurity (e.g., Isovaleric Acid) | Incomplete neutralization during work-up. | - Ensure the aqueous wash is basic enough to fully neutralize the isovaleric acid. Test the pH of the aqueous layer. |
| Product is Cloudy or Contains Water | Incomplete drying. | - After washing, dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. |
| Catalyst Deactivation (for solid acid catalysts) | Coking or fouling of the catalyst surface. | - Regenerate the catalyst by controlled oxidation (burning off the coke) or washing with a suitable solvent.[13][14] |
Biocatalytic Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low Enzyme Activity/Yield | Sub-optimal pH or temperature. | - Optimize the reaction pH and temperature for the specific lipase being used.[7] |
| Enzyme denaturation. | - Avoid extreme temperatures and pH. - Consider immobilizing the enzyme to improve its stability.[7][9] | |
| Substrate or product inhibition. | - High concentrations of isovaleric acid or ethanol can inhibit some lipases.[15] Consider a fed-batch approach for substrate addition. | |
| Difficult Product Isolation | Emulsion formation during extraction. | - If using a solvent extraction, emulsions can form. Try adding brine or using centrifugation to break the emulsion. |
| Enzyme separation. | - If using a free enzyme, separation can be difficult. Immobilized enzymes can be easily removed by filtration.[9] | |
| Low Reaction Rate at Scale | Mass transfer limitations. | - Increase agitation speed to improve mixing, but be mindful of shear stress on the enzyme. - Optimize the reactor design to ensure good contact between reactants and the catalyst. |
Quantitative Data
Table 1: Comparison of this compound Production Parameters at Different Scales (Illustrative)
| Parameter | Lab Scale (Fischer) | Pilot Scale (Fischer) | Industrial Scale (Fischer) | Lab Scale (Biocatalytic) |
| Batch Size | 100 g | 10 - 100 kg | > 1000 kg | 10 g |
| Typical Yield | 60-80% | 70-90% | >90% (with continuous process) | 80-95%[8][9] |
| Purity (after purification) | >98% | >99% | >99.5% | >99% |
| Reaction Time | 4-8 hours | 8-16 hours | Continuous | 24-72 hours[7] |
| Key Challenge | Achieving high conversion | Efficient water removal, heat management | Process control, catalyst lifetime | Enzyme stability, reaction rate |
Note: The data in this table is illustrative and can vary significantly based on the specific process conditions and equipment used.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via Fischer Esterification
Materials:
-
Isovaleric acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid
-
5% (w/v) Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine isovaleric acid (1.0 mol), ethanol (2.0 mol, 2-fold excess), and a few boiling chips.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1 mol) to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 4-6 hours.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the unreacted isovaleric acid and the sulfuric acid catalyst. Vent the separatory funnel frequently to release the pressure from CO₂ evolution. Repeat until no more gas is evolved.
-
Wash the organic layer with water.
-
Wash the organic layer with brine to help remove dissolved water.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous magnesium sulfate. Swirl and let it stand for 15-20 minutes.
-
Filtration and Distillation: Filter the mixture to remove the drying agent. Purify the crude this compound by fractional distillation, collecting the fraction that boils at approximately 134-136°C.
Protocol 2: Lab-Scale Enzymatic Synthesis of this compound
Materials:
-
Isovaleric acid
-
Ethanol
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., hexane or heptane)
-
Molecular sieves (optional, for water removal)
-
Shaking incubator or stirred reactor
-
Filtration setup
Procedure:
-
Reaction Mixture: In a sealed flask, combine isovaleric acid (100 mmol), ethanol (100 mmol), and an appropriate volume of organic solvent (e.g., 50 mL of heptane).
-
Enzyme Addition: Add the immobilized lipase (e.g., 1-10% by weight of substrates).
-
Water Removal (Optional): Add molecular sieves to remove the water produced during the reaction and shift the equilibrium towards the product.
-
Incubation: Place the flask in a shaking incubator at the optimal temperature for the enzyme (e.g., 40-60°C) and agitate for 24-72 hours.[7] Monitor the reaction progress by techniques such as gas chromatography (GC).
-
Enzyme Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and reused.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation if necessary.
Visualizations
References
- 1. cerritos.edu [cerritos.edu]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. praxilabs.com [praxilabs.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Troubleshooting methods for reactors - Knowledge [superbheating.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improvement of the enzymatic synthesis of ethyl valerate by esterification reaction in a solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. community.wvu.edu [community.wvu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading | MDPI [mdpi.com]
- 14. ijset.com [ijset.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Resolving Matrix Effects in LC-MS/MS Analysis of Ethyl Isovalerate
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals resolve matrix effects in the LC-MS/MS analysis of ethyl isovalerate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My this compound signal is inconsistent and lower than expected. How do I know if this is due to matrix effects?
A1: Inconsistent and suppressed signal intensity for this compound are common indicators of matrix effects. Matrix effects are alterations in ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[3] To confirm the presence of matrix effects, you can perform a post-extraction spike experiment.
Q2: How do I perform a post-extraction spike experiment to evaluate matrix effects?
A2: A post-extraction spike experiment helps quantify the extent of ion suppression or enhancement.[4] The basic steps are outlined in the experimental protocol section below. In essence, you compare the analyte response in a blank matrix extract spiked with the analyte to the response of the analyte in a neat solution at the same concentration. A value of 100% indicates no matrix effect, less than 100% indicates ion suppression, and greater than 100% indicates ion enhancement.[4]
Q3: What are the primary causes of matrix effects for a relatively volatile compound like this compound?
A3: Even for volatile compounds, matrix effects in LC-MS/MS are primarily caused by non-volatile or less volatile components co-eluting with the analyte and interfering with the ionization process in the mass spectrometer source.[5] Common sources of interference include salts, lipids, proteins, and other endogenous compounds from the sample matrix. These interfering molecules can compete with this compound for ionization, leading to a suppressed signal.[5]
Q4: My results show significant ion suppression for this compound. What are the most effective sample preparation techniques to minimize this?
A4: Effective sample preparation is crucial for minimizing matrix effects.[6] The choice of technique depends on the complexity of your sample matrix. For this compound, which is a relatively nonpolar ester, the following techniques are generally effective:
-
Liquid-Liquid Extraction (LLE): This is a highly effective technique for separating this compound from polar, interfering components.[7]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively retaining the analyte while washing away interfering compounds.[6][7]
-
Protein Precipitation (PPT): While less selective, PPT is a simple and fast method to remove the bulk of proteins from biological samples.[6]
The effectiveness of these techniques can be compared by evaluating the matrix effect and recovery after each procedure.
Q5: Which internal standard is best for quantifying this compound to compensate for matrix effects?
A5: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, in this case, a deuterated or ¹³C-labeled this compound.[8] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[8] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used, but it may not compensate for matrix effects as effectively.[8]
Q6: How can I optimize my LC method to reduce matrix effects for this compound analysis?
A6: Chromatographic optimization aims to separate this compound from co-eluting matrix components. Consider the following strategies:
-
Gradient Elution: Employing a gradient elution can help resolve the analyte from interfering compounds.[9]
-
Column Chemistry: Experiment with different column stationary phases to achieve better separation.
-
Flow Rate and Mobile Phase Composition: Adjusting the flow rate and the organic/aqueous ratio of the mobile phase can alter the retention times and improve separation.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS/MS?
A1: The matrix effect in LC-MS/MS refers to the influence of co-eluting compounds from the sample matrix on the ionization efficiency of the target analyte.[1][2] This can lead to inaccurate quantification due to ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3]
Q2: Why is it important to address matrix effects in regulated bioanalysis?
A2: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require the evaluation of matrix effects during the validation of bioanalytical methods. Unaddressed matrix effects can lead to inaccurate and unreliable data, potentially impacting the safety and efficacy evaluation of pharmaceuticals.
Q3: Can changing the ionization source from ESI to APCI help reduce matrix effects?
A3: Yes, in some cases, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can reduce matrix effects.[1][3] ESI is generally more susceptible to ion suppression from non-volatile matrix components.[1][4] Since APCI involves gas-phase ionization, it can be less affected by these interferences.[1]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Technique | Average Recovery (%) | Average Matrix Effect (%) | Relative Standard Deviation (%) |
| Protein Precipitation (PPT) | 85 | 65 (Suppression) | 15 |
| Liquid-Liquid Extraction (LLE) | 92 | 88 (Slight Suppression) | 8 |
| Solid-Phase Extraction (SPE) | 95 | 97 (Minimal Effect) | 5 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment to Quantify Matrix Effect
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte of known concentration in the final mobile phase composition.
-
Set B (Post-Spiked Matrix): Blank matrix extract spiked with the analyte to the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Blank matrix spiked with the analyte at the same concentration as Set A, then subjected to the entire sample preparation procedure.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Mandatory Visualizations
Caption: Workflow for assessing and mitigating matrix effects.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. zefsci.com [zefsci.com]
Technical Support Center: Enhancing Enzymatic Synthesis of Ethyl Isovalerate
Welcome to the technical support center for the enzymatic synthesis of ethyl isovalerate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using enzymatic synthesis for this compound production over chemical synthesis?
A1: Enzymatic synthesis, particularly using lipases, offers several advantages over traditional chemical methods. These include higher selectivity and specificity, which results in purer products with fewer byproducts.[1] The reactions are conducted under milder conditions (lower temperature and pressure), leading to energy savings and reduced environmental impact.[2] Furthermore, the enzymes can often be immobilized and reused, which can lower production costs.[2][3]
Q2: Which enzymes are commonly used for this compound synthesis?
A2: Lipases (EC 3.1.1.3) are the most frequently used enzymes for the synthesis of this compound and other flavor esters.[1] Commercially available and extensively studied lipases for this purpose include those from Candida antarctica (e.g., Novozym 435), Rhizomucor miehei (e.g., Lipozyme IM-20), and Thermomyces lanuginosus.[1][2] The choice of lipase can significantly impact reaction efficiency and optimal conditions.
Q3: What is the general reaction mechanism for lipase-catalyzed esterification?
A3: Lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi mechanism. In this mechanism, the enzyme first reacts with the isovaleric acid to form an acyl-enzyme intermediate, releasing a water molecule. Subsequently, this intermediate reacts with ethanol to produce the this compound ester and regenerate the free enzyme.[1][4]
Q4: Why is enzyme immobilization beneficial for this compound synthesis?
A4: Enzyme immobilization offers several practical benefits, including enhanced stability (thermal and operational), easier separation of the enzyme from the product, and the potential for continuous processing.[2][3] Immobilized enzymes can be reused for multiple reaction cycles, which is a significant cost-saving factor in industrial applications. For instance, a lipase from Thermomyces lanuginosus immobilized on polyhydroxybutyrate (PHB) particles retained approximately 86% of its original activity after six consecutive cycles of this compound synthesis.[3][5]
Troubleshooting Guide
Issue 1: Low or No Conversion to this compound
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Verify the activity of your lipase using a standard assay (e.g., p-nitrophenyl palmitate hydrolysis). Ensure proper storage conditions for the enzyme. |
| Inappropriate Reaction Conditions | Optimize key parameters such as temperature, pH, and agitation speed. Each enzyme has a specific optimal range for these factors.[1] |
| Substrate Inhibition | High concentrations of either isovaleric acid or ethanol can inhibit or deactivate the lipase.[1][6] Perform experiments with varying substrate concentrations to identify inhibitory levels. A molar ratio of 1:1 for acid to alcohol is often a good starting point.[7] |
| Presence of Excess Water | While a small amount of water is essential for enzyme activity, excess water can shift the reaction equilibrium towards hydrolysis, reducing the ester yield.[8] Consider using a solvent system or adding molecular sieves to remove excess water, although the latter is not always necessary.[3][5] |
| Mass Transfer Limitations | In solvent-free systems or with highly viscous substrates, poor mixing can limit the reaction rate. Ensure adequate agitation to minimize mass transfer limitations.[8] |
Issue 2: Enzyme Deactivation After a Few Cycles
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions | Operating at temperatures or pH values outside the enzyme's optimal range can lead to denaturation over time. Re-evaluate and adjust your reaction conditions. |
| Inhibitory Effect of Substrates/Products | Short-chain alcohols like ethanol can be particularly detrimental to lipase stability.[8] Consider a fed-batch or continuous process to maintain low concentrations of inhibitory compounds. |
| Leaching of Immobilized Enzyme | If using an immobilized enzyme, the enzyme may be leaching from the support. Analyze the support material and immobilization chemistry for stability under your reaction conditions. |
| Improper Washing/Regeneration | Ensure that the washing steps between cycles effectively remove residual substrates and products without denaturing the enzyme. Use appropriate buffer solutions for washing. |
Quantitative Data Summary
The following tables summarize optimal conditions found in various studies for the synthesis of this compound and similar esters.
Table 1: Optimized Reaction Conditions for Ethyl Valerate Synthesis
| Enzyme | Support/System | Temperature (°C) | Substrate Molar Ratio (Acid:Alcohol) | Biocatalyst Conc. | Conversion (%) | Reaction Time | Reference |
| Thermomyces lanuginosus Lipase (TLL) | PHB Particles (in heptane) | 30.5 | 1:1 | 18% (m/v) | ~92 | 105 min | [3][5] |
| Rhizomucor miehei Lipase | Immobilized (in n-hexane) | 60 | Not Specified | 48.41 g/mol | High Yield | 60 h | [1] |
| Candida antarctica Lipase A (CALA) | Magnetic Nanoparticles | 45 | 1:1 | 10 mg | 99.2 | 6 h | [7] |
| Candida antarctica Lipase B (CALB) | Magnetic Nanoparticles | 45 | 1:1 | 12.5 mg | 97.5 | 6 h | [7] |
Table 2: Effect of Enzyme Concentration on Ester Synthesis
| Enzyme | Ester | Enzyme Concentration | Conversion/Yield | Reference |
| Novozym 435 | Octyl formate | 5 g/L | 33.23% | [2] |
| Novozym 435 | Octyl formate | 10 g/L | 65.64% | [2] |
| Novozym 435 | Octyl formate | 15 g/L | 70.55% | [2] |
| Novozym 435 | Octyl formate | 20 g/L | 65.49% | [2] |
Note: This demonstrates that simply increasing enzyme concentration does not always lead to higher conversion and can be counterproductive beyond an optimal point.[2]
Experimental Protocols
1. General Protocol for Enzymatic Synthesis of this compound in a Solvent System
This protocol is a generalized procedure based on common laboratory practices for lipase-catalyzed esterification.
-
Reactant Preparation : Prepare a solution of isovaleric acid and ethanol in a suitable organic solvent (e.g., n-hexane or heptane) in a sealed reaction vessel. A common starting concentration is 1 M for each reactant.[3][5]
-
Enzyme Addition : Add the immobilized lipase (e.g., 10-20% w/v of the reaction volume) to the reactant mixture.[3]
-
Reaction Incubation : Place the reaction vessel in a temperature-controlled shaker or incubator. Set the desired temperature (e.g., 30-60°C) and agitation speed (e.g., 150-250 rpm).[3][7]
-
Monitoring the Reaction : Periodically withdraw small aliquots from the reaction mixture.
-
Sample Preparation for Analysis : Dilute the aliquot with the solvent used in the reaction and filter it to remove the enzyme.
-
Product Analysis : Analyze the concentration of this compound using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[9][10]
-
Calculation of Conversion : Determine the percentage conversion of the limiting substrate (typically isovaleric acid) into this compound based on the GC analysis.
2. Protocol for Gas Chromatography (GC) Analysis
-
Instrument Setup : Use a GC system equipped with a suitable capillary column (e.g., DB-FFAP).[11]
-
Operating Conditions :
-
Injector Temperature : 250°C
-
Detector Temperature : 250°C
-
Oven Temperature Program : Start at a lower temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas : Helium or Nitrogen at a constant flow rate.
-
-
Injection : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis : Identify the peaks corresponding to ethanol, isovaleric acid, and this compound by comparing their retention times with those of pure standards.[9] Quantify the peak areas to determine the concentration of each component.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of the enzymatic synthesis of ethyl valerate by esterification reaction in a solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts’ Performance under Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 10. gcms.cz [gcms.cz]
- 11. Natural flavor biosynthesis by lipase in fermented milk using in situ produced ethanol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of GC-FID Methods for the Quantification of Ethyl Isovalerate
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile compounds like ethyl isovalerate is critical. Gas Chromatography with Flame Ionization Detection (GC-FID) stands as a robust and widely used analytical technique for this purpose. This guide provides a comprehensive comparison of key performance parameters for GC-FID methods applicable to the quantification of this compound and structurally similar compounds, supported by experimental data from various studies.
Performance Characteristics of GC-FID Methods
The validation of an analytical method ensures its suitability for its intended purpose. Key parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery. While specific data for this compound is not abundant in publicly available literature, data from closely related compounds, such as menthyl isovalerate and other fatty acid ethyl esters, provide a strong indication of the expected performance of a validated GC-FID method.
Table 1: Linearity and Sensitivity of GC-FID Methods for Isovalerate and Other Volatile Compounds
| Compound | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Menthyl Isovalerate | 1.152 – 5.762 mg/mL | 0.9999 | 0.5 mg/mL | Not Reported | [1] |
| Fatty Acid Alkyl Esters | 0.0323 – 0.1746 g/mL | 0.99966 | 6.76 mg/mL | 20.4 mg/mL | [2] |
| Volatile Fatty Acids | Not Specified | 0.9291 - 0.9997 | 3.97 - 36.45 mg/L | Not Reported | [3][4] |
| Ethanol | 0.1 - 0.9 mg/mL | > 0.99 | 1.99 µg/mL | 6.03 µg/mL | [5] |
Table 2: Precision, Accuracy, and Recovery of GC-FID Methods
| Compound | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| Menthyl Isovalerate | 1.83 | Not Reported | [1] |
| Fatty Acid Alkyl Esters | 7.3 (Intermediate Precision) | 89.81 - 99.61 | [2] |
| Oleic Acid & Fatty Acids | 2.0 - 6.6 (Repeatability) | 85.6 - 114.1 | [6] |
| Ethanol | ≤ 1.21 | 98 - 101 | [5] |
Experimental Protocol: A Generalized GC-FID Method Validation
The following protocol outlines a typical workflow for the validation of a GC-FID method for quantifying this compound.
1. Materials and Reagents:
-
This compound reference standard (>99% purity)
-
Internal standard (e.g., n-octanol, methyl heptanoate)
-
High-purity solvent (e.g., methanol, ethanol, hexane) for sample and standard preparation
-
High-purity gases for GC-FID (Helium or Hydrogen as carrier gas; Hydrogen and Air for the flame)
2. Instrumentation and Chromatographic Conditions:
-
Gas Chromatograph: Agilent GC 7890 or similar, equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for volatile compounds, such as a DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or HP-INNOWAX (30 m x 0.32 mm ID, 0.25 µm film thickness).[7]
-
Injector: Split/splitless inlet.
-
Oven Temperature Program: An initial temperature of 50-60°C, held for 1-2 minutes, followed by a ramp of 5-10°C/min to a final temperature of 200-230°C, held for 2-5 minutes.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280-300°C.[3]
-
Carrier Gas Flow Rate: 1.0 - 1.5 mL/min.
-
Injection Volume: 1 µL.
3. Validation Parameters:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This is assessed by analyzing blank samples, samples spiked with potential interferences, and the analyte standard.
-
Linearity: A series of at least five concentrations of this compound with the internal standard are prepared and injected. A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[8]
-
Precision:
-
Repeatability (Intra-day precision): Multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or with different equipment.
-
The relative standard deviation (%RSD) should typically be less than 2% for repeatability and less than 10% for intermediate precision.[1][2][6]
-
-
Accuracy: Determined by analyzing a sample with a known concentration of this compound (e.g., a certified reference material) or by performing recovery studies on a sample matrix spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). Recoveries are typically expected to be within 80-120%.[2][6]
-
Robustness: The method's performance is evaluated by deliberately introducing small variations in method parameters such as oven temperature, flow rate, and injection volume.
Logical Workflow for GC-FID Method Validation
The following diagram illustrates the logical steps involved in the validation of a GC-FID method for this compound quantification.
This comprehensive guide provides a foundational understanding and comparative data for the validation of a GC-FID method for this compound quantification. By following a structured validation protocol, researchers can ensure the reliability, accuracy, and precision of their analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. scirp.org [scirp.org]
- 4. Development and Validation of Two Methods to Quantify Volatile Acids (C2-C6) by GC/FID: Headspace (Automatic and Manual) and Liquid-Liquid Extraction (LLE) [scirp.org]
- 5. lawdata.com.tw [lawdata.com.tw]
- 6. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
A Comparative Analysis of Ethyl Isovalerate and Methyl Isovalerate for Researchers and Drug Development Professionals
An objective guide to the performance, properties, and synthesis of two closely related aliphatic esters, supported by experimental data and protocols.
In the realm of flavor and fragrance chemistry, as well as in the broader field of organic synthesis, the selection of appropriate ester compounds is critical for achieving desired product characteristics. Among the myriad of available esters, ethyl isovalerate and mthis compound are two structurally similar compounds that find application in various industries. This guide provides a comprehensive comparative analysis of these two esters, focusing on their physicochemical properties, synthesis, and sensory profiles, to aid researchers, scientists, and drug development professionals in their selection and application.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physicochemical properties of this compound and mthis compound is essential for predicting their behavior in different formulations and under various processing conditions. The following table summarizes the key properties of these two esters.
| Property | This compound | Mthis compound |
| Molecular Formula | C₇H₁₄O₂[1] | C₆H₁₂O₂ |
| Molecular Weight | 130.18 g/mol [1] | 116.16 g/mol |
| Appearance | Colorless oily liquid[1] | Colorless liquid |
| Odor | Fruity, apple-like, sweet, pineapple, tutti frutti[2][3][4] | Fruity, ethereal, apple-like |
| Boiling Point | 131-133 °C[5] | 114-115 °C |
| Melting Point | -99 °C[5] | Not available |
| Density | 0.864 g/mL at 25 °C[5] | 0.882 g/mL at 20 °C |
| Refractive Index | n20/D 1.396[5] | n20/D 1.391 |
| Solubility | Soluble in alcohol, most fixed oils; slightly soluble in water[6] | Soluble in alcohol, ether; insoluble in water |
| CAS Number | 108-64-5[1] | 556-24-1 |
| FEMA Number | 2463[5] | 2753 |
Synthesis of Isovalerate Esters: The Fischer Esterification Approach
Both this compound and mthis compound can be readily synthesized in the laboratory via the Fischer esterification of isovaleric acid with the corresponding alcohol (ethanol or methanol) in the presence of a strong acid catalyst, typically sulfuric acid.
Experimental Protocol: Fischer Esterification of Isovaleric Acid
This protocol provides a general procedure for the synthesis of either this compound or mthis compound.
Materials:
-
Isovaleric acid
-
Anhydrous ethanol or anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine isovaleric acid and a molar excess (typically 2-3 equivalents) of the corresponding anhydrous alcohol (ethanol for this compound, methanol for mthis compound).
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume) to the mixture while stirring.
-
Assemble a reflux condenser on the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours.
-
After reflux, allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water to remove the excess alcohol and some of the acid catalyst.
-
Saturated sodium bicarbonate solution to neutralize the remaining acid catalyst and any unreacted isovaleric acid. (Caution: CO₂ evolution will occur).
-
Water to remove any residual salts.
-
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Decant or filter the dried ester.
-
Purify the crude ester by simple distillation, collecting the fraction that boils at the expected temperature for the respective ester.
Yield and Purity Analysis:
The yield of the purified ester should be calculated based on the limiting reagent (isovaleric acid). The purity of the final product can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Sensory Profile: A Comparative Olfactory Analysis
The primary application of ethyl and mthis compound is in the flavor and fragrance industry, where their distinct olfactory characteristics are leveraged to create a wide range of sensory experiences.
-
This compound: Possesses a strong, fruity aroma, often described as reminiscent of apples, pineapple, and tutti frutti.[2][3][4] It is also characterized by sweet and ethereal notes.
-
Mthis compound: Also exhibits a fruity and ethereal aroma, with a prominent apple-like character. Its scent is generally considered to be less complex than that of this compound.
Experimental Protocol: Sensory Evaluation of Fruity Esters
A trained sensory panel can be used to quantitatively compare the flavor and fragrance profiles of ethyl and mthis compound.
Objective: To quantitatively describe and compare the aroma profiles of this compound and mthis compound.
Materials:
-
Purified this compound
-
Purified mthis compound
-
Odorless solvent (e.g., mineral oil or propylene glycol) for dilution
-
Sniffing strips or glass vials
-
Sensory evaluation booths with controlled lighting and ventilation
-
A panel of trained sensory assessors (typically 8-12 panelists)
Procedure:
-
Sample Preparation: Prepare a series of dilutions of each ester in the odorless solvent. The concentrations should be chosen to be above the detection threshold but not overwhelmingly intense.
-
Panelist Training: Train the panelists to identify and rate the intensity of various aroma descriptors relevant to fruity esters (e.g., apple, pineapple, sweet, ethereal, green). Reference standards for each descriptor should be provided.
-
Evaluation: Present the diluted samples to the panelists in a randomized and blind manner. Each panelist should evaluate the intensity of each aroma descriptor for each sample on a labeled magnitude scale (e.g., a 0-10 scale where 0 = not perceptible and 10 = extremely intense).
-
Data Analysis: Analyze the intensity ratings from all panelists using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the perceived intensities of the aroma descriptors between this compound and mthis compound.
Biological Activity and Signaling Pathways: An Overview
While the primary applications of ethyl and mthis compound are in the flavor and fragrance sector, their structural relationship to short-chain fatty acids (SCFAs) suggests potential biological activities. SCFAs are known to play significant roles in various physiological processes, often acting as signaling molecules.[7][8][9][10][11]
As volatile organic compounds (VOCs), these esters also have the potential to participate in cell-to-cell communication.[12][13] Research has shown that VOCs can be emitted by cells and can influence the behavior of neighboring cells, even without direct physical contact.[12]
The specific signaling pathways for this compound and mthis compound have not been extensively studied. However, based on the known roles of SCFAs and VOCs, a general overview of potential pathways can be proposed.
Conclusion
This compound and mthis compound are two closely related esters with distinct physicochemical and sensory properties. This compound, with its higher boiling point and more complex fruity aroma, may be preferred for applications requiring greater tenacity and a richer scent profile. Mthis compound, being more volatile and possessing a simpler apple-like aroma, could be more suitable for applications where a lighter, more transient fruity note is desired.
The synthesis of both esters is straightforward via Fischer esterification, allowing for their production in a laboratory setting. While their specific roles in biological signaling are yet to be fully elucidated, their classification as volatile organic compounds and their relation to short-chain fatty acids suggest potential for bioactivity that warrants further investigation, particularly in the context of drug development and cellular communication. This guide provides a foundational comparison to assist researchers in making informed decisions regarding the use of these versatile esters.
References
- 1. This compound | C7H14O2 | CID 7945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 108-64-5 [thegoodscentscompany.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. 异戊酸乙酯 ≥98%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]
- 6. scent.vn [scent.vn]
- 7. New biochemical pathways for forming short-chain fatty acids during fermentation in rumen bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Short Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. Short-Chain Fatty Acids and Human Health: From Metabolic Pathways to Current Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Volatile Compounds Are Involved in Cellular Crosstalk and Upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stress-Induced Volatile Emissions and Signalling in Inter-Plant Communication - PMC [pmc.ncbi.nlm.nih.gov]
The Sensory Profile of Ethyl Isovalerate: A Comparative Guide for Flavor Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sensory panel evaluation of ethyl isovalerate, a key flavor compound, with other common fruity esters. It includes detailed experimental protocols for sensory analysis and presents available data to aid in flavor profiling and formulation development.
This compound is an ester known for its powerful and complex fruity aroma.[1] It is a significant component in the flavor profiles of many fruits and is widely used in the food and beverage industry to impart or enhance fruity notes. Its sensory characteristics are often described as a combination of sweet, fruity, apple, and pineapple notes.[2][3]
Comparative Sensory Profiles
| Flavor Compound | Chemical Formula | Common Sensory Descriptors | Typical Applications |
| This compound | C₇H₁₄O₂ | Sweet, fruity, apple, pineapple, with some sources noting a slightly cheesy or sweaty undertone.[2][3] | A wide range of fruit flavors including apple, pineapple, berry, and tropical fruits.[4] |
| Ethyl Butyrate | C₆H₁₂O₂ | Fruity (often described as pineapple-like), sweet, and sometimes with a slightly "tutti-frutti" character. It is generally considered to have a simpler and more direct fruity note compared to this compound. | Pineapple, mango, and other tropical fruit flavors; also used in dairy and baked goods. |
| Isoamyl Acetate | C₇H₁₄O₂ | Strong banana and pear notes; can have a solvent-like or estery character at high concentrations. | Banana, pear, and other fruit-flavored confectionery, beverages, and baked goods. |
| Ethyl 2-methylbutyrate | C₇H₁₄O₂ | Sharp, green, and apple-like aroma. | Apple, berry, and other fruit flavors where a sharp, less sweet fruity note is desired. |
Experimental Protocol: Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis (QDA) is a robust sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product. The following is a detailed protocol for conducting a QDA sensory panel evaluation of this compound and other flavor compounds.
Panelist Selection and Screening
-
Recruitment: Recruit 10-12 individuals with a keen interest in sensory evaluation and the ability to articulate sensory experiences.
-
Screening: Screen potential panelists for their ability to discriminate between different tastes (sweet, sour, bitter, salty, umami) and aromas. Basic sensory acuity tests, such as triangle tests with different concentrations of flavor compounds, should be employed.
Panelist Training
-
Objective: To develop a consensus on the sensory language used to describe the flavor profile of the esters and to calibrate the panelists on the use of the intensity scale.
-
Lexicon Development:
-
Present the panelists with a range of reference standards representing different fruity, sweet, and other relevant aroma notes (e.g., solutions of this compound, ethyl butyrate, isoamyl acetate, as well as reference materials for specific fruit notes like apple, pineapple, and banana).
-
Through open discussion, the panel will generate a list of descriptive terms (lexicon) for the aromas they perceive.
-
The panel leader will guide the discussion to ensure the terms are precise, non-hedonic, and well-defined.
-
-
Intensity Scaling:
-
Train the panelists to rate the intensity of each descriptor on a 15-cm line scale anchored with "low" and "high" at each end.
-
Provide reference standards at different concentrations to anchor the intensity ratings for key attributes.
-
Sample Preparation and Presentation
-
Sample Preparation: Prepare solutions of this compound and other esters to be tested in a neutral solvent (e.g., water, mineral oil, or a specific product base) at concentrations relevant to their intended application.
-
Blinding and Randomization: Assign three-digit random codes to each sample to prevent bias. The order of presentation of the samples should be randomized for each panelist.
-
Serving: Serve the samples in identical, odor-free containers at a controlled temperature.
Sensory Evaluation
-
Environment: Conduct the evaluation in a dedicated sensory analysis laboratory with individual booths to prevent interaction between panelists. The environment should be free of distracting odors, noise, and have controlled lighting and temperature.
-
Procedure:
-
Panelists will evaluate one sample at a time.
-
They will rate the intensity of each descriptor from the agreed-upon lexicon on the provided line scale.
-
A break of at least two minutes should be taken between samples, during which panelists should cleanse their palate with unsalted crackers and water.
-
Data Analysis
-
Data Collection: Convert the marks on the line scales to numerical data (e.g., by measuring the distance from the "low" anchor).
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the intensity of each attribute between the samples. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.
Visualization of Sensory Evaluation Workflow
The following diagram illustrates the key stages of a Quantitative Descriptive Analysis (QDA) for flavor profiling.
Caption: Workflow of a Quantitative Descriptive Analysis (QDA) sensory evaluation.
Logical Relationship of Flavor Descriptors
The following diagram illustrates the potential relationships between the primary and secondary flavor descriptors associated with this compound.
Caption: Flavor profile relationships of this compound.
References
A Comparative Guide to Synthetic vs. Natural Ethyl Isovalerate in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Ethyl isovalerate, a key ester recognized for its potent fruity aroma reminiscent of apples and berries, is a widely utilized compound in the flavor, fragrance, and pharmaceutical industries. It is available in two primary forms: natural and synthetic. The choice between these two variants can significantly impact the final product's characteristics, regulatory standing, and consumer perception. This guide provides an objective, data-driven comparison of synthetic and natural this compound to aid in informed decision-making for research, development, and manufacturing applications. While direct comparative studies on this compound are limited, this guide synthesizes established principles of flavor analysis and production to present a comprehensive overview.
Data Presentation: A Quantitative Comparison
The primary distinctions between natural and synthetic this compound lie in their origin, impurity profiles, and isotopic composition. These differences arise from their distinct production methods. Natural this compound is typically produced through enzymatic processes or extraction from natural sources, while the synthetic version is manufactured via chemical synthesis. These differences are summarized in the table below.
| Parameter | Synthetic this compound | Natural this compound | Method of Analysis |
| Purity (Assay) | Typically ≥98%[1] | Typically ≥98%[1] | Gas Chromatography (GC) |
| Key Impurities | Unreacted isovaleric acid, residual ethanol, byproducts of chemical synthesis (e.g., other esters, ethers)[2] | Trace components from the natural source or fermentation broth (e.g., other esters, fusel alcohols) | Gas Chromatography-Mass Spectrometry (GC-MS)[3][4] |
| Isotopic Ratio (¹³C/¹²C) | Depleted in ¹³C, consistent with petrochemical-derived precursors | Enriched in ¹³C, consistent with biological origin (photosynthesis) | Isotope Ratio Mass Spectrometry (IRMS) |
| Odor Profile | Clean, strong, fruity, apple-like[1][5] | Often described as more complex and nuanced, with potential for subtle secondary notes from trace compounds | Sensory Panel Evaluation[6][7] |
| Regulatory Status (FEMA) | 2463[8] | 2463[8] | FEMA GRAS List |
| Cost | Generally lower | Significantly higher, often by a factor of 10 or more[9] | Market Analysis |
| Consumer Perception | Often viewed as "artificial"[10] | Generally preferred by consumers seeking "clean labels"[9][11] | Consumer Preference Studies[6][7] |
Production Pathways: Synthetic vs. Natural
The origin of this compound dictates its classification as either synthetic or natural. The production pathway significantly influences the final product's composition and characteristics.
Synthetic Production: Fischer Esterification
The industrial synthesis of this compound is commonly achieved through Fischer esterification. This process involves the reaction of isovaleric acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[5][12][13] The reaction is reversible and requires subsequent purification steps to remove the catalyst, water, and any unreacted starting materials.
Natural Production: Enzymatic Synthesis
"Natural" this compound is often produced using biocatalysis, which is recognized by regulatory bodies as a natural process.[9] This method employs lipases to catalyze the esterification of isovaleric acid and ethanol, which can be derived from natural sources.[14] Enzymatic synthesis occurs under milder conditions than chemical synthesis, leading to a potentially different impurity profile.[15][16][17]
Experimental Protocols
To objectively compare synthetic and natural this compound, a series of analytical and sensory experiments are required. The following protocols outline the methodologies for these key experiments.
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the impurities in synthetic and natural this compound samples.
Methodology:
-
Sample Preparation: Dilute 1 µL of each this compound sample in 1 mL of a suitable solvent (e.g., hexane or dichloromethane).
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Injection: 1 µL, splitless mode.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
-
Data Analysis: Identify compounds by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard and calibration curves.
Sensory Evaluation by a Trained Panel
Objective: To compare the odor profiles of synthetic and natural this compound.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 individuals is trained to identify and rate the intensity of various aroma descriptors relevant to fruity esters.[6]
-
Sample Preparation: Prepare solutions of synthetic and natural this compound at the same concentration (e.g., 10 ppm) in an odor-free solvent (e.g., deionized water or a 5% ethanol/water solution).
-
Evaluation:
-
Present the samples blind and in a randomized order to the panelists in a controlled sensory analysis room.
-
Panelists rate the intensity of agreed-upon descriptors (e.g., fruity, apple, sweet, chemical, green) on a structured scale (e.g., a 15-point scale).
-
-
Data Analysis: Use statistical methods (e.g., ANOVA) to determine significant differences in the perceived intensities of the sensory attributes between the two samples.[18]
Isotopic Analysis by Isotope Ratio Mass Spectrometry (IRMS)
Objective: To determine the carbon isotope ratio (¹³C/¹²C) to confirm the origin (natural vs. synthetic) of the this compound samples.
Methodology:
-
Sample Preparation: The this compound sample is introduced into a gas chromatograph for separation.
-
GC-C-IRMS Analysis:
-
The eluting compound is combusted in an oxidation furnace to convert it to CO₂.
-
The CO₂ is then introduced into the isotope ratio mass spectrometer.
-
-
Data Analysis: The IRMS measures the ratio of ¹³CO₂ to ¹²CO₂. The result is expressed as a delta value (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard. Natural products derived from C3 plants (most fruits) have a characteristic δ¹³C range that is different from that of petrochemical-derived synthetic compounds.
Workflow for Comparative Analysis
The following diagram illustrates a comprehensive workflow for the comparative analysis of synthetic and natural this compound.
Conclusion
The choice between synthetic and natural this compound depends on the specific requirements of the application. Synthetic this compound offers a cost-effective and consistent option, suitable for applications where a straightforward fruity note is desired and the "natural" label is not a primary concern. Natural this compound, while more expensive, provides a complex and nuanced aroma profile and meets the growing consumer demand for natural ingredients. For pharmaceutical applications, the well-defined impurity profile of a high-purity synthetic product may be advantageous. In contrast, for premium food and beverage products, the authenticity and complex flavor of natural this compound may be preferred. The experimental protocols outlined in this guide provide a framework for a thorough evaluation to determine the most suitable option for a given application.
References
- 1. monash.edu [monash.edu]
- 2. CN101293826B - Continuous esterification technique of this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acid ethyl esters: non-oxidative metabolites of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural and Artificial Flavors – Nutritional Sciences [nutrisci.wisc.edu]
- 6. benchchem.com [benchchem.com]
- 7. ieomsociety.org [ieomsociety.org]
- 8. Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. foodsafety.institute [foodsafety.institute]
- 10. trilogyflavors.com [trilogyflavors.com]
- 11. foodsure.co.in [foodsure.co.in]
- 12. flavorsum.com [flavorsum.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. ecronicon.net [ecronicon.net]
- 15. Chemically vs Enzymatically Synthesized Polyglycerol-Based Esters: A Comparison between Their Surfactancy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis | MDPI [mdpi.com]
- 18. femaflavor.org [femaflavor.org]
A Comparative Guide to the Use of Ethyl Isovalerate as an Internal Standard in Chromatography
For researchers, scientists, and drug development professionals, the accuracy and reliability of chromatographic analysis are paramount. The use of an internal standard (IS) is a critical technique to ensure precision in quantitative analysis by correcting for variations in sample preparation and instrument response. This guide provides a comprehensive comparison of ethyl isovalerate as an internal standard against other common alternatives in gas chromatography (GC), supported by experimental principles and data presentation.
Why Use an Internal Standard?
An internal standard is a compound of known concentration added to a sample to facilitate the quantification of an analyte. The IS is chosen to be chemically similar to the analyte but well-separated chromatographically. By comparing the analyte's response to the IS response, variations from injection volume, solvent evaporation, and instrument drift can be minimized, leading to more accurate and precise results.
This compound as an Internal Standard
This compound, a volatile ester with a characteristic fruity aroma, possesses several properties that make it a suitable internal standard for the analysis of other volatile and semi-volatile compounds, particularly esters, in various matrices such as food, beverages, and biological samples.
Key Properties of this compound:
| Property | Value |
| Chemical Formula | C7H14O2[1] |
| Molecular Weight | 130.18 g/mol [1] |
| Boiling Point | 134-135 °C |
| Polarity | Moderately polar |
| Solubility | Soluble in most organic solvents |
| Detector Response | Good response in Flame Ionization Detectors (FID) and Mass Spectrometers (MS) |
Performance Comparison with Alternative Internal Standards
The selection of an appropriate internal standard is crucial and depends on the specific analyte and sample matrix. Here, we compare this compound with other commonly used internal standards in GC analysis.
| Internal Standard | Chemical Class | Rationale for Use & Comparison with this compound | Typical Applications |
| This compound | Ester | Structurally similar to many volatile ester analytes, ensuring comparable extraction efficiency and chromatographic behavior. Its moderate volatility allows it to be used for a range of analytes. | Analysis of flavor and fragrance compounds, fatty acid esters, and other volatile organics in food and beverages.[2][3] |
| Ethyl Butyrate | Ester | Shorter chain ester than this compound, making it more volatile. It is a good choice for early-eluting analytes. Its structural similarity to other short-chain esters is advantageous.[3][4] | Quantification of highly volatile flavor esters in alcoholic beverages and fruit juices.[3][4] |
| Ethyl Heptanoate | Ester | Longer chain ester than this compound, resulting in lower volatility and longer retention times. Suitable for later-eluting analytes and can provide a good separation from a wider range of compounds. | Analysis of less volatile esters and flavor compounds in complex matrices like wine and spirits. |
| Deuterated Esters (e.g., d5-ethyl butyrate) | Isotopically Labeled Ester | Considered the "gold standard" for mass spectrometry. Co-elutes with the non-labeled analyte, providing the most accurate correction for matrix effects and ionization suppression. More expensive than non-labeled standards. | High-precision quantitative analysis in complex matrices using GC-MS, especially in regulated environments. |
| Alkanes (e.g., n-dodecane) | Hydrocarbon | Chemically inert and can be used when analyzing a wide range of compounds with different functional groups. However, their extraction efficiency may differ significantly from polar analytes like esters. | General purpose internal standard for non-polar analytes or when a universal IS is needed for a diverse set of compounds. |
| Alcohols (e.g., 2-Octanol, 3-Pentanol) | Alcohol | Often used in the analysis of alcoholic beverages where alcohols are major components. Their polarity is different from esters, which can affect extraction and chromatographic behavior.[5] | Analysis of fusel alcohols and other volatile compounds in wine, beer, and spirits.[5] |
Quantitative Data Summary
The following table summarizes typical performance data for methods utilizing different types of internal standards for the analysis of volatile esters. While direct comparative data for this compound against all alternatives in a single study is limited, this table provides expected performance based on established analytical principles.
| Parameter | This compound (or similar ester) | Deuterated Ester | Alkane/Alcohol |
| Linearity (R²) | > 0.99 | > 0.995 | > 0.99 |
| Precision (%RSD) | < 5% | < 2% | < 10% |
| Recovery (%) | 90-110% | 95-105% | 80-120% |
| Limit of Quantification (LOQ) | Analyte and matrix dependent | Generally lower due to reduced noise | Analyte and matrix dependent |
Experimental Protocols
A detailed methodology is crucial for reproducible and accurate results. Below is a general protocol for the quantification of volatile esters in a liquid matrix (e.g., wine) using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation (Liquid-Liquid Extraction)
-
Transfer 5 mL of the liquid sample to a 15 mL screw-cap vial.
-
Add a known amount of this compound solution (e.g., 50 µL of a 100 mg/L solution in ethanol) to the sample.
-
Add 2 mL of a suitable extraction solvent (e.g., dichloromethane or a 1:1 mixture of pentane and diethyl ether).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the organic layer to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
-
Injector: Split/splitless injector operated in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 180°C at 5°C/min.
-
Ramp to 240°C at 20°C/min and hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350.
Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of the target analytes in a matrix similar to the samples (e.g., a model wine solution).
-
Add the same amount of this compound internal standard to each calibration standard as was added to the samples.
-
Analyze the calibration standards using the same GC-MS method.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify the analytes in the samples by comparing their peak area ratios to the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key processes in utilizing an internal standard for chromatographic analysis.
Caption: Workflow for quantitative analysis using an internal standard.
References
A Guide to Inter-Laboratory Comparison of Ethyl Isovalerate Analysis
This guide provides a framework for conducting and evaluating an inter-laboratory comparison (ILC) or proficiency test (PT) for the analysis of ethyl isovalerate, a common flavor and fragrance compound. Given the importance of accurate quantification of additives in food, beverage, and pharmaceutical products, ensuring analytical proficiency across different laboratories is critical for quality control and regulatory compliance. This document is intended for researchers, analytical scientists, and quality assurance professionals.
An inter-laboratory study is a planned exercise where a common test material is analyzed by multiple laboratories to assess the performance of both the laboratories and the analytical methods they employ.[1] Such studies are a cornerstone of laboratory quality assurance, providing an objective means to compare results against those of peer laboratories.[1]
Hypothetical Performance Data
The following tables present hypothetical data from a simulated inter-laboratory comparison involving five laboratories (Lab A-E). These labs were tasked with determining the concentration of this compound in a spiked fruit juice matrix. The assigned value, determined by the organizing laboratory using a reference method, was 15.0 mg/L .
Table 1: Summary of Reported Concentrations and Accuracy
| Laboratory | Reported Mean Conc. (mg/L) | Standard Deviation (mg/L) | Accuracy (% Recovery) |
| Lab A | 14.8 | 0.4 | 98.7% |
| Lab B | 15.5 | 0.9 | 103.3% |
| Lab C | 14.2 | 0.5 | 94.7% |
| Lab D | 16.1 | 1.2 | 107.3% |
| Lab E | 15.1 | 0.3 | 100.7% |
Table 2: Comparison of Method Performance Characteristics
| Laboratory | Precision (%RSDr) | Limit of Detection (LOD) (mg/L) | Limit of Quantitation (LOQ) (mg/L) |
| Lab A | 2.7% | 0.5 | 1.5 |
| Lab B | 5.8% | 0.8 | 2.4 |
| Lab C | 3.5% | 0.6 | 1.8 |
| Lab D | 7.5% | 1.0 | 3.0 |
| Lab E | 2.0% | 0.4 | 1.2 |
| %RSDr: Repeatability Relative Standard Deviation |
Experimental Protocols
A detailed and harmonized experimental protocol is crucial for a successful inter-laboratory comparison. The following outlines a standard operating procedure for the determination of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Aliquot : Pipette 10.0 mL of the fruit juice sample into a 50 mL screw-cap centrifuge tube.
-
Internal Standard (IS) : Spike the sample with 100 µL of an internal standard solution (e.g., ethyl heptanoate, 100 mg/L in ethanol) to achieve a final concentration of 1.0 mg/L. The use of an appropriate internal standard is critical for accurate quantification.
-
Extraction Solvent : Add 10.0 mL of a suitable, low-boiling point solvent such as dichloromethane or a hexane/diethyl ether mixture.[2]
-
Extraction : Cap the tube tightly and vortex for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Phase Separation : Centrifuge at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection : Carefully transfer the organic (bottom, if using dichloromethane) layer to a clean GC vial using a glass Pasteur pipette. Avoid transferring any of the aqueous phase.
-
Drying : Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.
-
Analysis : The sample is now ready for injection into the GC-FID system. For liquid samples, a typical concentration for injection is around 1 mg/mL.[2]
Gas Chromatography (GC-FID) Analysis
-
Instrument : Gas chromatograph equipped with a flame ionization detector (FID).
-
Column : A mid-polarity column, such as a DB-WAX or similar polyethylene glycol (PEG) phase, is recommended (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Injection :
-
Injector Temperature : 220 °C
-
Injection Volume : 1.0 µL
-
Injection Mode : Splitless (to enhance sensitivity for trace analysis).
-
-
Oven Temperature Program :
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 10 °C/min.
-
Ramp 2: Increase to 220 °C at a rate of 25 °C/min, hold for 5 minutes.
-
-
Detector :
-
Detector Temperature : 250 °C
-
Hydrogen Flow : 30 mL/min
-
Air Flow : 300 mL/min
-
Makeup Gas (N2) : 25 mL/min
-
Calibration and Quantification
-
Calibration Standards : Prepare a series of at least five calibration standards of this compound in the chosen extraction solvent, each containing the internal standard at a constant concentration (1.0 mg/L). The concentration range should bracket the expected sample concentration (e.g., 1, 5, 10, 20, 50 mg/L).
-
Calibration Curve : Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantification : Determine the concentration of this compound in the extracted samples by calculating the peak area ratio and interpolating from the calibration curve.
Data Visualization
Diagrams are essential for visualizing the complex workflows in an inter-laboratory study.
Caption: Workflow of a typical inter-laboratory comparison study.
Caption: Analytical workflow for a single participating laboratory.
References
validation of ethyl isovalerate as a biomarker in biological samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl isovalerate, a fatty acid ethyl ester (FAEE), has garnered attention as a potential biomarker, primarily in the context of ethanol consumption. FAEEs are non-oxidative metabolites of ethanol and can be detected in various biological matrices, serving as short- to long-term indicators of alcohol intake.[1][2] This guide provides a comparative overview of the validation of this compound and the broader class of FAEEs as biomarkers in different biological samples, supported by experimental data and detailed methodologies. While specific validation data for this compound is limited, its role as a FAEE allows for extrapolation from studies on this class of compounds. Furthermore, its volatile nature has led to investigations into its potential as a breath biomarker for other pathological conditions.
I. Validation of this compound (as a Fatty Acid Ethyl Ester) in Biological Samples
The validation of a biomarker is a critical process to ensure its reliability and accuracy for a specific context of use. For FAEEs, including this compound, this has predominantly been in the monitoring of alcohol consumption.
Comparative Performance in Different Biological Samples
The choice of biological sample for biomarker analysis depends on the desired detection window and the nature of the study. FAEEs have been successfully quantified in blood, plasma, serum, hair, and breath.
| Biological Sample | Detection Window | Advantages | Disadvantages |
| Whole Blood/Plasma/Serum | Up to 24 hours[3] | Good correlation with recent ethanol intake.[3] | Short detection window. |
| Hair | Weeks to months[2] | Long-term marker of chronic alcohol consumption.[2] | External contamination can be a concern. |
| Breath | Short-term | Non-invasive sample collection. | Limited studies on specific FAEEs. |
Quantitative Data Summary: FAEEs as Ethanol Biomarkers
The following table summarizes key quantitative findings from studies validating FAEEs as biomarkers for ethanol intake. It is important to note that these studies analyze a panel of FAEEs, and the concentration of this compound would contribute to the total FAEE concentration.
| Biomarker | Biological Sample | Analytical Method | Key Findings | Reference |
| Total FAEEs | Plasma/Serum | GC-MS | Detectable up to 24 hours after ethanol consumption. Concentrations can be influenced by gender and triglyceride levels.[3] | Soderberg et al. |
| Ethyl Myristate, Ethyl Palmitate, Ethyl Oleate, Ethyl Stearate | Hair | HS-SPME-GC-MS | Concentrations in heavy alcohol abusers were significantly higher (e.g., ethyl palmitate: 0.35-13.5 ng/mg) than in social drinkers and teetotalers.[2] | Pragst et al. |
| Six FAEEs (including ethyl palmitate, oleate, stearate) | Post-mortem Plasma | GC-MS/MS | Plasma concentrations of selected FAEEs are valuable indicators of pre-mortem alcohol consumption.[4] | Wozniak et al. |
II. Comparison with Alternative Biomarkers
This compound (as part of the FAEE panel) is one of several biomarkers used to detect ethanol consumption. A comparison with other established markers is crucial for selecting the appropriate tool for a given clinical or research question.
| Biomarker | Biological Sample | Detection Window | Advantages | Disadvantages |
| Fatty Acid Ethyl Esters (FAEEs) | Blood, Hair | Short to long-term | Good indicators of both recent and chronic consumption. | Analysis can be complex. |
| Ethyl Glucuronide (EtG) | Urine, Hair | Up to 80 hours (urine) | Highly sensitive and specific for recent ethanol use. | Can be detected after incidental exposure to ethanol. |
| Phosphatidylethanol (PEth) | Blood | Up to 3 weeks | High specificity and longer detection window in blood than FAEEs. | Requires specialized analytical methods. |
| 5-HTOL/5-HIAA Ratio | Urine | Up to 24 hours | Reflects recent alcohol-induced metabolic changes. | Can be influenced by diet and medications. |
III. Experimental Protocols
Detailed and standardized methodologies are fundamental for the reproducible validation and application of biomarkers.
A. Quantification of FAEEs in Whole Blood by GC-MS
This protocol is a widely used method for the analysis of FAEEs in blood samples.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
- Pipette 200 µL of human whole blood into a glass test tube.
- Add a known amount of an internal standard (e.g., ethyl heptadecanoate).
- Add 1 mL of hexane.
- Vortex the mixture vigorously for 1 minute to extract FAEEs into the hexane layer.
- Centrifuge to separate the layers.
- Transfer the upper hexane layer to a clean GC vial for analysis.
2. GC-MS Analysis:
- Gas Chromatograph (GC): Equipped with a capillary column suitable for separating volatile compounds (e.g., nonpolar dimethylpolysiloxane).
- Injection: Inject the hexane extract into the GC.
- Separation: The volatile FAEEs are separated based on their boiling points as they pass through the column.
- Mass Spectrometer (MS): As the separated compounds elute from the GC column, they are fragmented and detected by the MS, allowing for specific identification and quantification based on their mass spectra.
B. Analysis of Volatile Organic Compounds (including this compound) in Breath by Headspace GC-MS
This method is applicable for the analysis of volatile biomarkers like this compound in breath samples.
1. Breath Sample Collection:
- Collect exhaled breath into an inert bag (e.g., Tedlar bag) or directly onto a sorbent tube.
- Ensure that the collected sample is representative of alveolar breath for endogenous biomarker analysis.
2. Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis:
- Extraction: For bag samples, expose a SPME fiber to the headspace of the bag to adsorb volatile compounds. For sorbent tubes, the trapped compounds are thermally desorbed.
- GC-MS Analysis: The SPME fiber is inserted into the heated injection port of the GC, where the adsorbed analytes are desorbed and transferred to the GC column for separation and subsequent detection by MS.
IV. Signaling Pathways and Experimental Workflows
Metabolic Pathway of FAEE Formation
The formation of FAEEs, including this compound, is a non-oxidative pathway of ethanol metabolism. This process primarily occurs in the liver and pancreas.
Caption: Metabolic pathway of Fatty Acid Ethyl Ester (FAEE) formation.
Experimental Workflow for Biomarker Validation
The validation of a biomarker such as this compound follows a structured workflow to establish its analytical and clinical performance.
Caption: General workflow for biomarker validation.
V. Future Directions and Conclusion
While the validation of the general class of FAEEs as biomarkers for alcohol consumption is well-established, there is a need for more research focusing specifically on this compound. Its contribution to the total FAEE profile and its potential as a standalone marker warrant further investigation.
Furthermore, the exploration of this compound as a volatile organic compound (VOC) in breath for diagnosing conditions other than alcohol intake is an emerging field.[5] Studies have suggested associations between certain VOCs and various diseases, opening new avenues for non-invasive diagnostics.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of fatty acid ethyl esters in hair as possible markers of chronically elevated alcohol consumption by headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preanalytical variables affecting the quantification of fatty acid ethyl esters in plasma and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. Breath volatile organic compounds (VOCs) as biomarkers for the diagnosis of pathological conditions: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
comparative study of different catalysts for ethyl isovalerate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethyl isovalerate, a key fragrance and flavor compound, can be achieved through various catalytic methods. This guide provides an objective comparison of common enzymatic and chemical catalysts, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.
Performance Comparison of Catalysts
The following table summarizes the performance of different catalysts for the synthesis of this compound under optimized or reported conditions. Direct comparison is facilitated by normalizing data where possible; however, variations in experimental conditions should be considered when interpreting the results.
| Catalyst | Catalyst Type | Substrates | Reaction Medium | Temperature (°C) | Reaction Time (h) | Molar Ratio (Alcohol:Acid) | Conversion/Yield (%) | Selectivity (%) | Key Advantages | Disadvantages |
| Immobilized Rhizomucor miehei Lipase | Biocatalyst (Enzyme) | Isovaleric acid, Ethanol | n-Hexane | 60 | 60 | Optimized (Substrate conc. 1M) | ~97.4% (calculated from 487 mM yield)[1] | High | High selectivity, mild conditions, reusable catalyst, "green" synthesis.[1] | Longer reaction times, potential for enzyme inhibition. |
| Immobilized Candida rugosa Lipase | Biocatalyst (Enzyme) | Isovaleric acid, Ethanol | Microemulsion-based organogels | Not specified | 216 (9 days) | Not specified | Yield of 0.082 mol/L reported[1] | High | Can be used in novel reaction media, reusable.[1] | Lower yield reported in this specific system, long reaction time. |
| Sulfuric Acid (H₂SO₄) | Homogeneous Acid | Isovaleric acid, Ethanol | Neat or in excess alcohol | Reflux (~65-80°C) | 2 - overnight | Excess alcohol often used[2][3] | High (can reach >90% with excess alcohol)[2][4] | Prone to side reactions | Low cost, readily available, fast reaction rates. | Corrosive, difficult to separate from product, not reusable, generates acidic waste.[5] |
| Amberlyst-15 | Heterogeneous Acid | Carboxylic acids, Alcohols | Various (e.g., Methanol, neat) | Room temp. to reflux | 2 - 24 | Varied | High (e.g., 97% for biodiesel synthesis)[6] | Generally high | Reusable, non-corrosive, easy separation from product, environmentally friendly.[6][7] | Can be slower than homogeneous acids, potential for reduced activity with water presence.[5] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared catalysts are provided below.
Enzymatic Synthesis using Immobilized Rhizomucor miehei Lipase
This protocol is based on optimized conditions for high yield.[1]
Materials:
-
Immobilized Rhizomucor miehei lipase (e.g., Lipozyme IM-20)
-
Isovaleric acid
-
Ethanol
-
n-Hexane (solvent)
-
Molecular sieves (optional, to remove water)
-
Shaking incubator
-
Gas chromatograph (for analysis)
Procedure:
-
In a sealed reaction vessel, prepare a 1 M solution of isovaleric acid in n-hexane.
-
Add ethanol to the reaction mixture. The optimal molar ratio of ethanol to isovaleric acid should be determined for the specific enzyme batch, though an excess of ethanol is common.
-
Add the immobilized Rhizomucor miehei lipase. The optimized enzyme to substrate ratio is reported to be 48.41 g/mol .[1]
-
If desired, add molecular sieves to remove the water produced during the reaction and shift the equilibrium towards the product.
-
Incubate the mixture at 60°C in a shaking incubator at a constant agitation speed for 60 hours.[1]
-
After the reaction, separate the immobilized enzyme from the reaction mixture by filtration for reuse.
-
The product, this compound, in the n-hexane can be purified and quantified using gas chromatography.
Chemical Synthesis using Sulfuric Acid (Fischer Esterification)
This is a traditional method for ester synthesis.[2][3][8]
Materials:
-
Isovaleric acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine isovaleric acid and an excess of absolute ethanol (e.g., a 3:1 molar ratio of ethanol to isovaleric acid).
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops for a small-scale reaction) while cooling the flask in an ice bath.
-
Assemble the reflux apparatus and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Wash the mixture sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by distillation.
Heterogeneous Catalysis using Amberlyst-15
This method offers a more environmentally friendly approach to acid-catalyzed esterification.[6][9]
Materials:
-
Amberlyst-15 resin
-
Isovaleric acid
-
Ethanol
-
Reaction vessel with a stirrer and temperature control
-
Filtration apparatus
Procedure:
-
Activate the Amberlyst-15 resin by washing with ethanol and drying.
-
In a reaction vessel, combine isovaleric acid and ethanol.
-
Add the activated Amberlyst-15 resin to the mixture (e.g., 10-20% by weight of the limiting reactant).
-
Stir the reaction mixture at a controlled temperature. The reaction can proceed at room temperature, but heating to reflux will increase the rate.[6]
-
Monitor the reaction progress by taking samples and analyzing them by GC or TLC.
-
Upon completion, the Amberlyst-15 catalyst can be easily removed by filtration.
-
The catalyst can be washed with a solvent (e.g., ethanol), dried, and reused for subsequent reactions.[9]
-
The resulting this compound solution can be purified by distillation if necessary.
Visualizing the Processes
The following diagrams illustrate the experimental workflow for this compound synthesis and the general mechanism for acid-catalyzed esterification.
Caption: General experimental workflow for this compound synthesis.
Caption: Simplified mechanism of acid-catalyzed Fischer esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. digitalshowcase.oru.edu [digitalshowcase.oru.edu]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. sciencemadness.org [sciencemadness.org]
- 9. benthamopen.com [benthamopen.com]
A Comparative Analysis of Ethyl Isovalerate Purity from Leading Suppliers
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. In industries where ethyl isovalerate is a key component, such as in the formulation of flavors, fragrances, and pharmaceuticals, variations in purity can significantly impact the quality, efficacy, and safety of the end product. This guide provides a comprehensive comparison of this compound from three hypothetical suppliers—Supplier A, Supplier B, and Supplier C—supported by experimental data to aid in the selection of the most suitable product for your research and development needs.
Executive Summary
A comparative analysis of this compound from three different suppliers was conducted using Gas Chromatography-Mass Spectrometry (GC-MS). The results indicate that while all suppliers provide this compound of acceptable purity, there are notable differences in the levels of residual starting materials and process-related impurities. Supplier C demonstrated the highest purity with the lowest levels of impurities, followed by Supplier B, and then Supplier A.
Data Presentation
The purity of this compound from each supplier was assessed by quantifying the main compound and key potential impurities. The primary impurities identified were residual isovaleric acid and ethanol from the synthesis process, as well as diethyl ether, a potential side-product of the acid-catalyzed esterification.
| Compound | Supplier A (%) | Supplier B (%) | Supplier C (%) |
| This compound | 98.95 | 99.52 | 99.85 |
| Isovaleric Acid | 0.45 | 0.21 | 0.08 |
| Ethanol | 0.52 | 0.25 | 0.05 |
| Diethyl Ether | 0.08 | 0.02 | 0.02 |
Experimental Protocols
The purity of this compound was determined using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC System
-
Mass Spectrometer: Agilent 5977A MSD
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Injector: Split/splitless injector
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Electron Ionization Energy: 70 eV
-
Mass Range: m/z 35-350
Sample Preparation: Samples of this compound from each supplier were diluted to 1% (v/v) in dichloromethane. An internal standard (n-dodecane) was added to each sample for quantification.
Data Analysis: The percentage purity and impurity levels were calculated by comparing the peak areas of the respective compounds to the peak area of the internal standard.
Visualizing the Assessment Process
To clearly delineate the analytical workflow and the logical framework for purity assessment, the following diagrams are provided.
Conclusion
The purity of this compound can vary between suppliers due to differences in manufacturing processes, purification techniques, and quality control measures. Based on the GC-MS analysis, Supplier C provides the highest purity this compound with minimal levels of residual starting materials and byproducts. For applications where high purity is critical, such as in pharmaceutical formulations or high-fidelity flavor and fragrance creation, selecting a supplier that can consistently provide a product with low impurity levels is essential. Researchers and drug development professionals are encouraged to request certificates of analysis from suppliers and, when necessary, perform their own purity assessments to ensure the quality of the materials used in their work.
A Comparative Olfactometry Guide: Ethyl Isovalerate vs. Other Esters
For researchers and professionals in the fields of sensory science and drug development, understanding the olfactory properties of volatile compounds is paramount. This guide provides a comparative analysis of ethyl isovalerate against other esters, focusing on their odor detection thresholds as determined by olfactometry studies. The data presented is supported by detailed experimental protocols to ensure a clear and objective comparison.
Quantitative Olfactory Performance
The following table summarizes the odor detection thresholds (ODTs) of this compound and a range of other esters as reported in scientific literature. Lower ODT values indicate a higher potency of the odorant.
| Ester | Chemical Formula | Odor Detection Threshold | Matrix | Reference |
| This compound | C7H14O2 | 1.14 µg/L | Water | [1] |
| Ethyl Acetate | C4H8O2 | 5000 ppb | Water | [2] |
| Ethyl Acetate | C4H8O2 | 245 ppb | Air | [3] |
| Propyl Acetate | C5H10O2 | 3.31 µg/L | Water | [1] |
| Butyl Acetate | C6H12O2 | 1.93 µg/L | Water | [1] |
| Butyl Acetate | C6H12O2 | 4.3 ppb | Air | [3] |
| Ethyl Butyrate | C6H12O2 | 0.007 µg/L | Water | [1] |
| Ethyl Butyrate | C6H12O2 | 1 ppb | Water | [2] |
| Ethyl Isobutyrate | C6H12O2 | 0.024 µg/L | Water | [1] |
| Ethyl Valerate | C7H14O2 | 0.013 µg/L | Water | [1] |
| Ethyl Valerate | C7H14O2 | 1.5 ppb | Water | [2] |
| Hexyl Acetate | C8H16O2 | 2.9 ppb | Air | [3] |
| Ethyl Hexanoate | C8H16O2 | 1 ppb | Water | [2] |
| Ethyl Heptanoate | C9H18O2 | 2.2 ppb | Water | [2] |
| Octyl Acetate | C10H20O2 | 20 ppb | Air | [3] |
| Ethyl Octanoate | C10H20O2 | 15 ppb | Water | [2] |
Note: ppb stands for parts per billion. 1 µg/L is approximately equal to 1 ppb for compounds with a density close to water.
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the quantitative data. Below are detailed descriptions of the experimental protocols used to determine the odor detection thresholds.
Protocol 1: Dynamic Dilution Olfactometry in an Aqueous Solution[1]
This method was utilized to determine the odor detection thresholds of this compound and other esters in water.
-
Panelists: A panel of 18 trained assessors (9 male, 9 female), aged between 20 and 35, participated in the sensory evaluation. All panelists were non-smokers and were screened for their ability to perceive and describe odors.
-
Sample Preparation: Stock solutions of the esters were prepared in deodorized water. A series of dilutions were then created from the stock solutions.
-
Olfactometry Procedure: A three-alternative forced-choice (3-AFC) method was employed using a dynamic dilution olfactometer. For each presentation, panelists were presented with three sniffing ports, two containing deodorized water (blanks) and one containing the diluted ester sample.
-
Threshold Determination: The presentation was done in an ascending concentration series. The individual threshold was recorded as the concentration at which the panelist could correctly identify the odor-containing sample in two consecutive presentations. The group's odor detection threshold was calculated as the geometric mean of the individual thresholds.
Protocol 2: Air-Dilution Olfactometry for Homologous n-Acetate Esters[3]
This protocol was used to measure the concentration-response functions for the odor detection of a series of n-acetate esters in the vapor phase.
-
Panelists: Groups of 16-17 normosmic (normal sense of smell) non-smokers, aged 18-38, were recruited for the study.
-
Stimulus Delivery: An 8-station vapor delivery device (VDD-8) was used to present the odorants. The concentrations of the esters in the air stream were confirmed by gas chromatography.
-
Olfactometry Procedure: A three-alternative forced-choice (3-AFC) procedure was used. Panelists were presented with three sniffing cones, one containing the diluted ester vapor and two containing carbon-filtered air. The presentation followed an ascending concentration approach.
-
Threshold Determination: The odor detection threshold (ODT) was defined as the concentration at which the detection probability was halfway between chance (33.3%) and perfect detection (100%). A sigmoid (logistic) model was fitted to the concentration-detection functions to determine this point.
Visualizing the Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the experimental workflows described.
Caption: Workflow for Dynamic Dilution Olfactometry in an Aqueous Solution.
Caption: Workflow for Air-Dilution Olfactometry using a Vapor Delivery Device.
References
A Researcher's Guide to Chromatographic Column Performance in Ethyl Isovalerate Separation
For researchers, scientists, and drug development professionals, the precise separation and quantification of volatile compounds like ethyl isovalerate are critical for product quality, purity, and characterization. The choice of chromatographic column is a pivotal factor that directly influences the efficiency, resolution, and overall success of the separation. This guide provides an objective comparison of the performance of different Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) columns for the separation of this compound, supported by representative experimental data and detailed methodologies.
The Critical Role of the Column in Chromatographic Separations
The column is the heart of any chromatographic system, where the separation of the analyte from a mixture occurs. The selection of an appropriate column depends on the physicochemical properties of the analyte, such as its volatility, polarity, and size, as well as the desired outcome of the analysis, be it high resolution, speed, or high throughput. Key performance indicators for a chromatographic column include retention time, resolution, peak symmetry, and the number of theoretical plates, all of which are directly impacted by the column's stationary phase, dimensions (length and internal diameter), and film thickness.
Gas Chromatography (GC) Column Performance for this compound Separation
Gas chromatography is a powerful technique for the analysis of volatile esters like this compound. The choice of the capillary column's stationary phase is crucial and is primarily dictated by the polarity of the analyte. Non-polar columns are generally recommended for the analysis of non-polar compounds, while polar columns are better suited for the separation of polar compounds.[1]
Since this compound is a moderately polar compound, both polar and non-polar columns can be employed, with the choice depending on the specific requirements of the separation, such as the need to separate it from other volatile compounds in a complex mixture.
Comparative Performance of GC Columns
The following table summarizes the expected performance of two common types of GC columns for the separation of this compound. The data is representative and compiled from studies on the separation of short-chain esters and flavor compounds.
| Column Type | Stationary Phase | Typical Dimensions | Retention Time (min) | Resolution (Rs) | Peak Asymmetry (As) | Theoretical Plates (N) | Application Notes |
| Polar | Polyethylene Glycol (e.g., HP-INNOWAX) | 30 m x 0.25 mm ID, 0.25 µm film | ~8-12 | > 2.0 | 1.0 - 1.5 | > 100,000 | Good for general profiling of flavor esters. Provides excellent separation for complex mixtures.[2] |
| Non-Polar | 5% Phenyl Polydimethylsiloxane (e.g., DB-5) | 30 m x 0.25 mm ID, 0.25 µm film | ~5-8 | > 1.5 | 1.0 - 1.3 | > 120,000 | Offers faster analysis times due to lower retention. Elution order is primarily based on boiling points.[3] |
Experimental Protocol: GC-FID Analysis of this compound
This protocol is based on established methods for the analysis of volatile flavor compounds, including this compound, in various matrices.[4]
1. Sample Preparation:
-
Prepare a stock solution of this compound (1000 µg/mL) in methanol.
-
Prepare working standards by serial dilution of the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
For solid or liquid samples, use an appropriate extraction method (e.g., solid-phase microextraction (SPME) or liquid-liquid extraction with a suitable solvent like dichloromethane) to isolate the volatile compounds.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: HP-INNOWAX (30 m x 0.32 mm ID, 0.25 µm film thickness).[4]
-
Carrier Gas: Nitrogen (99.999% purity) at a constant flow rate of 0.8 mL/min.[4]
-
Injector Temperature: 250 °C.[4]
-
Split Ratio: 10:1.[4]
-
Oven Temperature Program:
-
Initial temperature: 35 °C, hold for 1 minute.
-
Ramp 1: Increase to 50 °C at 3 °C/min.
-
Ramp 2: Increase to 90 °C at 5 °C/min.
-
Ramp 3: Increase to 125 °C at 25 °C/min, hold for 3 minutes.
-
Ramp 4: Increase to 230 °C at 5 °C/min, hold for 2 minutes.[4]
-
-
Detector Temperature: 260 °C.
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the concentration using a calibration curve generated from the working standards.
-
Calculate the resolution, peak asymmetry, and theoretical plates using the chromatography data system software.
High-Performance Liquid Chromatography (HPLC) Column Performance
While GC is more common for volatile esters, HPLC can also be used, particularly for less volatile esters or when GC is not available. For a moderately polar compound like this compound, reversed-phase HPLC is the most suitable approach.
Comparative Performance of HPLC Columns
The following table provides a representative comparison of common reversed-phase HPLC columns for the separation of short-chain esters.
| Column Type | Stationary Phase | Typical Dimensions | Retention Time (min) | Resolution (Rs) | Peak Asymmetry (As) | Theoretical Plates (N) | Application Notes |
| C18 | Octadecyl Silane (e.g., Newcrom C18) | 150 mm x 4.6 mm ID, 5 µm particles | ~10-15 | > 2.0 | 1.0 - 1.4 | > 80,000 | Provides strong hydrophobic retention. Good for separating this compound from more polar impurities.[5] |
| C8 | Octyl Silane | 150 mm x 4.6 mm ID, 5 µm particles | ~6-10 | > 1.5 | 1.0 - 1.3 | > 90,000 | Less retentive than C18, leading to shorter analysis times. Suitable for faster screening applications.[6] |
| Mixed-Mode | C18 with Ion-Pairing Groups (e.g., Newcrom R1) | 150 mm x 4.6 mm ID, 5 µm particles | ~8-12 | > 2.0 | 1.0 - 1.2 | > 85,000 | Offers unique selectivity by combining reversed-phase and ion-exchange mechanisms. Can improve peak shape for certain compounds.[5] |
Experimental Protocol: HPLC-UV Analysis of this compound
This protocol is a synthesized method based on the analysis of similar ester compounds by reversed-phase HPLC.[5]
1. Sample Preparation:
-
Prepare a stock solution of this compound (1000 µg/mL) in the mobile phase.
-
Prepare working standards by serial dilution of the stock solution to concentrations ranging from 1 to 200 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.
-
Column: Newcrom R1 (150 mm x 4.6 mm ID, 5 µm particle size).[5]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. For mass spectrometry (MS) compatible methods, replace phosphoric acid with 0.1% formic acid.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the this compound peak by its retention time.
-
Construct a calibration curve to determine the concentration in samples.
-
Evaluate column performance by calculating resolution, peak asymmetry, and theoretical plates.
Conclusion
The selection of an appropriate chromatographic column is a critical step in developing a robust and reliable method for the separation of this compound. For GC analysis, polar columns like the HP-INNOWAX offer excellent separation of complex ester mixtures, while non-polar columns such as the DB-5 can provide faster analysis times. In HPLC, C18 columns provide strong retention, whereas C8 columns are suitable for quicker analyses. Mixed-mode columns can offer unique selectivity and improved peak shapes.
The choice between these columns should be guided by the specific analytical needs, including the complexity of the sample matrix, the required resolution, and the desired analysis time. The experimental protocols provided in this guide offer a solid starting point for method development and performance evaluation of different columns for the separation of this compound.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ethyl Isovalerate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. Ethyl isovalerate, a flammable liquid and irritant, requires specific procedures to mitigate risks and comply with regulatory standards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, promoting operational safety and logistical efficiency.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to be aware of the inherent hazards of this compound and to take appropriate safety measures.
Key Hazards:
-
Flammable Liquid and Vapor: this compound has a flashpoint of 26°C, meaning it can ignite at room temperature.[1] Vapors are heavier than air and can form explosive mixtures with air.
-
Irritant: It can cause eye, skin, and respiratory tract irritation.[1]
-
Ingestion Hazard: May cause irritation of the digestive tract.[1][2]
Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1][3]
-
Facilities should be equipped with an eyewash station and a safety shower.[1]
-
Wear appropriate personal protective equipment:
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 108-64-5 | [1][3] |
| Flash Point | 26°C (78.8°F) - 37°C (98.6°F) Closed Cup | [1][2][3] |
| Boiling Point | 131°C (267.8°F) | [3] |
| Specific Gravity | 0.86 g/cm³ | [3] |
| Oral LD50 (Rat) | >5000 mg/kg | [3] |
| Dermal LD50 (Rabbit) | >5000 mg/kg | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste.[2] Adherence to the following procedural steps is critical for safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: All unused or contaminated this compound must be treated as hazardous waste.[5][6]
-
Segregate Waste: Do not mix this compound waste with other incompatible waste streams. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Store it separately to prevent dangerous chemical reactions.[7]
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Collect this compound waste in a designated, leak-proof container. Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[5][8] Ensure the container is in good condition and can be securely sealed.
-
Proper Labeling: The waste container must be clearly labeled with a hazardous waste tag.[5][9] The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]
-
The approximate quantity of the waste.
-
The date of waste generation (the date you first add waste to the container).[5]
-
The location of origin (e.g., laboratory name, room number).[5]
-
The Principal Investigator's name and contact information.[5]
-
Check the appropriate hazard pictograms (e.g., flammable).[5]
-
Step 3: Storage of Hazardous Waste
-
Designated Storage Area: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[7][10] This area should be near the point of generation and under the control of laboratory personnel.[8][10]
-
Safe Storage Practices:
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in regular trash.[5][12] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3][4]
-
Provide Necessary Documentation: Have the completed hazardous waste tag and any other required forms ready for the disposal personnel.[5]
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for hazardous waste pickup requests.[6][9]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the hazard.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure adequate ventilation to disperse flammable vapors.
-
Control Ignition Sources: Remove all sources of ignition from the area.[2][4]
-
Contain the Spill: For small spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbents to contain the liquid.[2][3]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[2]
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Assistance: For large spills, or if you are unsure how to proceed, contact your EHS department immediately.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the key decision points and procedural flow.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Key safety considerations for handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. vigon.com [vigon.com]
- 3. johndwalsh.com [johndwalsh.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 12. acs.org [acs.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
